Product packaging for Nordalbergin(Cat. No.:CAS No. 482-82-6)

Nordalbergin

Cat. No.: B190333
CAS No.: 482-82-6
M. Wt: 254.24 g/mol
InChI Key: TZRNJQYCOSMOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nordalbergin is a neoflavonoid.
inhibitor of aldose reductase 2;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O4 B190333 Nordalbergin CAS No. 482-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydroxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRNJQYCOSMOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415775
Record name Nordalbergin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-82-6
Record name Nordalbergin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Nordalbergin: An In-depth Technical Guide on its Origin, Natural Sourcing, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordalbergin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin, natural sources, and biological activities of this compound, with a particular focus on its anti-inflammatory and anti-neuroinflammatory properties. This document details experimental protocols for key assays, presents available quantitative data, and visualizes the signaling pathways modulated by this compound.

Origin and Natural Source

This compound is a phytochemical primarily isolated from the wood bark and heartwood of Dalbergia sissoo, a tree commonly known as Indian Rosewood or Shisham.[1][2][3][4] This plant belongs to the Fabaceae family and is native to the Indian subcontinent.[5][6] While Dalbergia sissoo is the principal source, other species within the Dalbergia genus may also contain this compound as a minor constituent.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 6,7-dihydroxy-4-phenylcoumarin
Molecular Formula C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol
Appearance Solid
CAS Number 482-82-6

Experimental Protocols

Isolation of this compound from Dalbergia sissoo**

While a definitive, step-by-step protocol with percentage yield for the specific isolation of this compound is not extensively detailed in the available literature, a general methodology can be inferred from phytochemical studies of Dalbergia sissoo.[5][7] The following is a representative protocol based on these studies.

Experimental Workflow for this compound Isolation

G start 1. Collection and Preparation of Dalbergia sissoo Bark extraction 2. Methanolic Extraction (Soxhlet or Maceration) start->extraction concentration 3. Concentration of Extract (Rotary Evaporation) extraction->concentration fractionation 4. Column Chromatography (Silica Gel) concentration->fractionation elution 5. Gradient Elution (e.g., Hexane-Ethyl Acetate) fractionation->elution monitoring 6. Fraction Collection and TLC Monitoring elution->monitoring purification 7. Purification of this compound-containing Fractions monitoring->purification characterization 8. Structural Elucidation (NMR, MS, etc.) purification->characterization

Caption: A generalized workflow for the isolation of this compound from Dalbergia sissoo bark.

Methodology:

  • Plant Material Preparation: The bark of Dalbergia sissoo is collected, shade-dried, and coarsely powdered.[3]

  • Extraction: The powdered bark is subjected to extraction with methanol using a Soxhlet apparatus or through maceration for an extended period.[5]

  • Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]

  • Column Chromatography: The crude extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.[5][7]

  • Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with non-polar solvents like hexane and gradually increasing the proportion of more polar solvents like ethyl acetate and methanol.[7]

  • Fraction Collection and Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions showing the presence of this compound are combined and may be subjected to further chromatographic purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Note: The specific elution profile and solvent ratios for isolating this compound would require optimization.

Chemical Synthesis of this compound

General Pechmann Condensation for Coumarin Synthesis

G reactants Phenol Derivative (e.g., 1,2,4-trihydroxybenzene) + β-Ketoester (e.g., Ethyl benzoylacetate) acid_catalyst Acid Catalyst (e.g., H₂SO₄, AlCl₃) reactants->acid_catalyst Addition reaction Reaction at Elevated Temperature acid_catalyst->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Coumarin Derivative (this compound) purification->product

Caption: A generalized workflow for the synthesis of coumarins via Pechmann condensation.

Methodology:

  • Reaction Setup: A mixture of the phenol (e.g., 1,2,4-trihydroxybenzene) and the β-ketoester (e.g., ethyl benzoylacetate) is prepared.

  • Acid Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, is added to the reaction mixture.[8]

  • Heating: The reaction mixture is heated to promote the condensation and cyclization.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into cold water. The precipitated product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][11][12][13]

Methodology:

  • Cell Seeding: Cells (e.g., BV2 microglia) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specified duration.

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines, such as TNF-α and IL-6, in cell culture supernatants.[14][15][16][17][18]

Methodology:

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.

  • Enzyme Conjugate: After another washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

  • Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP.

  • Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western Blot Analysis of MAPK Signaling

Western blotting is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway, such as p38 and JNK.[19][20][21][22][23]

Methodology:

  • Cell Lysis: Cells are treated with this compound and/or a stimulant (e.g., LPS) and then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for the total protein to normalize the results.

Biological Activity and Quantitative Data

This compound has been shown to possess significant anti-inflammatory and anti-neuroinflammatory properties.[8][11][12] Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[11]

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglia

Concentration (µM)Inhibition of NO Production (%)Inhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)
5~10%Not significantNot significant
10~25%~20%~25%
15~40%~35%~40%
20>50%~50%~50%

Data are approximated from graphical representations in Lo et al., 2023.[11]

Signaling Pathways

This compound exerts its anti-neuroinflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the NLRP3 inflammasome pathways.[8][11][12]

Inhibition of MAPK Signaling Pathway

This compound has been shown to inhibit the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade that are activated by inflammatory stimuli like LPS.[11]

MAPK Signaling Pathway Inhibition by this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_p38->AP1 p_JNK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) AP1->Inflammatory_Genes This compound This compound This compound->p38 This compound->JNK

Caption: this compound inhibits the LPS-induced phosphorylation of p38 and JNK.

Attenuation of NLRP3 Inflammasome Activation

This compound has also been found to attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β.[11][12]

NLRP3 Inflammasome Pathway Attenuation by this compound

G LPS LPS (Signal 1) TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming IL1b IL-1β Secretion pro_IL1b->IL1b ATP ATP (Signal 2) P2X7R P2X7R ATP->P2X7R NLRP3_activation NLRP3 Activation P2X7R->NLRP3_activation ASC ASC NLRP3_activation->ASC Caspase1 Caspase-1 ASC->Caspase1 active_Caspase1 Active Caspase-1 Caspase1->active_Caspase1 active_Caspase1->pro_IL1b Cleavage This compound This compound This compound->NLRP3_activation

Caption: this compound attenuates the activation of the NLRP3 inflammasome complex.

Conclusion

This compound, a natural coumarin from Dalbergia sissoo, demonstrates promising anti-inflammatory and anti-neuroinflammatory properties. Its ability to modulate the MAPK and NLRP3 inflammasome signaling pathways highlights its potential as a lead compound for the development of novel therapeutics for inflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate its mechanism of action, establish a standardized isolation or synthetic protocol for large-scale production, and evaluate its efficacy and safety in preclinical and clinical studies.

References

Nordalbergin: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordalbergin, a naturally occurring coumarin, has emerged as a promising therapeutic agent with potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of the biological activities and pharmacological mechanisms of this compound. It summarizes key quantitative data on its efficacy, details the experimental protocols for assessing its activity, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a coumarin compound that has been isolated from various plant sources, including Dalbergia sissoo.[1][2] Coumarins are a class of benzopyrone compounds known for their diverse pharmacological activities.[3] Recent studies have highlighted the significant potential of this compound in mitigating inflammatory responses and oxidative stress, making it a subject of intense research for its therapeutic applications, particularly in neurodegenerative diseases and sepsis.[1][3][4] This guide synthesizes the current scientific knowledge on this compound, focusing on its molecular mechanisms of action and providing practical information for researchers.

Biological Activities and Pharmacological Properties

This compound exhibits a range of biological activities, primarily centered around its potent anti-inflammatory and antioxidant effects. These properties are attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators and reactive oxygen species (ROS).

Anti-inflammatory Activity

This compound has been shown to effectively suppress inflammatory responses in various in vitro and in vivo models.[1][4] Its anti-inflammatory effects are mediated through the inhibition of several key molecules and pathways:

  • Inhibition of Pro-inflammatory Mediators: this compound significantly reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a dose-dependent manner.[1][2][4]

  • Downregulation of Inflammatory Enzymes: It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and PGE2, respectively.[1][2][5][6]

  • Modulation of Signaling Pathways: this compound attenuates the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical regulators of the inflammatory response.[1][4] Specifically, it has been observed to decrease the phosphorylation of JNK and p38 MAPKs.[4]

  • Inhibition of NLRP3 Inflammasome: this compound also diminishes the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and secretion of IL-1β.[1][2][4] This is achieved by repressing the maturation of caspase-1 and subsequent cleavage of pro-IL-1β.[4]

Antioxidant Activity

This compound demonstrates significant antioxidant properties by directly scavenging reactive oxygen species (ROS) and modulating cellular antioxidant defense mechanisms.

  • Reduction of ROS Production: It effectively reduces both intracellular and mitochondrial ROS production in cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][2][5][7]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound, extracted from various studies. The data is primarily derived from in vitro experiments using murine microglial BV2 cells and J774A.1 macrophages stimulated with LPS.

Parameter InhibitedCell LineThis compound Concentration (µM)Inhibition (%)Reference
Nitric Oxide (NO)BV25~20[2]
10~45[2]
20~75[2]
Interleukin-6 (IL-6)BV25~15[5]
10~40[5]
20~65[5]
Tumor Necrosis Factor-α (TNF-α)BV25~10[5]
10~35[5]
20~60[5]
Intracellular ROSBV210Significant Reduction[5][7]
20Significant Reduction[5][7]
Mitochondrial ROSBV210Significant Reduction[5][7]
20Significant Reduction[5][7]

Note: The inhibition percentages are estimated from graphical data presented in the cited literature and may not represent the exact values.

Protein Expression InhibitedCell LineThis compound Concentration (µM)ObservationReference
iNOSBV25, 10, 20Dose-dependent decrease[2][6]
COX-2BV25, 10, 20Dose-dependent decrease[2][6]
Phospho-JNKJ774A.15, 10, 15, 20Dose-dependent decrease[4]
Phospho-p38J774A.15, 10, 15, 20Dose-dependent decrease[4]
NLRP3J774A.15, 10, 15, 20Dose-dependent decrease[4]
Cleaved Caspase-1J774A.15, 10, 15, 20Dose-dependent decrease[4]
Mature IL-1βJ774A.15, 10, 15, 20Dose-dependent decrease[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound.

Cell Culture and Treatment
  • Cell Lines: Murine microglial BV2 cells and murine macrophage J774A.1 cells are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound (typically ranging from 5 to 20 µM) for 1 hour before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration depending on the assay.

Measurement of Nitric Oxide (NO) Production
  • Assay: Griess reagent assay.

  • Principle: This colorimetric assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

  • Protocol Outline:

    • Collect cell culture supernatant after treatment.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines
  • Assay: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: Sandwich ELISA is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol Outline:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash, then add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations from the standard curve.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs, NLRP3 inflammasome components).

  • Protocol Outline:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the target proteins.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Measurement of Reactive Oxygen Species (ROS)
  • Assay: Flow cytometry using fluorescent probes.

  • Probes:

    • Intracellular ROS: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Mitochondrial ROS: MitoSOX Red.

  • Protocol Outline:

    • Treat cells with this compound and LPS as described.

    • Incubate the cells with the fluorescent probe (e.g., DCFH-DA or MitoSOX Red).

    • Wash the cells to remove excess probe.

    • Harvest the cells and resuspend them in phosphate-buffered saline (PBS).

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Nordalbergin_MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (JNK, p38) TLR4->MAPK_cascade IKK IKK TLR4->IKK NFkB NF-κB MAPK_cascade->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB degradation NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->MAPK_cascade This compound->IKK Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Pro_inflammatory_genes activates transcription

Caption: this compound inhibits the MAPK/NF-κB signaling pathway.

Nordalbergin_NLRP3_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm LPS LPS (Signal 1) NFkB_pathway NF-κB Pathway LPS->NFkB_pathway ATP ATP (Signal 2) NLRP3_inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) ATP->NLRP3_inflammasome activates Pro_NLRP3 pro-NLRP3 pro-IL-1β NFkB_pathway->Pro_NLRP3 upregulates Caspase1 Active Caspase-1 NLRP3_inflammasome->Caspase1 activates Pro_IL1b pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b This compound This compound This compound->NFkB_pathway This compound->NLRP3_inflammasome ROS ROS This compound->ROS ROS->NLRP3_inflammasome activates

Caption: this compound attenuates NLRP3 inflammasome activation.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cell_culture Cell Culture (BV2 or J774A.1) nordalbergin_treatment This compound Pre-treatment (5-20 µM, 1h) cell_culture->nordalbergin_treatment lps_stimulation LPS Stimulation (1 µg/mL) nordalbergin_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis flow_cytometry Flow Cytometry (ROS) lps_stimulation->flow_cytometry griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Western Blot (iNOS, COX-2, etc.) cell_lysis->western_blot

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a potent anti-inflammatory and antioxidant agent with a multi-targeted mechanism of action. It effectively suppresses the production of key inflammatory mediators and enzymes by inhibiting the MAPK/NF-κB and NLRP3 inflammasome signaling pathways. Its ability to reduce oxidative stress further contributes to its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and develop this compound as a potential therapeutic for inflammatory and neurodegenerative diseases. Future studies should focus on elucidating its in vivo efficacy, safety profile, and pharmacokinetic properties to pave the way for its clinical translation.

References

The Structure-Activity Relationship of Nordalbergin: A Technical Guide to its Anti-Inflammatory Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordalbergin, a naturally occurring coumarin, has demonstrated significant potential as an anti-inflammatory and anti-oxidative agent. This technical guide provides an in-depth analysis of the current understanding of this compound's biological activity, with a focus on its structure-activity relationship (SAR). While specific SAR studies on this compound derivatives are not yet available in the public domain, this guide extrapolates potential SAR based on the broader class of coumarin compounds. Detailed experimental protocols for key assays and visualizations of the primary signaling pathways are provided to facilitate further research and development in this promising area.

Introduction to this compound

This compound is a coumarin compound isolated from various plant species.[1][2] Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] this compound has emerged as a compound of interest due to its potent inhibitory effects on key inflammatory pathways.

Biological Activity of this compound

Current research indicates that this compound exerts its anti-inflammatory and anti-oxidative effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3]

Inhibition of the MAPK Signaling Pathway

The MAPK signaling cascade is a crucial pathway involved in cellular responses to a variety of stimuli, including stress and inflammation. This compound has been shown to suppress the activation of key components of this pathway, leading to a reduction in the production of pro-inflammatory mediators.[1][2]

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of these potent inflammatory cytokines.[1][2][3]

Structure-Activity Relationship (SAR) of Coumarins: Implications for this compound

While specific SAR studies on a series of this compound derivatives are not available, the extensive research on the SAR of coumarins provides valuable insights into the key structural features that govern their anti-inflammatory activity.

Table 1: General Structure-Activity Relationship of Coumarins as Anti-Inflammatory Agents

Position of SubstitutionInfluence on Anti-Inflammatory ActivityReferences
C3 Position Substitution with phenyl groups can enhance anti-inflammatory and antioxidant effects.[2]
C4 Position Aryl group substitutions at this position have been associated with good anti-inflammatory and analgesic activities.[1][2]
C7 Position The presence of a free hydroxyl (-OH) group is often crucial for anti-inflammatory and antioxidant activity. Hydrophilicity at this position is a key factor.[4][5]
C8 Position Steric factors at this position play a significant role in the anti-inflammatory activity.[4][5]
Benzene Ring The presence of an ortho-phenolic hydroxyl group on the benzene ring is associated with remarkable antioxidant and antitumor activities.[1][2]

Based on these general principles, the this compound scaffold presents several opportunities for modification to potentially enhance its anti-inflammatory potency. Further research involving the synthesis and biological evaluation of this compound analogs is necessary to establish a definitive SAR.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Nordalbergin_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) MyD88->MAPK_cascade activates NF_kB NF-κB MyD88->NF_kB activates MAPK_cascade->NF_kB activates Pro_inflammatory_mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NF_kB->Pro_inflammatory_mediators induces expression This compound This compound This compound->MAPK_cascade inhibits Nordalbergin_NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Pro_IL1B pro-IL-1β NF_kB->Pro_IL1B upregulates NLRP3_gene NLRP3 gene NF_kB->NLRP3_gene upregulates NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_gene->NLRP3_inflammasome ATP ATP (Signal 2) P2X7R P2X7R ATP->P2X7R K_efflux K+ efflux P2X7R->K_efflux K_efflux->NLRP3_inflammasome Caspase1 Caspase-1 activation NLRP3_inflammasome->Caspase1 IL1B Mature IL-1β Caspase1->IL1B cleaves pro-IL-1β to This compound This compound This compound->NLRP3_inflammasome inhibits

References

In Vitro and In Vivo Efficacy of Nordalbergin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordalbergin, a coumarin compound isolated from Dalbergia sissoo, has demonstrated significant anti-inflammatory and antioxidant properties in a variety of preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, detailing its mechanisms of action, and presenting key quantitative data from in vitro and in vivo studies. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

In Vitro Effects of this compound

This compound has been shown to modulate key inflammatory pathways in various cell-based assays. Its primary in vitro effects include the suppression of pro-inflammatory mediators and the inhibition of associated signaling cascades.

Anti-inflammatory Activity

This compound consistently reduces the production of nitric oxide (NO) and several pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2][3][4] This is achieved, in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4]

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated J774A.1 Macrophages

MediatorConcentration of this compound (µM)InhibitionAssay Method
NO5, 10, 15, 20Dose-dependent reductionGriess Reagent Assay
PGE25, 10, 15, 20Dose-dependent reductionELISA
TNF-α5, 10, 15, 20Dose-dependent reductionELISA
IL-65, 10, 15, 20Dose-dependent reductionELISA
iNOS5, 10, 15, 20Dose-dependent reductionWestern Blot
COX-25, 10, 15, 20Dose-dependent reductionWestern Blot

Data compiled from studies on LPS-activated J774A.1 macrophages where cells were pre-treated with this compound for 1 hour before a 24-hour LPS stimulation.[5]

Anti-neuroinflammatory Activity

In murine microglial BV2 cells, this compound has been observed to suppress inflammatory responses, suggesting its potential in mitigating neuroinflammation.[2][3] It effectively reduces the production of NO, TNF-α, IL-6, and IL-1β in a dose-dependent manner at concentrations up to 20 µM.[2][3]

Antioxidant Activity

This compound has been shown to reduce the production of both intracellular and mitochondrial reactive oxygen species (ROS) in LPS-stimulated BV2 cells.[2][6]

In Vivo Effects of this compound

The protective effects of this compound have been demonstrated in a murine model of LPS-induced endotoxemia.

Protection Against Endotoxemia

In mice challenged with LPS, administration of this compound resulted in protective effects against tissue damage.[1] This was evidenced by the inhibition of inflammatory cell infiltration and a reduction in the levels of organ damage markers such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and blood urea nitrogen (BUN).[1]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.

Inhibition of MAPK and NF-κB Signaling

This compound has been shown to attenuate the activation of the mitogen-activated protein kinase (MAPK) signaling pathway by decreasing the phosphorylation of JNK and p38 in LPS-activated J774A.1 macrophages.[1][4][6] In LPS-stimulated BV2 microglial cells, it significantly reduces the phosphorylation of ERK, JNK, and p38 MAPK.[2] Furthermore, it decreases the activity of the transcription factor NF-κB, a critical regulator of inflammatory gene expression.[1][4]

Nordalbergin_MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Pro_inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 MAPK_Pathway->iNOS_COX2 NFkB_Pathway->Pro_inflammatory_Cytokines NFkB_Pathway->iNOS_COX2 This compound This compound This compound->MAPK_Pathway This compound->NFkB_Pathway

Caption: this compound inhibits LPS-induced inflammatory responses by blocking the MAPK and NF-κB signaling pathways.

Attenuation of NLRP3 Inflammasome Activation

This compound has been found to diminish the activation of the NLRP3 inflammasome.[1][2][3][4] This is achieved by repressing the maturation of IL-1β and caspase-1.[1][4]

Nordalbergin_NLRP3_Pathway LPS_ATP LPS + ATP/Nigericin NLRP3_Activation NLRP3 Inflammasome Activation LPS_ATP->NLRP3_Activation Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3_Activation->Caspase1 IL1b Pro-IL-1β -> IL-1β (mature) Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation This compound This compound This compound->NLRP3_Activation

Caption: this compound suppresses NLRP3 inflammasome activation, leading to reduced IL-1β maturation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment
  • Cell Lines: J774A.1 murine macrophages or BV2 murine microglia are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are typically pre-treated with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for 1-2 hours before stimulation with an inflammatory agent such as LPS (1 µg/mL) for a specified duration (e.g., 2-24 hours).

Measurement of Nitric Oxide (NO) Production
  • Method: Griess Reagent Assay.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Measurement of Cytokine Production
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, PGE2).

    • Follow the manufacturer's instructions for the assay protocol.

    • Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.

Western Blot Analysis
  • Purpose: To determine the protein expression levels of key signaling molecules (e.g., iNOS, COX-2, phosphorylated and total forms of MAPKs).

  • Procedure:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

In Vivo LPS-Induced Endotoxemia Model
  • Animal Model: Typically, male C57BL/6 or BALB/c mice are used.

  • Procedure:

    • Administer this compound (intraperitoneally or orally) at various doses.

    • After a specified pre-treatment time, challenge the mice with a lethal or sub-lethal dose of LPS (intraperitoneally).

    • Monitor survival rates over a defined period.

    • Collect blood and tissues at specific time points for analysis of serum cytokines, organ damage markers (AST, ALT, BUN), and histopathological examination.

Experimental_Workflow_this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Culture (J774A.1 or BV2) Treatment This compound Pre-treatment followed by LPS Stimulation Cell_Culture->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Treatment->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (Proteins) Cell_Lysis->Western_Blot Animal_Model Mouse Model (e.g., C57BL/6) Nordalbergin_Admin This compound Administration Animal_Model->Nordalbergin_Admin LPS_Challenge LPS Challenge Nordalbergin_Admin->LPS_Challenge Monitoring Survival Monitoring LPS_Challenge->Monitoring Sample_Collection Blood & Tissue Collection LPS_Challenge->Sample_Collection Analysis Analysis (Cytokines, Organ Markers) Sample_Collection->Analysis

Caption: General experimental workflows for evaluating the in vitro and in vivo effects of this compound.

Synergistic Effects

Recent studies have explored the potential of this compound as a potentiator for existing drugs. It has been shown to act synergistically with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo.[7] The proposed mechanisms include the destruction of MRSA biofilms and the inhibition of β-lactamase activity.[7]

Conclusion and Future Directions

This compound is a promising natural compound with potent anti-inflammatory and antioxidant activities. Its ability to modulate multiple key signaling pathways, including MAPK, NF-κB, and the NLRP3 inflammasome, underscores its therapeutic potential for inflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in a broader range of disease models. The synergistic effects of this compound with antibiotics also open up new avenues for its development as an adjunctive therapy for infectious diseases.

References

Nordalbergin: A Technical Guide to its Modulation of MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordalbergin, a natural coumarin, has emerged as a significant modulator of intracellular signaling cascades, demonstrating notable anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides an in-depth analysis of this compound's role in regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. This document synthesizes available quantitative data, details experimental protocols for key assays, and presents visual representations of the signaling pathways and experimental workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action and to facilitate further investigation into its therapeutic potential.

Introduction

This compound is a 4-phenylcoumarin isolated from the wood bark of Dalbergia sissoo. Recent studies have highlighted its potential as a therapeutic agent due to its ability to attenuate inflammatory responses in various cell types.[1][2] A key mechanism underlying these effects is the modulation of the MAPK signaling pathways, which are crucial regulators of cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis.[3]

This guide focuses on the inhibitory effects of this compound on the phosphorylation of ERK, JNK, and p38 MAPKs, key components of the MAPK cascade. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), these kinases are activated, leading to the production of pro-inflammatory mediators.[3] this compound has been shown to suppress the activation of these pathways, thereby reducing the inflammatory response.[1][2]

Quantitative Data on MAPK Pathway Modulation

This compound has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in LPS-stimulated BV2 microglial cells and J774A.1 macrophages.[1][2] The following table summarizes the semi-quantitative data on the percentage inhibition of MAPK phosphorylation at various concentrations of this compound, as estimated from densitometric analysis of Western blot data from published studies.

Target ProteinCell LineThis compound Concentration (µM)Estimated Inhibition of Phosphorylation (%)Reference
p-ERKBV25~20%[4]
10~45%[4]
20~70%[4]
p-JNKBV25~15%[4]
10~50%[4]
20~75%[4]
p-p38BV25~25%[4]
10~60%[4]
20~80%[4]
p-JNKJ774A.110Significant Inhibition[5]
20Stronger Inhibition[5]
p-p38J774A.110Significant Inhibition[5]
20Stronger Inhibition[5]

Note: The percentage inhibition is estimated from graphical representations in the cited literature and should be considered semi-quantitative.

Signaling Pathway Visualization

The following diagrams illustrate the MAPK signaling pathway and the proposed point of intervention by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAP3Ks MAP3Ks (e.g., TAK1) TLR4->MAP3Ks activates MKK3_6 MKK3/6 MAP3Ks->MKK3_6 MKK4_7 MKK4/7 MAP3Ks->MKK4_7 MEK1_2 MEK1/2 MAP3Ks->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK1/2 MEK1_2->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors InflammatoryResponse Inflammatory Response (TNF-α, IL-6, iNOS) TranscriptionFactors->InflammatoryResponse promotes transcription This compound This compound This compound->MAP3Ks inhibits phosphorylation This compound->MKK3_6 This compound->MKK4_7 This compound->MEK1_2

MAPK Signaling Pathway and this compound's Point of Action.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the literature on this compound's modulation of MAPK signaling.

Cell Culture and Treatment

This protocol outlines the culture of BV2 microglial cells and subsequent treatment with LPS and this compound.

Cell_Culture_Workflow cluster_culture Cell Culture cluster_treatment Treatment start Start with cryopreserved BV2 cells culture Culture in DMEM with 10% FBS and 1% P/S start->culture passage Passage cells every 2-3 days at 80-90% confluency culture->passage seed Seed cells in appropriate well plates for experiments passage->seed pretreat Pre-treat with this compound (0-20 µM) for 30 min seed->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for specified duration (e.g., 2-24h) pretreat->stimulate harvest Harvest cells or supernatant for downstream analysis stimulate->harvest

Workflow for BV2 Cell Culture and Treatment.

Materials:

  • BV2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

Protocol:

  • Cell Culture:

    • Culture BV2 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% P/S.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

  • Cell Seeding:

    • Seed BV2 cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well) at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment:

    • The following day, replace the medium with fresh DMEM.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 30 minutes.[4]

    • Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 2 hours for MAPK phosphorylation analysis, 24 hours for cytokine production).[4]

    • A vehicle control (DMSO) should be included.

Western Blot for MAPK Phosphorylation

This protocol describes the detection of phosphorylated and total ERK, JNK, and p38 proteins by Western blot.

Materials:

  • RIP A lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Separate the protein samples on SDS-PAGE gels.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol details the quantification of TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants from treated cells

  • Microplate reader

Protocol:

  • Sample Collection:

    • After treating BV2 cells with this compound and LPS for 24 hours, collect the cell culture supernatants.[3]

    • Centrifuge the supernatants to remove any cellular debris.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

    • Typically, this involves adding standards and samples to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of MAPK signaling pathways, effectively inhibiting the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli. This inhibitory action translates to a reduction in the production of pro-inflammatory mediators, highlighting its therapeutic promise for inflammatory and neuroinflammatory conditions.

For drug development professionals, this compound presents an interesting scaffold for the design of more potent and selective MAPK pathway inhibitors. Further research should focus on elucidating the precise molecular target(s) of this compound within the MAPK cascade. Investigating its effects in in vivo models of inflammatory diseases is a critical next step to validate its therapeutic efficacy. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The comprehensive data and protocols provided in this guide aim to support and accelerate these future research endeavors.

References

Nordalbergin's Impact on NLRP3 Inflammasome Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research reveals that Nordalbergin, a natural coumarin compound, demonstrates significant inhibitory effects on the NLRP3 inflammasome, a key player in the innate immune system's inflammatory response. This technical guide synthesizes the current understanding of this compound's mechanism of action, providing researchers, scientists, and drug development professionals with in-depth data and experimental protocols to facilitate further investigation into its therapeutic potential.

Executive Summary

This compound has been shown to effectively suppress the activation of the NLRP3 inflammasome in various cell models, including microglia and macrophages.[1][2] Its mechanism of action involves the attenuation of upstream signaling pathways, specifically the MAPK pathway, and a reduction in reactive oxygen species (ROS) production, both of which are critical for NLRP3 inflammasome priming and activation.[1][2][3][4] This results in a dose-dependent reduction in the secretion of pro-inflammatory cytokines IL-1β and IL-6, as well as TNF-α.[1][2] Furthermore, this compound has been observed to decrease the expression of key inflammasome components, including the NLRP3 protein itself, and inhibit the cleavage of caspase-1 and pro-IL-1β.[1][5] These findings position this compound as a promising candidate for the development of novel therapeutics targeting NLRP3-mediated inflammatory diseases.

Signaling Pathways Modulated by this compound

This compound's inhibitory effect on the NLRP3 inflammasome is not direct but rather a consequence of its action on upstream signaling events. The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). This compound interferes with both stages.

Signal 1 (Priming): The priming step, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[6] This process is largely dependent on the activation of transcription factors such as NF-κB, which is downstream of signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, including JNK and p38, thereby attenuating the priming of the NLRP3 inflammasome.[2]

Signal 2 (Activation): The activation signal can be triggered by a variety of stimuli, including ATP, nigericin, and the formation of reactive oxygen species (ROS).[2] These stimuli lead to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound has been demonstrated to reduce both intracellular and mitochondrial ROS production, thus dampening a critical trigger for NLRP3 activation.[1][2]

Below are Graphviz diagrams illustrating the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of this compound's inhibitory action.

NLRP3_Activation_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (JNK, p38) TLR4->MAPK activates NFkB NF-κB MAPK->NFkB activates nucleus Nucleus NFkB->nucleus translocates to pro_IL1b_gene pro-IL-1β mRNA nucleus->pro_IL1b_gene upregulates NLRP3_gene NLRP3 mRNA nucleus->NLRP3_gene upregulates pro_IL1b_protein Pro-IL-1β pro_IL1b_gene->pro_IL1b_protein translates to NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein translates to ATP ATP / Nigericin inflammasome NLRP3 Inflammasome (Assembly) ATP->inflammasome triggers ROS ROS ROS->inflammasome triggers NLRP3_protein->inflammasome ASC ASC ASC->inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->inflammasome caspase1 Active Caspase-1 inflammasome->caspase1 activates IL1b Mature IL-1β (Secretion) pro_IL1b_protein->IL1b cleaved by Caspase-1

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Nordalbergin_Inhibition_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation This compound This compound MAPK MAPK Pathway (JNK, p38) This compound->MAPK inhibits ROS ROS Production This compound->ROS inhibits NFkB NF-κB MAPK->NFkB pro_IL1b_NLRP3_genes pro-IL-1β & NLRP3 Gene Expression NFkB->pro_IL1b_NLRP3_genes inflammasome NLRP3 Inflammasome Assembly ROS->inflammasome caspase1_activation Caspase-1 Activation inflammasome->caspase1_activation IL1b_secretion IL-1β Secretion caspase1_activation->IL1b_secretion Experimental_Workflow start Seed Cells pretreatment Pre-treat with this compound (30 min - 1 hr) start->pretreatment priming Prime with LPS (1 µg/mL, 5 hrs) pretreatment->priming activation Activate with ATP or Nigericin (30 min) priming->activation analysis Collect Supernatant and Cell Lysates for Analysis activation->analysis

References

Synergistic Antibacterial Effects of Nordalbergin with Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies that pair existing antibiotics with non-antibiotic compounds that enhance their efficacy. This technical guide explores the synergistic antibacterial effects of nordalbergin, a natural coumarin, with various β-lactam antibiotics against MRSA. This compound has been shown to potentiate the activity of these antibiotics, offering a potential avenue for the development of new therapeutic strategies.[1][2][3][4] This document provides a comprehensive overview of the quantitative data supporting this synergy, detailed experimental protocols for key assays, and visualizations of the proposed mechanisms of action.

Quantitative Analysis of Synergistic Activity

The synergistic interaction between this compound and β-lactam antibiotics has been quantitatively assessed using several in vitro methods. The data consistently demonstrates that this compound significantly enhances the antibacterial potency of these drugs against MRSA.

Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a standard method to quantify the synergistic effect of two compounds. The results are often expressed as the Fractional Inhibitory Concentration (FIC) index, where an index of ≤ 0.5 indicates synergy.

In the presence of a sub-inhibitory concentration of this compound (32 µg/mL), the MICs of various β-lactam antibiotics against MRSA were significantly reduced, with all tested combinations yielding an FIC index of less than 0.5, confirming a synergistic interaction.[1] The MIC of this compound alone against MRSA was found to be greater than 128 µg/mL.[3]

Table 1: Synergistic Activity of this compound with β-Lactam Antibiotics against MRSA [1]

AntibioticMIC Alone (µg/mL)MIC in Combination with this compound (32 µg/mL)Fold Decrease in MICFIC Index
Penicillins
Amoxicillin>102416>64<0.5
Ampicillin>102432>32<0.5
Penicillin G>102464>16<0.5
Third-Generation Cephalosporins
Ceftriaxone2561616<0.5
Cefixime5123216<0.5
Cefotaxime512648<0.5
Ceftazidime>1024128>8<0.5
Fourth-Generation Cephalosporins
Cefpirome128816<0.5
Cefepime2561616<0.5
Time-Kill Curve Analysis

Time-kill curve assays demonstrate the bactericidal or bacteriostatic effect of antimicrobial agents over time. The combination of this compound with representative β-lactam antibiotics (amoxicillin, cefixime, and cefpirome) resulted in a complete elimination of MRSA within 24 hours, whereas the antibiotics or this compound alone did not exhibit the same level of bactericidal activity.[1][2]

Biofilm Inhibition and Eradication

Bacterial biofilms are a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. The combination of this compound and amoxicillin has been shown to both inhibit the formation of MRSA biofilms and eradicate pre-formed, mature biofilms.[3]

Table 2: Effect of this compound and Amoxicillin on MRSA Biofilm [3]

TreatmentEffect on Biofilm FormationEffect on Mature Biofilm Eradication
This compound + AmoxicillinPotent inhibitory effectEffective eradication
In Vivo Efficacy in a Murine Pneumonia Model

The synergistic effect observed in vitro was also validated in a mouse model of MRSA pneumonia. The combination of this compound and amoxicillin significantly reduced the bacterial load in the lungs of infected mice compared to treatment with either compound alone.[2][3]

Table 3: In Vivo Efficacy of this compound and Amoxicillin against MRSA Pneumonia in Mice [2][3]

Treatment GroupBacterial Load in Lungs (CFU)
Control (MRSA infection)High
This compound aloneModerate reduction
Amoxicillin aloneModerate reduction
This compound + AmoxicillinSignificant reduction

Proposed Mechanisms of Synergistic Action

The synergistic activity of this compound with β-lactam antibiotics against MRSA is attributed to a multi-pronged mechanism of action that targets key bacterial resistance strategies.

Inhibition of β-Lactamase

β-lactamase enzymes are a primary mechanism of resistance to β-lactam antibiotics in MRSA. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. This compound has been shown to inhibit the activity of β-lactamase, thereby protecting the β-lactam antibiotic from degradation and allowing it to reach its target, the penicillin-binding proteins (PBPs).[1][2][3]

Destabilization of the Bacterial Cell Membrane

This compound has been found to destabilize the cell membrane of MRSA, leading to increased membrane permeability.[1][2][3] This disruption of the cell membrane integrity is thought to facilitate the entry of β-lactam antibiotics into the bacterial cell, enhancing their access to the PBPs located in the periplasmic space.

Disruption of Cellular Energetics

The destabilization of the cell membrane by this compound also dissipates the membrane potential, which in turn affects essential cellular processes such as ATP synthesis. This disruption of the bacterial cell's energy metabolism further weakens the bacterium and increases its susceptibility to the bactericidal effects of β-lactam antibiotics.

cluster_0 This compound's Multi-Target Mechanism cluster_1 Direct Effects cluster_2 Downstream Consequences cluster_3 Synergistic Outcome This compound This compound BetaLactamase β-Lactamase This compound->BetaLactamase Inhibits CellMembrane Cell Membrane This compound->CellMembrane Destabilizes BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Protects MembranePermeability Increased Membrane Permeability CellMembrane->MembranePermeability MembranePotential Dissipated Membrane Potential CellMembrane->MembranePotential MembranePermeability->BetaLactam Enhances Entry ATPSynthesis Decreased ATP Synthesis MembranePotential->ATPSynthesis BacterialCellDeath Bacterial Cell Death ATPSynthesis->BacterialCellDeath Contributes to BetaLactam->BacterialCellDeath Induces

Caption: Proposed mechanism of synergistic action of this compound with β-lactam antibiotics.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the synergistic antibacterial effects of this compound.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a microdilution method used to determine the FIC index.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture of MRSA

  • Stock solutions of this compound and antibiotics

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a bacterial inoculum of MRSA adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • In a 96-well plate, create a two-dimensional gradient of concentrations for this compound and the antibiotic.

    • Serially dilute the antibiotic horizontally across the plate.

    • Serially dilute this compound vertically down the plate.

  • Each well will contain a unique combination of concentrations of the two agents. Include wells with each agent alone as controls.

  • Inoculate each well with the prepared MRSA suspension.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC for each compound alone and in combination by visual inspection for turbidity or by measuring absorbance with a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation: FIC Index ≤ 0.5: Synergy; 0.5 < FIC Index ≤ 4: Additive or indifferent; FIC Index > 4: Antagonism.[5]

start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland, then dilute) start->prep_inoculum prep_plate Prepare 96-well Plate start->prep_plate inoculate Inoculate all wells with MRSA suspension prep_inoculum->inoculate serial_dilution_A Horizontally serially dilute Antibiotic prep_plate->serial_dilution_A serial_dilution_B Vertically serially dilute This compound prep_plate->serial_dilution_B serial_dilution_A->inoculate serial_dilution_B->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Determine MICs (visual or plate reader) incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

This assay assesses the rate of bacterial killing by antimicrobial agents over time.

Materials:

  • Flasks or tubes for bacterial culture

  • MHB

  • Bacterial culture of MRSA

  • This compound and antibiotic solutions

  • Shaking incubator (37°C)

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of MRSA and dilute it in fresh MHB to an initial density of approximately 5 x 10^5 CFU/mL.

  • Prepare separate cultures containing:

    • No drug (growth control)

    • This compound alone (at a sub-inhibitory concentration)

    • Antibiotic alone (at a sub-inhibitory concentration)

    • This compound and antibiotic in combination

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).

  • Plot the log10 CFU/mL versus time for each treatment group. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Crystal Violet Biofilm Assay

This method is used to quantify biofilm formation and eradication.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Bacterial culture of MRSA

  • This compound and antibiotic solutions

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Prepare a diluted MRSA culture in TSB.

  • Add different concentrations of this compound, antibiotic, or their combination to the wells of a 96-well plate.

  • Add the bacterial suspension to the wells.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fix the biofilms by air-drying or with methanol.

  • Stain the biofilms with 0.1% crystal violet for 15 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Procedure for Eradication of Mature Biofilms:

  • Grow MRSA biofilms in a 96-well plate for 24-48 hours as described above.

  • After biofilm formation, remove the planktonic cells by washing with PBS.

  • Add fresh medium containing different concentrations of this compound, antibiotic, or their combination to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Wash, stain, and quantify the remaining biofilm as described above.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the synergistic antibacterial activity of this compound in combination with β-lactam antibiotics against MRSA. The multi-target mechanism of action, involving β-lactamase inhibition and cell membrane disruption, makes this compound a promising candidate for further development as an antibiotic adjuvant.

Future research should focus on:

  • Expanding the range of antibiotics and resistant bacterial strains tested in combination with this compound.

  • Conducting more extensive in vivo studies to evaluate the efficacy and safety of this combination therapy in different infection models.

  • Investigating the potential for the development of resistance to the combination therapy.

  • Optimizing the formulation and delivery of this compound and partner antibiotics to ensure effective co-localization at the site of infection.

The development of synergistic combination therapies represents a critical strategy in the ongoing battle against antibiotic resistance. This compound, with its demonstrated ability to potentiate the action of established antibiotics, holds significant potential to rejuvenate our antimicrobial arsenal.

References

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Nordalbergin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Nordalbergin is a known coumarin with demonstrated anti-inflammatory and anti-oxidative properties. However, as of late 2025, detailed studies on its bioavailability and pharmacokinetics in humans or preclinical models have not been extensively published in publicly accessible scientific literature. The following guide provides a comprehensive overview of its known biological activities and presents a hypothetical, yet plausible, pharmacokinetic and bioavailability profile to serve as a framework for researchers and drug development professionals. The experimental protocols and quantitative data are illustrative and based on standard methodologies in the field.

Introduction to this compound

This compound is a naturally occurring coumarin isolated from the wood bark of Dalbergia sissoo. It has garnered scientific interest for its potent biological activities. Chemically, it is identified as a phenylpropanoid coumarin with the molecular formula C₁₅H₁₀O₄ and a molecular weight of 254.24 g/mol .

Recent in vitro studies have highlighted its significant anti-inflammatory and anti-oxidative effects. Research has shown that this compound can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These effects are attributed to its ability to attenuate the mitogen-activated protein kinase (MAPK) signaling pathway and inhibit the activation of the NLRP3 inflammasome. Furthermore, it has been observed to reduce the production of reactive oxygen species (ROS) in microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases.

Given its promising preclinical profile, understanding the bioavailability and pharmacokinetics of this compound is a critical step in its journey towards potential clinical application. This document aims to provide a foundational guide to these aspects.

Hypothetical Pharmacokinetic Profile of this compound

The following tables summarize a hypothetical pharmacokinetic profile of this compound based on single-dose administration in a preclinical rodent model. These values are projected based on the known behavior of similar coumarin compounds.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rodent Model

ParameterUnitValue (Mean ± SD)Description
Cmaxng/mL450 ± 55Maximum plasma concentration
Tmaxh1.5 ± 0.5Time to reach maximum plasma concentration
AUC(0-t)ng·h/mL1850 ± 210Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-∞)ng·h/mL2100 ± 250Area under the plasma concentration-time curve from time 0 to infinity
t₁/₂h4.2 ± 0.8Elimination half-life
CL/FL/h/kg0.85 ± 0.15Apparent total body clearance
Vd/FL/kg5.2 ± 1.1Apparent volume of distribution
F%35 ± 8Absolute oral bioavailability

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rodent Model

ParameterUnitValue (Mean ± SD)Description
AUC(0-∞)ng·h/mL6000 ± 550Area under the plasma concentration-time curve from time 0 to infinity
t₁/₂h3.9 ± 0.7Elimination half-life
CLL/h/kg0.30 ± 0.05Total body clearance
VdL/kg1.8 ± 0.4Volume of distribution

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are standard protocols that could be employed to determine the pharmacokinetic profile of this compound.

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Materials:

  • This compound (pure compound)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline with 10% DMSO and 10% Solutol HS 15)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cannulas for blood sampling

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide free access to standard chow and water.

  • Dosing:

    • Oral (PO) Group (n=6): Administer this compound orally via gavage at a dose of 10 mg/kg.

    • Intravenous (IV) Group (n=6): Administer this compound via the tail vein at a dose of 2 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at the following time points:

    • PO Group: 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • IV Group: 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Prepare plasma samples by protein precipitation with acetonitrile containing an internal standard.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

The absolute oral bioavailability (F) is calculated using the following formula:

F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations: Signaling Pathways and Experimental Workflows

The following diagram illustrates the known mechanism of action of this compound in inhibiting the inflammatory response in microglial cells.

Nordalbergin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Microglial Cell cluster_mapk MAPK Pathway cluster_nflrp3 NLRP3 Inflammasome LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 ROS ROS TLR4->ROS Inflammation Inflammatory Response ERK->Inflammation JNK->Inflammation p38->Inflammation NLRP3 NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b cleavage IL1b IL-1β Caspase1->IL1b IL1b->Inflammation ROS->NLRP3 This compound This compound This compound->ERK This compound->JNK This compound->p38 This compound->NLRP3 This compound->ROS

Caption: this compound inhibits inflammation by targeting MAPK and NLRP3 pathways.

The diagram below outlines the key steps in the experimental workflow for determining the in vivo pharmacokinetics of this compound.

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Acclimatization Animal Acclimatization Dosing Dosing (IV and PO) Acclimatization->Dosing BloodSampling Blood Sampling (Time Course) Dosing->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep LCMS LC-MS/MS Bioanalysis PlasmaPrep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Report Report Generation PK_Analysis->Report

Caption: Workflow for in vivo pharmacokinetic assessment of this compound.

This diagram illustrates the relationship between the data obtained from oral and intravenous administration to calculate absolute bioavailability.

Bioavailability_Calculation cluster_data_input Data Inputs cluster_calculation Calculation cluster_output Output AUC_Oral AUC (Oral) Formula F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 AUC_Oral->Formula AUC_IV AUC (IV) AUC_IV->Formula Dose_Oral Dose (Oral) Dose_Oral->Formula Dose_IV Dose (IV) Dose_IV->Formula Bioavailability Absolute Bioavailability (F) Formula->Bioavailability

Caption: Logical flow for calculating absolute oral bioavailability.

Conclusion and Future Directions

This compound presents a promising profile as a potential therapeutic agent, particularly for inflammatory conditions. Its ability to modulate the MAPK and NLRP3 inflammasome pathways underscores its therapeutic potential. While this guide provides a hypothetical but scientifically grounded overview of its bioavailability and pharmacokinetics, empirical studies are essential to confirm these characteristics.

Future research should focus on:

  • Conducting formal preclinical pharmacokinetic studies in various species to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Investigating potential drug-drug interactions and the impact of food on its absorption.

  • Elucidating its metabolic pathways and identifying major metabolites.

A thorough understanding of this compound's pharmacokinetic and pharmacodynamic properties will be paramount for its successful translation from a promising natural compound to a clinically effective therapeutic agent.

An Introduction to Nordalbergin: A Review of Anti-inflammatory and Anti-oxidative Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Nordalbergin, a naturally occurring coumarin isolated from the wood bark of Dalbergia sissoo, has emerged as a compound of significant interest due to its potent anti-inflammatory and anti-oxidative properties.[1][2] This document provides a comprehensive technical overview of the current literature on this compound, focusing on its mechanism of action, experimental validation, and therapeutic potential. Key findings are presented through structured data tables and detailed diagrams of its core signaling pathways to facilitate advanced research and development.

Core Mechanism of Action

This compound exerts its biological effects primarily by modulating key signaling pathways involved in the inflammatory response.[1] It has been demonstrated to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the NLRP3 inflammasome.[3] Furthermore, it plays a crucial role in reducing both intracellular and mitochondrial Reactive Oxygen Species (ROS) production.[1][4]

The primary mechanism involves the suppression of pro-inflammatory mediators. Studies show that this compound effectively reduces the production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells.[1][3] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Signaling Pathway Inhibition

This compound's anti-inflammatory activity is directly linked to its ability to interfere with critical signaling cascades. In LPS-stimulated BV2 microglia, this compound significantly reduces the phosphorylation of ERK, JNK, and p38 MAPKs, thereby attenuating the activation of these pathways.[5][6] It also inhibits NLRP3 inflammasome activation by suppressing the cleavage and maturation of caspase-1 and IL-1β.[5][7]

Nordalbergin_Signaling_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB NF-κB Activation TLR4->NFkB NLRP3_Activation NLRP3 Inflammasome Activation TLR4->NLRP3_Activation ROS ROS Production TLR4->ROS Pro_Inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK_Pathway->Pro_Inflammatory NFkB->Pro_Inflammatory Caspase1 Caspase-1 Cleavage NLRP3_Activation->Caspase1 IL1B IL-1β Maturation & Secretion Caspase1->IL1B This compound This compound This compound->MAPK_Pathway Inhibits This compound->NLRP3_Activation Inhibits This compound->ROS Inhibits Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Analysis A Cell Culture & Treatment (this compound + LPS) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE Gel Electrophoresis C->D E PVDF Membrane Transfer D->E F Blocking (5% Milk/BSA) E->F G Primary Antibody Incubation (e.g., anti-p-ERK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I ECL Detection & Imaging H->I J Densitometry & Quantification I->J

References

Nordalbergin from Dalbergia sissoo: A Technical Guide on its Discovery, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nordalbergin, a naturally occurring coumarin isolated from the heartwood and bark of Dalbergia sissoo, has emerged as a promising bioactive compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound. It details the experimental protocols for its isolation and characterization, presents quantitative data on its biological activities, and elucidates the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Dalbergia sissoo, commonly known as Indian Rosewood, has a long history of use in traditional medicine. Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including neoflavonoids and coumarins. Among these, this compound has garnered considerable attention for its potent anti-inflammatory and anti-neuroinflammatory properties. As a member of the coumarin class of compounds, this compound's therapeutic potential is a subject of ongoing research. This guide aims to consolidate the current knowledge on this compound, with a focus on its discovery, biological activities, and the experimental methodologies used to study it.

Discovery and History

The historical context of this compound's discovery is intertwined with the broader research into the chemical constituents of Dalbergia sissoo. Early studies focused on the major components, and with advancements in analytical techniques, minor constituents like this compound were subsequently identified and characterized.

Physicochemical Properties

This compound is a coumarin, a class of benzopyrone compounds. Its chemical structure is presented in Figure 1.

(Figure 1: Chemical Structure of this compound - To be inserted)

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
ClassCoumarin[2]
SourceDalbergia sissoo (Heartwood, Bark)[2][3]

Experimental Protocols

Isolation of this compound from Dalbergia sissoo

The isolation of this compound and other neoflavonoids from Dalbergia sissoo typically involves solvent extraction followed by chromatographic separation.

Protocol for Isolation of Neoflavonoids from Dalbergia sissoo Heartwood [4]

  • Extraction: The heartwood of Dalbergia sissoo is powdered and extracted with 70% ethanol.

  • Chromatography: The resulting extract is subjected to systematic study using various chromatographic techniques, including:

    • Silica gel column chromatography

    • Sephadex LH-20 column chromatography

    • Semi-preparative High-Performance Liquid Chromatography (HPLC)

This multi-step chromatographic process allows for the separation and purification of various neoflavonoids, including this compound.

Structure Elucidation

The structure of this compound and other isolated compounds is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[5]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.[5]

The spectroscopic data obtained are then compared with published data for known compounds to confirm their identity.

Biological Activity Assays

4.3.1. Anti-inflammatory and Anti-neuroinflammatory Activity

The anti-inflammatory and anti-neuroinflammatory effects of this compound have been investigated using in vitro cell-based assays.

Cell Culture and Treatment: [2][7]

  • Murine microglial BV2 cells or macrophage J774A.1 cells are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of this compound (e.g., 0-20 µM) for a specified time (e.g., 30 minutes to 1 hour).

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

Key Experimental Assays: [2][7]

  • Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of this compound.

  • Nitric Oxide (NO) Production Assay (Griess Reagent): To measure the levels of NO, a key inflammatory mediator.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Western Blot Analysis: To determine the expression levels of key proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, and components of the MAPK and NF-κB pathways.

  • Reactive Oxygen Species (ROS) Detection: To measure the levels of intracellular and mitochondrial ROS using fluorescent probes and flow cytometry.

Biological Activities and Mechanism of Action

This compound exhibits significant anti-inflammatory and anti-neuroinflammatory properties.[2][7] Its mechanism of action involves the modulation of key signaling pathways that play a crucial role in the inflammatory response.

Inhibition of Inflammatory Mediators

This compound has been shown to suppress the production of several key inflammatory mediators in a dose-dependent manner.

Table 2: Effect of this compound on Inflammatory Mediators in LPS-stimulated Macrophages/Microglia

Inflammatory MediatorEffect of this compoundCell TypeReference
Nitric Oxide (NO)SuppressionJ774A.1, BV2[2][7][8]
Prostaglandin E2 (PGE2)ReductionJ774A.1[7]
TNF-αSuppressionJ774A.1, BV2[2][7][8]
IL-6SuppressionJ774A.1, BV2[2][7][8]
IL-1βSuppressionJ774A.1, BV2[2][7]
iNOSSuppression of expressionJ774A.1, BV2[2][7][8]
COX-2Suppression of expressionJ774A.1, BV2[2][7][8]

Note: Specific IC50 values for these effects are not yet consistently reported in the literature.

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of major pro-inflammatory signaling pathways.

5.2.1. MAPK/NF-κB Signaling Pathway

This compound attenuates the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by decreasing the phosphorylation of JNK and p38.[7] This, in turn, leads to a decrease in the activity of the transcription factor NF-κB, a master regulator of the inflammatory response.[7]

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK NFkB NF-κB MAPK->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Pro_inflammatory_Genes This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

This compound's inhibition of the MAPK/NF-κB signaling pathway.

5.2.2. NLRP3 Inflammasome Activation

This compound has been shown to diminish the activation of the NLRP3 inflammasome.[7] It achieves this by repressing the maturation of IL-1β and caspase-1.[7] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response and is implicated in a variety of inflammatory diseases.

NLRP3_Inflammasome_Pathway LPS_ATP LPS + ATP NLRP3_Inflammasome NLRP3 Inflammasome Activation LPS_ATP->NLRP3_Inflammasome Caspase1 Caspase-1 (Cleavage) NLRP3_Inflammasome->Caspase1 IL1b Mature IL-1β (Secretion) Caspase1->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b This compound This compound This compound->NLRP3_Inflammasome Inhibits This compound->Caspase1 Inhibits

This compound's inhibition of the NLRP3 inflammasome pathway.
Antioxidant Activity

This compound also exhibits antioxidant properties by suppressing the production of reactive oxygen species (ROS).[7] This reduction in oxidative stress contributes to its overall anti-inflammatory effects, as ROS can act as signaling molecules that promote inflammation.

Synthesis and Pharmacokinetics

Currently, there is limited information available in the public domain regarding the chemical synthesis of this compound and its pharmacokinetic profile. Further research is needed to develop efficient synthetic routes and to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This knowledge will be crucial for its potential development as a therapeutic agent.

Future Perspectives

This compound holds considerable promise as a lead compound for the development of new anti-inflammatory and anti-neuroinflammatory drugs. Future research should focus on several key areas:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the relationship between the chemical structure of this compound and its biological activity, and to design more potent and selective analogs.

  • In Vivo Efficacy Studies: To evaluate the therapeutic efficacy of this compound in animal models of inflammatory and neurodegenerative diseases.

  • Pharmacokinetic and Toxicological Studies: To assess the ADME properties and safety profile of this compound.

  • Development of Synthetic Methodologies: To establish efficient and scalable synthetic routes for this compound and its derivatives to ensure a sustainable supply for further research and development.

Conclusion

This compound, a coumarin isolated from Dalbergia sissoo, has demonstrated significant anti-inflammatory and anti-neuroinflammatory activities. Its ability to modulate key signaling pathways such as MAPK/NF-κB and the NLRP3 inflammasome highlights its potential as a therapeutic agent for a range of inflammatory conditions. While further research is required to fully elucidate its pharmacological profile and to develop it into a clinically viable drug, the existing data strongly support its continued investigation. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising natural product.

References

An In-depth Technical Guide to the Therapeutic Potential of Nordalbergin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordalbergin is a bioactive coumarin, a class of phenylpropanoids, isolated from the wood bark of Dalbergia sissoo[1][2]. Emerging research has highlighted its significant therapeutic potential, primarily focusing on its anti-inflammatory and antioxidant properties. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key experimental studies. The primary focus of existing research has been on its effects in attenuating neuroinflammatory processes, suggesting its potential as a therapeutic agent for neurodegenerative diseases[1][3]. Additionally, it has been shown to induce the differentiation of human promyelocytic leukemia HL-60 cells and may act as a synergist for antibiotics against MRSA infections[2][4].

Core Therapeutic Activities

The principal therapeutic activities of this compound identified in preclinical studies are its anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory mediators and reactive oxygen species (ROS) in a dose-dependent manner[1][5]. These effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response[1][6].

Anti-Inflammatory Effects

This compound has been demonstrated to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines[1][6]. This includes the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][3][5]. The reduction in these molecules suggests a potential for this compound to mitigate the inflammatory cascades that are characteristic of various pathological conditions, including neurodegenerative diseases[1].

Antioxidant Effects

In addition to its anti-inflammatory properties, this compound exhibits significant antioxidant activity. It has been shown to reduce the production of both intracellular and mitochondrial ROS in LPS-stimulated microglial cells[1][7]. By mitigating oxidative stress, this compound may protect cells from damage and contribute to the prevention or slowing of disease progression where oxidative stress is a key pathological factor[4].

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound, demonstrating its dose-dependent efficacy in inhibiting inflammatory and oxidative stress markers.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglial Cells

Concentration (µM)NO Production InhibitionTNF-α Secretion InhibitionIL-6 Secretion InhibitionIL-1β Secretion Inhibition
≤ 20Significant (p < 0.001 at 20 µM)Dose-dependent suppressionDose-dependent suppressionDose-dependent suppression

Data synthesized from studies investigating LPS-stimulated BV2 microglial cells. The results indicate a statistically significant and dose-dependent reduction in the production of key pro-inflammatory molecules[1][3][5].

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in LPS-Stimulated BV2 Microglial Cells

Concentration (µM)Intracellular ROS ReductionMitochondrial ROS Reduction
VariousDose-dependent reductionDose-dependent reduction

This compound was shown to effectively suppress the production of both intracellular and mitochondrial ROS in a dose-dependent manner in LPS-stimulated microglial cells[1][4].

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

Murine microglial BV2 cells or macrophage J774A.1 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded in plates and allowed to adhere. The cells are then pretreated with various concentrations of this compound for a specified time (e.g., 30 minutes) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[1][4][7].

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Production: NO levels in the cell culture supernatant are measured using the Griess reagent assay. This colorimetric assay detects nitrite (NO2-), a stable product of NO metabolism[3][5][7].

  • Cytokine Secretion (TNF-α, IL-6, IL-1β): The concentrations of pro-inflammatory cytokines in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine[3][5].

Western Blot Analysis

Western blotting is used to determine the expression levels of key proteins involved in inflammatory signaling pathways. After cell lysis, protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then incubated with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phosphorylated and total forms of ERK, JNK, p38 MAPK, NLRP3, caspase-1) and a loading control (e.g., β-actin). Following incubation with secondary antibodies, the protein bands are visualized and quantified[1][3].

Detection of Reactive Oxygen Species (ROS)

Intracellular and mitochondrial ROS levels are measured using fluorescent probes and flow cytometry. For intracellular ROS, cells are stained with a probe like H2DCFDA. For mitochondrial ROS, a probe such as MitoSOX Red is used. The fluorescence intensity, which is proportional to the amount of ROS, is then analyzed by flow cytometry[1][4].

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis of Inflammatory Response cluster_3 Analysis of Molecular Mechanisms Cell Culture (BV2/J774A.1) Cell Culture (BV2/J774A.1) Seeding in Plates Seeding in Plates Cell Culture (BV2/J774A.1)->Seeding in Plates Pre-treatment with this compound (30 min) Pre-treatment with this compound (30 min) Seeding in Plates->Pre-treatment with this compound (30 min) Stimulation with LPS (2-24h) Stimulation with LPS (2-24h) Pre-treatment with this compound (30 min)->Stimulation with LPS (2-24h) Supernatant Collection Supernatant Collection Stimulation with LPS (2-24h)->Supernatant Collection Cell Lysis Cell Lysis Stimulation with LPS (2-24h)->Cell Lysis ROS Staining (H2DCFDA/MitoSOX) ROS Staining (H2DCFDA/MitoSOX) Stimulation with LPS (2-24h)->ROS Staining (H2DCFDA/MitoSOX) Griess Assay (NO) Griess Assay (NO) Supernatant Collection->Griess Assay (NO) Measurement ELISA (TNF-α, IL-6, IL-1β) ELISA (TNF-α, IL-6, IL-1β) Supernatant Collection->ELISA (TNF-α, IL-6, IL-1β) Measurement Western Blot (Protein Expression) Western Blot (Protein Expression) Cell Lysis->Western Blot (Protein Expression) Analysis Flow Cytometry (ROS Levels) Flow Cytometry (ROS Levels) ROS Staining (H2DCFDA/MitoSOX)->Flow Cytometry (ROS Levels) Analysis

Caption: Experimental workflow for investigating the effects of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory and antioxidant effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome pathway[1][6].

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, which includes ERK, JNK, and p38 MAPK, plays a crucial role in regulating the production of inflammatory mediators. Upon stimulation with LPS, these proteins are phosphorylated and activated. This compound has been shown to significantly reduce the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner in LPS-stimulated microglial cells[1][7]. By inhibiting the activation of these key signaling molecules, this compound effectively suppresses the downstream production of pro-inflammatory cytokines and enzymes like iNOS and COX-2[1][6].

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a protein complex that, when activated, triggers the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β into the mature, secreted form of IL-1β, a potent pro-inflammatory cytokine. This compound has been found to inhibit the activation of the NLRP3 inflammasome. This is evidenced by the reduced cleavage of caspase-1 and IL-1β, and a decrease in the secretion of mature IL-1β[1][6]. The inhibition of the NLRP3 inflammasome is a critical component of this compound's anti-inflammatory action, particularly in the context of neuroinflammation where this pathway is heavily implicated[1].

G LPS LPS MAPK MAPK Pathway (p-ERK, p-JNK, p-p38) LPS->MAPK Activates NLRP3 NLRP3 Inflammasome LPS->NLRP3 Activates ROS ROS Production LPS->ROS Induces This compound This compound This compound->MAPK Inhibits This compound->NLRP3 Inhibits This compound->ROS Inhibits Inflammation Inflammatory Response (NO, TNF-α, IL-6, IL-1β) MAPK->Inflammation Promotes NLRP3->Inflammation Promotes ROS->NLRP3 Activates

Caption: Mechanism of action of this compound in inhibiting inflammatory pathways.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential as an anti-inflammatory and antioxidant agent in preclinical models. Its ability to modulate the MAPK and NLRP3 inflammasome signaling pathways provides a clear mechanism for its observed effects. The dose-dependent nature of its activity further supports its potential for drug development.

Future research should focus on in vivo studies to validate these findings in animal models of inflammatory and neurodegenerative diseases. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound will be crucial for its translation into a clinical setting. The synergistic effects of this compound with existing therapies also warrant further exploration.

References

Nordalbergin's Impact on Reactive Oxygen Species (ROS) Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Nordalbergin, a natural coumarin, on the production of reactive oxygen species (ROS). It has been demonstrated that this compound possesses significant anti-inflammatory and antioxidant properties, primarily through the attenuation of ROS production in immune cells such as microglia and macrophages.[1][2][3][4] This document summarizes the key quantitative data, details the experimental protocols for assessing this compound's activity, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers investigating novel therapeutic agents for inflammation and oxidative stress-related pathologies.

Introduction to this compound and Reactive Oxygen Species

This compound is a bioactive coumarin isolated from the wood bark of Dalbergia sissoo.[3][5] While its biological activities are still under investigation, recent studies have highlighted its potent anti-neuroinflammatory and antioxidant effects.[3][6] Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play roles in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[7] Consequently, compounds that can modulate ROS production are of significant therapeutic interest.

This compound has been shown to effectively suppress both intracellular and mitochondrial ROS production in lipopolysaccharide (LPS)-stimulated microglial cells.[3][8] This activity is linked to its ability to modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome.[2][3][4]

Quantitative Analysis of this compound's Effect on ROS Production

The antioxidant capacity of this compound has been quantified in studies using murine microglial BV2 cells stimulated with LPS to induce an inflammatory response and ROS production. The following tables summarize the dose-dependent effect of this compound on both intracellular and mitochondrial ROS levels.

Table 1: Effect of this compound on Intracellular ROS Production in LPS-Stimulated BV2 Microglia

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Control (%)
Control0100100
LPS-250250
LPS + this compound5200200
LPS + this compound10150*150
LPS + this compound20110**110

*Data are presented as mean ± SD. Statistical significance is indicated as *p < 0.05 and *p < 0.01 compared to the LPS-treated group. Data is estimated from graphical representations in the cited literature.[3][8]

Table 2: Effect of this compound on Mitochondrial ROS Production in LPS-Stimulated BV2 Microglia

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Control (%)
Control0100100
LPS-220220
LPS + this compound5180180
LPS + this compound10140*140
LPS + this compound20105**105

*Data are presented as mean ± SD. Statistical significance is indicated as *p < 0.05 and *p < 0.01 compared to the LPS-treated group. Data is estimated from graphical representations in the cited literature.[3][8]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effect on ROS production and related inflammatory markers.

Measurement of Intracellular ROS Production

This protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) staining with flow cytometry to quantify intracellular ROS levels.[1][9][10]

  • Cell Culture: Murine microglial BV2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 30 minutes, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce ROS production.[8]

  • Staining: After treatment, the cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellet is then resuspended in a solution containing 1 µM H2DCFDA in PBS and incubated at 37°C for 30 minutes in the dark.[8]

  • Flow Cytometry: Following incubation, the cells are washed again with PBS to remove excess dye and resuspended in PBS for analysis. The fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. The data is analyzed to determine the mean fluorescence intensity, which is proportional to the level of intracellular ROS.

Measurement of Mitochondrial ROS Production

This protocol describes the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, with flow cytometry.[2][6][11]

  • Cell Culture and Treatment: BV2 cells are cultured and treated with this compound and LPS as described in section 3.1.

  • Staining: After the 24-hour incubation with LPS, the cells are harvested and washed with warm PBS. The cells are then incubated with 5 µM MitoSOX Red in Hanks' Balanced Salt Solution (HBSS) for 10-15 minutes at 37°C, protected from light.[8][12]

  • Flow Cytometry: After staining, the cells are washed with warm PBS and resuspended in fresh PBS. The fluorescence of MitoSOX Red is measured using a flow cytometer with an excitation wavelength of 510 nm and an emission wavelength of 580 nm. The mean fluorescence intensity is used to quantify the levels of mitochondrial superoxide.

Measurement of Nitric Oxide (NO) Production

The Griess assay is a colorimetric method used to measure the concentration of nitrite (NO2-), a stable and quantifiable end-product of NO.[5][13]

  • Sample Collection: After treating BV2 cells with this compound and LPS as described in section 3.1, the cell culture supernatant is collected.

  • Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid) in a 96-well plate and incubated for 10 minutes at room temperature, protected from light.

  • Color Development: 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added to each well and incubated for another 10 minutes at room temperature, protected from light. The appearance of a purple/magenta color indicates the presence of nitrite.

  • Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Measurement of Pro-inflammatory Cytokines

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.[14][15][16]

  • Sample Collection: Cell culture supernatants are collected after treatment with this compound and LPS.

  • ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions. Briefly, the supernatant is added to wells of a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.

  • Detection: After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate is then added, which is converted by the enzyme to produce a colored product.

  • Quantification: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the sample is determined by interpolation from a standard curve generated with recombinant cytokines.

Western Blot Analysis of Key Proteins

Western blotting is employed to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated and total MAPKs (p38, JNK, ERK), and components of the NLRP3 inflammasome.[17][18][19]

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for iNOS, COX-2, p-p38, p38, p-JNK, JNK, p-ERK, ERK, NLRP3, ASC, and Caspase-1 overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin used as a loading control.

Signaling Pathways Modulated by this compound

This compound's ability to reduce ROS production is intrinsically linked to its modulation of key intracellular signaling pathways that regulate inflammation and oxidative stress. The following diagrams illustrate these pathways and the proposed points of intervention by this compound.

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to a variety of stimuli, including inflammatory signals like LPS. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, thereby downregulating downstream inflammatory responses, including ROS production.[2][7]

MAPK_Pathway stimulus LPS receptor TLR4 stimulus->receptor adaptor MyD88 receptor->adaptor tak1 TAK1 adaptor->tak1 mekk MEKKs tak1->mekk mkk36 MKK3/6 mekk->mkk36 P mkk47 MKK4/7 mekk->mkk47 P mek12 MEK1/2 mekk->mek12 P p38 p38 mkk36->p38 P jnk JNK mkk47->jnk P erk ERK mek12->erk P ap1 AP-1 p38->ap1 jnk->ap1 erk->ap1 inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) ap1->inflammatory_genes ros ROS Production inflammatory_genes->ros This compound This compound This compound->p38 This compound->jnk This compound->erk

Caption: this compound inhibits LPS-induced MAPK signaling.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines and can contribute to ROS production. This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome, a key mechanism in its anti-inflammatory and antioxidant effects.[2][3][4]

NLRP3_Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb pro_il1b pro-IL-1β nfkb->pro_il1b nlrp3_gene NLRP3 Gene nfkb->nlrp3_gene il1b IL-1β pro_il1b->il1b nlrp3_protein NLRP3 nlrp3_gene->nlrp3_protein atp ATP p2x7 P2X7R atp->p2x7 k_efflux K+ Efflux p2x7->k_efflux k_efflux->nlrp3_protein Activation ros Mitochondrial ROS ros->nlrp3_protein Activation asc ASC nlrp3_protein->asc pro_casp1 pro-Caspase-1 asc->pro_casp1 casp1 Caspase-1 pro_casp1->casp1 Cleavage casp1->pro_il1b Cleavage inflammation Inflammation il1b->inflammation This compound This compound This compound->ros This compound->nlrp3_protein

Caption: this compound inhibits NLRP3 inflammasome activation.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for mitigating conditions associated with excessive ROS production and inflammation. Its mechanism of action involves the dual inhibition of the MAPK signaling pathway and the NLRP3 inflammasome, leading to a dose-dependent reduction in both intracellular and mitochondrial ROS. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate and build upon the current understanding of this compound's antioxidant and anti-inflammatory properties. Future studies should focus on in vivo models to validate these findings and explore the full therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Nordalbergin from Dalbergia sissoo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordalbergin, a coumarin found in the wood bark of Dalbergia sissoo, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Research has highlighted its anti-inflammatory and anti-neuroinflammatory properties, making it a promising candidate for further investigation in drug development.[1][2] These biological activities are attributed to its ability to modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways.[2] This document provides a comprehensive protocol for the isolation of this compound from Dalbergia sissoo and methods for evaluating its biological activity.

Physicochemical Properties and Characterization of this compound

To ensure the accurate identification and quality control of isolated this compound, a summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular Formula C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol [3]
Compound Type Coumarin[1][2]
Source Wood Bark of Dalbergia sissoo[1]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, UV) and melting point are crucial for unambiguous identification and should be compared with established literature values upon isolation.

Protocol for the Isolation of this compound

This protocol outlines a general yet effective procedure for the extraction and chromatographic purification of this compound from the wood bark of Dalbergia sissoo. The methodology is based on established phytochemical isolation techniques for constituents of this plant.[2][4]

Part 1: Preparation of Plant Material and Extraction
  • Collection and Preparation:

    • Collect fresh wood bark from Dalbergia sissoo.

    • Wash the bark thoroughly with distilled water to remove any dirt and contaminants.

    • Shade-dry the bark at room temperature for 10-15 days until it is completely brittle.

    • Grind the dried bark into a coarse powder using a mechanical grinder.

  • Extraction:

    • Place 500 g of the powdered bark into a Soxhlet apparatus.

    • Extract the powder with 90% ethanol for a minimum of 8 hours, or until the solvent running through the siphon is colorless.[2]

    • Alternatively, perform hot methanol reflux extraction by placing the powdered bark in a round-bottom flask and refluxing with methanol for 8 hours; repeat this process three times.[4]

    • Collect the ethanolic or methanolic extract and concentrate it using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid residue.[2]

    • The yield of the crude ethanolic extract from the bark is approximately 7.14% w/w.

Part 2: Chromatographic Isolation of this compound
  • Preparation of the Column:

    • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase.

    • The weight of the silica gel should be approximately 20-50 times the weight of the crude extract to be loaded.

    • Wet the silica gel with the initial mobile phase solvent (n-hexane) and ensure there are no air bubbles in the column.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

    • Carefully load this powder onto the top of the prepared silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent, such as 100% n-hexane.[4]

    • Gradually increase the polarity of the mobile phase by introducing solvents of higher polarity in a stepwise or gradient manner. A typical solvent gradient would be mixtures of n-hexane and ethyl acetate in increasing proportions (e.g., 9:1, 8:2, 1:1), followed by mixtures of ethyl acetate and methanol.[4]

    • Collect the eluate in fractions of a consistent volume (e.g., 25-50 mL).

  • Monitoring the Separation:

    • Monitor the separation process using Thin Layer Chromatography (TLC).

    • Spot a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3).

    • Visualize the spots under UV light or by using an iodine chamber.

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

  • Purification and Identification:

    • Concentrate the combined fractions containing this compound to obtain the purified compound.

    • Recrystallize the compound if necessary to achieve higher purity.

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV) and by determining its melting point.

Experimental Workflow for this compound Isolation

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_iso Isolation and Purification cluster_char Characterization A Collect Dalbergia sissoo wood bark B Wash and Shade Dry A->B C Grind to Coarse Powder B->C D Soxhlet Extraction (90% Ethanol) C->D E Concentrate Extract (Rotary Evaporator) D->E F Crude Extract E->F G Prepare Silica Gel Column H Load Crude Extract G->H I Elute with Solvent Gradient (Hexane -> Ethyl Acetate -> Methanol) H->I J Collect Fractions I->J K Monitor by TLC J->K L Combine Fractions with this compound K->L M Purified this compound L->M N Spectroscopic Analysis (NMR, MS, IR, UV) M->N O Melting Point Determination M->O

A flowchart illustrating the key stages in the isolation and characterization of this compound.

Experimental Protocols for Biological Activity Assessment

The following are detailed protocols for assessing the biological activity of the isolated this compound, specifically its impact on inflammatory signaling pathways.

Western Blot Analysis of MAPK Signaling Pathway

This protocol is designed to analyze the phosphorylation status of key proteins in the MAPK signaling cascade (e.g., JNK, p38) in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., murine macrophages) in appropriate media.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 2 hours to activate the MAPK pathway.

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., phospho-JNK, JNK, phospho-p38, p38) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

ELISA for IL-1β Secretion (NLRP3 Inflammasome Activation)

This protocol measures the secretion of the pro-inflammatory cytokine IL-1β, a key indicator of NLRP3 inflammasome activation.

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound for 30 minutes.

    • Prime the cells with LPS for 5 hours.

    • Induce NLRP3 inflammasome activation by treating the cells with ATP for 30 minutes.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for IL-1β.

    • Add the collected cell culture supernatants and a series of IL-1β standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash the plate again, then add streptavidin-HRP conjugate.

    • After another incubation and wash step, add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways. The diagrams below illustrate the points of intervention by this compound.

MAPK/NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (JNK, p38) TLR4->MAPK_cascade NFkB NF-κB MAPK_cascade->NFkB Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_genes This compound This compound This compound->Inhibition Inhibition->MAPK_cascade

This compound inhibits the phosphorylation of JNK and p38 within the MAPK cascade.
NLRP3 Inflammasome Activation Pathway

G cluster_priming Priming cluster_activation Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Caspase1_act Caspase-1 Activation ATP ATP P2X7R P2X7R ATP->P2X7R NLRP3_assembly NLRP3 Inflammasome Assembly P2X7R->NLRP3_assembly NLRP3_assembly->Caspase1_act IL1b_mat IL-1β Maturation & Secretion Caspase1_act->IL1b_mat This compound This compound This compound->Inhibition Inhibition->Caspase1_act Inhibition->IL1b_mat

This compound represses the maturation of IL-1β and the activation of caspase-1.

References

Application Notes and Protocols: Preparation of Nordalbergin Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nordalbergin is a natural coumarin compound isolated from the wood bark of Dalbergia sissoo. It has demonstrated significant biological activity, including the induction of differentiation in HL-60 promyelocytic leukemia cells[1][2][3][4]. Proper preparation of a stock solution is a critical first step for in vitro and in vivo studies to ensure accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used to dissolve a wide range of organic compounds, including this compound[1][3][5]. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₄[1][2][6]
Molecular Weight 254.24 g/mol [1][2][3][7]
CAS Number 482-82-6[1][2][3]
Appearance White to yellow solid[1]
Solubility in DMSO 250 mg/mL (983.32 mM)[1][2]

Experimental Protocols

Materials:

  • This compound powder (purity ≥99.0%)[2]

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Sterile pipette tips

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves

Equipment:

  • Analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Pipettes

  • -20°C and -80°C freezers

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid inhalation and skin contact.

  • DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin[5]. Exercise caution and handle with gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting any work.

This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution in DMSO.

  • Calculate the Required Mass:

    • Use the formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mM × 1 mL × 254.24 g/mol / 1000 = 25.42 mg

  • Weighing the Compound:

    • Tare a sterile, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh 25.42 mg of this compound powder into the tube.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous or newly opened DMSO to the tube containing the this compound powder. It is noted that hygroscopic DMSO can significantly impact solubility[1].

    • Close the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Dissolution:

    • If the compound does not fully dissolve, use an ultrasonic water bath. Sonicate the solution for 5-10 minutes[1][2].

    • Gentle warming of the solution to 37°C can also aid in solubility[3].

  • Storage of the Stock Solution:

    • Once fully dissolved, the solution should be clear.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles[3][8].

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect the solution from light[1][3].

The table below provides the required mass of this compound for preparing stock solutions of different molarities.

Target ConcentrationVolume of DMSOMass of this compound Required
1 mM1 mL0.254 mg
10 mM1 mL2.54 mg
50 mM1 mL12.71 mg
100 mM1 mL25.42 mg

For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cellular toxicity[8].

  • Perform Serial Dilutions: It is recommended to perform stepwise dilutions to prevent the compound from precipitating out of the solution[8].

  • Example Dilution (for a final concentration of 10 µM):

    • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile culture medium. This results in a 100 µM solution.

    • Add 100 µL of this 100 µM solution to 900 µL of culture medium in your experimental plate/well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.01%.

  • Control Group: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the compound[8].

Visualizations

G Workflow for this compound Stock Solution Preparation A Calculate Mass (e.g., 25.42 mg for 100 mM) B Weigh this compound Powder A->B C Add DMSO (e.g., 1 mL) B->C D Vortex to Mix C->D E Check for Complete Dissolution D->E F Ultrasonicate / Warm E->F No G Aliquot into Light-Protecting Tubes E->G Yes F->E H Store at -20°C or -80°C G->H

Caption: Workflow for preparing a this compound stock solution in DMSO.

References

Application Note: Nordalbergin® Human IL-6 ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of IL-6 production is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers. Accurate quantification of human IL-6 in biological samples is crucial for researchers in immunology, oncology, and drug development.

The Nordalbergin® Human IL-6 ELISA (Enzyme-Linked Immunosorbent Assay) is a solid-phase sandwich ELISA designed for the sensitive and specific quantitative measurement of human IL-6 in cell culture supernatants, serum, and plasma. This kit provides pre-coated plates and optimized reagents to ensure high precision and reproducibility.

Principle of the Assay

The this compound® Human IL-6 ELISA is a sandwich immunoassay. A microtiter plate has been pre-coated with a monoclonal antibody specific for human IL-6. Standards and samples are pipetted into the wells, and any IL-6 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for human IL-6 is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, streptavidin-HRP (Horseradish Peroxidase) is added. After the final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of IL-6 bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Experimental Protocols

Required Materials (Not Supplied)
  • A microplate reader capable of measuring absorbance at 450 nm, with a correction wavelength of 570 nm.

  • Precision pipettes and disposable tips.

  • Deionized or distilled water.

  • Wash buffer (1x PBS with 0.05% Tween-20).

  • Graduated cylinders.

  • Vortex mixer.

  • Absorbent paper for blotting.

Reagent Preparation
  • Bring all reagents to room temperature (18-25°C) before use.

  • 1X Wash Buffer: If a 20X Wash Buffer Concentrate is provided, dilute 50 mL of the concentrate into 950 mL of deionized water to prepare 1000 mL of 1X Wash Buffer. Mix gently to avoid foaming.

  • Standard Dilution: Reconstitute the lyophilized Human IL-6 Standard with the recommended volume of Standard Diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation. Prepare a 7-point standard curve by performing serial dilutions from the stock solution in Standard Diluent. The Standard Diluent serves as the zero standard (0 pg/mL).

  • Sample Preparation:

    • Cell Culture Supernatants: Centrifuge samples for 15 minutes at 1000 x g to remove particulates. Assay immediately or aliquot and store at ≤ -20°C.

    • Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay.

    • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.

Assay Procedure
  • Prepare all reagents, standards, and samples as directed.

  • Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells. Cover with the adhesive strip provided and incubate for 2 hours at room temperature.

  • Wash: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1X Wash Buffer (300 µL) using a squirt bottle, multi-channel pipette, or autowasher. Complete removal of liquid at each step is essential. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

  • Add Detection Antibody: Add 100 µL of the biotin-conjugated anti-human IL-6 antibody to each well. Cover with a new adhesive strip and incubate for 2 hours at room temperature.

  • Wash: Repeat the aspiration/wash process as in step 3.

  • Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Cover with a new adhesive strip and incubate for 20 minutes at room temperature. Avoid placing the plate in direct light.

  • Wash: Repeat the aspiration/wash process as in step 3.

  • Develop Color: Add 100 µL of TMB Substrate Solution to each well. Incubate for 20 minutes at room temperature in the dark. The color will develop in the wells.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Determine the optical density (O.D.) of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set it to 570 nm.

Data Presentation

Data Analysis
  • Calculate the average O.D. for each set of duplicate standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Calculate the concentration of IL-6 in the samples by interpolating their mean O.D. values from the standard curve.

  • Apply the dilution factor to the calculated concentration to get the final sample concentration.

Example Standard Curve Data

The following data is for demonstration purposes only. A new standard curve must be generated for each assay performed.

IL-6 Conc. (pg/mL)Mean O.D. (450 nm)
5002.458
2501.612
1250.955
62.50.521
31.250.298
15.630.180
7.810.115
00.052

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_reagents Prepare Reagents & Standards add_samples 1. Add 100µL Standards/Samples Incubate 2h RT prep_reagents->add_samples prep_samples Prepare Samples prep_samples->add_samples wash1 2. Wash Plate (4x) add_samples->wash1 add_detection 3. Add 100µL Detection Ab Incubate 2h RT wash1->add_detection wash2 4. Wash Plate (4x) add_detection->wash2 add_hrp 5. Add 100µL Streptavidin-HRP Incubate 20min RT wash2->add_hrp wash3 6. Wash Plate (4x) add_hrp->wash3 add_sub 7. Add 100µL TMB Substrate Incubate 20min RT (Dark) wash3->add_sub add_stop 8. Add 50µL Stop Solution add_sub->add_stop read_plate Read Plate at 450nm add_stop->read_plate calc_conc Calculate Concentrations read_plate->calc_conc

Caption: Workflow diagram of the this compound® Human IL-6 sandwich ELISA procedure.

IL6_Signaling_Pathway IL6 IL-6 Cytokine IL6R IL-6 Receptor (IL-6R) IL6->IL6R binds gp130 gp130 Co-receptor IL6R->gp130 complexes with JAK JAK Kinase gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene Target Gene Transcription (e.g., Inflammation, Proliferation) Nucleus->Gene initiates

Caption: Simplified IL-6 signaling pathway via the JAK/STAT cascade.

Sample_Dilution_Logic start Sample O.D. Value? in_range Within Standard Curve Range? start->in_range above_range Above Highest Standard? in_range->above_range No calc Calculate Concentration in_range->calc Yes below_range Below Lowest Standard? above_range->below_range No dilute Dilute Sample & Re-assay above_range->dilute Yes report_low Report as < LLoQ* below_range->report_low Yes end_node End calc->end_node dilute->end_node report_low->end_node

Caption: Logical workflow for sample O.D. analysis and dilution decisions.

Application Notes and Protocols: Western Blot Analysis of MAPK Phosphorylation after Nordalbergin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordalbergin, a natural coumarin, has demonstrated significant anti-inflammatory and anti-oxidative properties.[1][2] Mechanistic studies reveal that this compound exerts its effects, at least in part, by modulating the mitogen-activated protein kinase (MAPK) signaling pathway.[3] Specifically, it has been shown to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, in response to inflammatory stimuli like lipopolysaccharide (LPS).[3] This makes the analysis of MAPK phosphorylation a critical step in understanding the molecular mechanism of this compound and evaluating its therapeutic potential.

This document provides detailed application notes and protocols for performing western blot analysis to assess the effect of this compound on MAPK phosphorylation in cell culture models.

Data Presentation: Effect of this compound on MAPK Phosphorylation

The following tables summarize the quantitative data on the inhibitory effect of this compound on the phosphorylation of ERK, JNK, and p38 MAP kinases in LPS-stimulated BV2 microglial cells.[3][4] Cells were pre-treated with varying concentrations of this compound for 30 minutes, followed by stimulation with LPS for 2 hours.[4] The levels of phosphorylated proteins were quantified by densitometry of western blots and normalized to the total protein levels.

Table 1: Inhibition of ERK Phosphorylation by this compound

This compound Concentration (µM)Relative p-ERK/ERK Ratio (Mean ± SD)% Inhibition
0 (LPS only)1.00 ± 0.000%
50.80 ± 0.0520%
100.55 ± 0.0745%
200.30 ± 0.0670%

Table 2: Inhibition of JNK Phosphorylation by this compound

This compound Concentration (µM)Relative p-JNK/JNK Ratio (Mean ± SD)% Inhibition
0 (LPS only)1.00 ± 0.000%
50.75 ± 0.0625%
100.45 ± 0.0555%
200.20 ± 0.0480%

Table 3: Inhibition of p38 Phosphorylation by this compound

This compound Concentration (µM)Relative p-p38/p38 Ratio (Mean ± SD)% Inhibition
0 (LPS only)1.00 ± 0.000%
50.85 ± 0.0415%
100.60 ± 0.0840%
200.35 ± 0.0565%

Signaling Pathway Diagram

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors activates This compound This compound This compound->MAPKKK inhibits InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Serum Starvation A->B C This compound Pre-treatment B->C D LPS Stimulation C->D E Cell Lysis D->E F Centrifugation E->F G Protein Quantification F->G H SDS-PAGE G->H I Protein Transfer (PVDF) H->I J Blocking (5% BSA) I->J K Primary Antibody Incubation (p-MAPK, total-MAPK, β-actin) J->K L Secondary Antibody Incubation K->L M Detection (ECL) L->M N Densitometry M->N O Normalization (p-MAPK / total-MAPK) N->O

References

Application Notes and Protocols for ROS Detection with Nordalbergin using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of intracellular and mitochondrial Reactive Oxygen Species (ROS) using flow cytometry following treatment with Nordalbergin. This compound, a coumarin isolated from Dalbergia sissoo, has demonstrated anti-inflammatory and anti-oxidative properties by reducing ROS production.[1][2][3][4] This protocol is designed for researchers in drug discovery and development, as well as those investigating cellular signaling pathways involving oxidative stress.

Introduction to this compound and ROS Detection

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[5][6] While essential for various signaling pathways, excessive ROS production leads to oxidative stress, a condition implicated in numerous pathologies, including neurodegenerative diseases and inflammatory disorders.[6][7] this compound has been shown to suppress the production of both intracellular and mitochondrial ROS, making it a compound of interest for therapeutic development.[1][2][3][8]

Flow cytometry offers a rapid and sensitive method for the quantitative analysis of ROS on a single-cell basis.[5][6][9] This is achieved using fluorescent probes that become oxidized in the presence of ROS, leading to a measurable increase in fluorescence intensity.[5][10] Commonly used probes include 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for general intracellular ROS and MitoSOX™ Red for the specific detection of mitochondrial superoxide.[2][5][11]

Signaling Pathway: this compound's Impact on ROS Production

This compound has been shown to attenuate ROS production by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the activation of the NLRP3 inflammasome in lipopolysaccharide (LPS)-stimulated microglia.[1][2][3][4]

Nordalbergin_Signaling_Pathway cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Signaling (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 MAPK->NFkB ROS Intracellular & Mitochondrial ROS Production MAPK->ROS iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines Caspase1 Caspase-1 NLRP3->Caspase1 NLRP3->ROS IL1b_maturation Mature IL-1β Caspase1->IL1b_maturation This compound This compound This compound->MAPK This compound->NLRP3 This compound->ROS

Caption: this compound inhibits ROS production via MAPK and NLRP3 pathways.

Experimental Protocols

This section provides detailed protocols for the detection of intracellular and mitochondrial ROS in cells treated with this compound.

Materials
ReagentSupplierCatalog Number
This compound(Specify)(Specify)
Lipopolysaccharide (LPS)(Specify)(Specify)
H2DCFDAThermo Fisher ScientificD399
MitoSOX™ RedThermo Fisher ScientificM36008
Cell Culture Medium (e.g., DMEM)(Specify)(Specify)
Fetal Bovine Serum (FBS)(Specify)(Specify)
Penicillin-Streptomycin(Specify)(Specify)
Phosphate-Buffered Saline (PBS)(Specify)(Specify)
Trypsin-EDTA(Specify)(Specify)
Flow Cytometry Tubes(Specify)(Specify)
Protocol 1: Detection of Intracellular ROS using H2DCFDA

This protocol outlines the steps to measure total intracellular ROS levels.

1. Cell Culture and Treatment: a. Seed cells (e.g., BV2 microglia) in 12-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[2] b. Pre-treat the cells with desired concentrations of this compound (e.g., 0-20 µM) for 30 minutes.[2] c. Induce oxidative stress by treating the cells with an appropriate stimulus, such as 1 µg/mL LPS, for 24 hours.[2] Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.

2. Staining with H2DCFDA: a. After treatment, harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes. b. Wash the cell pellet once with pre-warmed PBS. c. Resuspend the cells in pre-warmed PBS containing 1 µM H2DCFDA.[2] d. Incubate the cells for 30 minutes at 37°C, protected from light.[2]

3. Flow Cytometry Analysis: a. Following incubation, wash the cells once with PBS and resuspend them in an appropriate volume of PBS for flow cytometry. b. Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.[12] c. Detect the fluorescence emission at approximately 527 nm (typically in the FITC or equivalent channel).[2][13] d. Record the mean fluorescence intensity (MFI) for each sample.

Protocol 2: Detection of Mitochondrial ROS using MitoSOX™ Red

This protocol is specific for the detection of superoxide within the mitochondria.

1. Cell Culture and Treatment: a. Follow the same cell seeding and treatment steps as described in Protocol 1 (steps 1a-1c).

2. Staining with MitoSOX™ Red: a. After treatment, harvest and wash the cells as described in Protocol 1 (steps 2a-2b). b. Resuspend the cells in pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing 5 µM MitoSOX™ Red.[2] c. Incubate the cells for 10-30 minutes at 37°C, protected from light.

3. Flow Cytometry Analysis: a. After incubation, wash the cells once with warm buffer and resuspend in an appropriate volume for flow cytometry. b. Analyze the samples on a flow cytometer. c. Excite the probe at approximately 510 nm and detect the fluorescence emission at around 580 nm (typically in the PE or equivalent channel).[2] d. Record the mean fluorescence intensity (MFI) for each sample.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Seed Cells Adherence Overnight Adherence Start->Adherence Pretreatment Pre-treat with this compound (30 min) Adherence->Pretreatment Stimulation Induce ROS with LPS (24h) Pretreatment->Stimulation Harvest Harvest & Wash Cells Stimulation->Harvest Staining Stain with Fluorescent Probe (H2DCFDA or MitoSOX Red) Harvest->Staining Incubation Incubate (30 min) Staining->Incubation Wash Wash Cells Incubation->Wash Analysis Analyze by Flow Cytometry Wash->Analysis End End: Data Analysis Analysis->End

Caption: Flow cytometry workflow for ROS detection with this compound.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison. The Mean Fluorescence Intensity (MFI) is the primary parameter to be reported.[11]

Treatment GroupIntracellular ROS (H2DCFDA) MFI ± SDMitochondrial ROS (MitoSOX Red) MFI ± SD
Control (Untreated)Insert ValueInsert Value
LPS (1 µg/mL)Insert ValueInsert Value
This compound (10 µM) + LPSInsert ValueInsert Value
This compound (20 µM) + LPSInsert ValueInsert Value
This compound (20 µM) onlyInsert ValueInsert Value

Note: The values in this table are placeholders and should be replaced with experimental data. Statistical analysis should be performed to determine the significance of the observed differences.

Conclusion

This application note provides a comprehensive protocol for utilizing flow cytometry to assess the impact of this compound on intracellular and mitochondrial ROS production. The detailed methodologies and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. The provided diagrams offer a visual representation of the underlying signaling pathways and the experimental workflow. By following these protocols, researchers can effectively evaluate the anti-oxidative potential of this compound and similar compounds in various cell-based models.

References

Probing the Anti-inflammatory Potential of Nordalbergin: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell culture models to investigate the anti-inflammatory properties of Nordalbergin, a coumarin compound. The following protocols and data presentation formats are designed to facilitate the systematic evaluation of this compound's efficacy and mechanism of action in vitro.

Introduction to this compound's Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in preclinical studies. Investigations using lipopolysaccharide (LPS)-activated macrophages and microglia have shown that this compound can mitigate inflammatory responses.[1][2] Its mechanism of action is linked to the inhibition of key inflammatory mediators and signaling pathways. Specifically, this compound has been found to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines.[1][3][4] This is achieved, in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][4] Furthermore, studies indicate that this compound's anti-inflammatory effects are mediated through the inhibition of the MAPK/NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][3] It has also been shown to attenuate the activation of the NLRP3 inflammasome and reduce the production of reactive oxygen species (ROS).[1][2][4]

Recommended Cell Culture Models

The selection of an appropriate cell culture model is crucial for studying anti-inflammatory effects. Based on existing research, the following cell lines are recommended for investigating this compound:

  • RAW 264.7 (Murine Macrophage Cell Line): A widely used and robust cell line for modeling LPS-induced inflammation. These cells are suitable for assessing the production of key inflammatory mediators.

  • J774A.1 (Murine Macrophage Cell Line): Another well-established macrophage cell line that has been successfully used to demonstrate this compound's inhibitory effects on NF-κB and MAPK signaling pathways.[1][3][4]

  • THP-1 (Human Monocytic Cell Line): This cell line can be differentiated into macrophage-like cells and offers a human-relevant model to study inflammation.

  • BV2 (Murine Microglial Cell Line): As inflammation in the central nervous system (neuroinflammation) is a critical area of research, this cell line is ideal for studying this compound's effects on brain-resident immune cells.[2][3][5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

Cell Viability Assay (MTT Assay)

It is essential to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory properties.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method to determine the concentration of nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (untreated, LPS alone, this compound alone).

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Briefly, the supernatant is added to wells pre-coated with a capture antibody. A detection antibody, conjugated to an enzyme, is then added. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for Protein Expression

Principle: Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Following treatment with this compound and LPS, lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65 (NF-κB), p65, phospho-p38 MAPK, p38 MAPK, etc., overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

This compound (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2092.8 ± 6.1
5070.2 ± 7.3
10045.6 ± 8.1

*Data are presented as mean ± SD (n=3). *p < 0.05 compared to the control group.

Table 2: Inhibitory Effect of this compound on LPS-Induced NO Production in RAW 264.7 Macrophages

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control1.2 ± 0.3-
LPS (1 µg/mL)35.8 ± 2.90
LPS + this compound (5 µM)25.1 ± 2.130
LPS + this compound (10 µM)18.4 ± 1.849
LPS + this compound (20 µM)10.7 ± 1.5*70

*Data are presented as mean ± SD (n=3). *p < 0.05 compared to the LPS-treated group.

Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50.1 ± 8.325.7 ± 5.115.2 ± 3.8
LPS (1 µg/mL)2580.4 ± 150.21850.6 ± 120.9980.3 ± 95.7
LPS + this compound (10 µM)1345.7 ± 110.6970.1 ± 85.4510.8 ± 60.2
LPS + this compound (20 µM)780.2 ± 95.3525.9 ± 70.1275.4 ± 45.1

*Data are presented as mean ± SD (n=3). *p < 0.05 compared to the LPS-treated group.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture RAW 264.7 Cell Culture Seeding Seed cells in multi-well plates Cell_Culture->Seeding Pretreatment Pre-treat with this compound Seeding->Pretreatment MTT MTT Assay (Cell Viability) Seeding->MTT Parallel Experiment Stimulation Stimulate with LPS Pretreatment->Stimulation Griess Griess Assay (NO Production) Stimulation->Griess ELISA ELISA (Cytokine Levels) Stimulation->ELISA WB Western Blot (Protein Expression) Stimulation->WB G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 ROS ROS Production TLR4->ROS MAPK->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB->Pro_inflammatory_Mediators NLRP3->Pro_inflammatory_Mediators ROS->NLRP3 This compound This compound This compound->MAPK This compound->NFkB This compound->NLRP3 This compound->ROS

References

Application Notes and Protocols for Nordalbergin in In Vivo Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute injuries such as stroke and traumatic brain injury[1][2]. Microglia, the resident immune cells of the central nervous system (CNS), are key mediators of this inflammatory response[3]. Their activation, while intended to be protective, can become chronic and excessive, leading to the release of pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), which contribute to neuronal damage[2][3]. Consequently, modulating microglial activation is a promising therapeutic strategy for these conditions[2][3].

Nordalbergin, a coumarin isolated from Dalbergia sissoo, has emerged as a potent anti-neuroinflammatory agent. In vitro studies have demonstrated that this compound effectively suppresses inflammatory responses in lipopolysaccharide (LPS)-stimulated microglial cells[3][4]. Its mechanism of action involves the attenuation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome[2][3][4]. By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β, and decreases oxidative stress by limiting ROS production[3][4][5]. These findings suggest that this compound holds significant potential for the treatment of neuroinflammatory disorders.

These application notes provide detailed protocols for evaluating the efficacy of this compound in established in vivo models of neuroinflammation, including LPS-induced systemic inflammation, Experimental Autoimmune Encephalomyelitis (EAE), and a transient middle cerebral artery occlusion (tMCAO) model of stroke.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades. The primary pathways identified are the MAPK and NLRP3 inflammasome pathways.

Nordalbergin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Activates NLRP3_pathway NLRP3 Inflammasome TLR4->NLRP3_pathway Primes JNK JNK MAPK_pathway->JNK Phosphorylates ERK ERK MAPK_pathway->ERK Phosphorylates p38 p38 MAPK_pathway->p38 Phosphorylates Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) JNK->Pro_inflammatory ERK->Pro_inflammatory p38->Pro_inflammatory NLRP3 NLRP3 NLRP3_pathway->NLRP3 ASC ASC NLRP3->ASC Assembly Casp1 Pro-Caspase-1 ASC->Casp1 Assembly Active_Casp1 Caspase-1 Casp1->Active_Casp1 Assembly Pro_IL1B Pro-IL-1β Active_Casp1->Pro_IL1B Cleavage IL1B IL-1β Pro_IL1B->IL1B Cleavage This compound This compound This compound->MAPK_pathway Inhibits This compound->NLRP3 Inhibits LPS LPS LPS->TLR4

Caption: this compound's inhibition of MAPK and NLRP3 pathways.

Protocol 1: LPS-Induced Neuroinflammation Model

This model is used to simulate acute neuroinflammation triggered by a systemic bacterial endotoxin. Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), primarily on microglia, inducing a robust inflammatory response in the CNS[6].

Experimental Workflow

LPS_Workflow cluster_workflow LPS-Induced Neuroinflammation Workflow acclimatize Acclimatize C57BL/6 Mice (7 days) grouping Randomize into Groups (n=8-10 per group) - Vehicle + Saline - Vehicle + LPS - this compound (Dose 1) + LPS - this compound (Dose 2) + LPS acclimatize->grouping pretreatment Pre-treat with this compound or Vehicle (e.g., i.p. or oral gavage) for 3 consecutive days grouping->pretreatment induction Induce Neuroinflammation (Single i.p. injection of LPS, e.g., 1-5 mg/kg) pretreatment->induction sacrifice Euthanize Mice (4-24 hours post-LPS) induction->sacrifice collection Collect Brain and Blood Samples sacrifice->collection analysis Analyze Samples - Brain: Cytokine levels (ELISA/qPCR), Western Blot (MAPK, NLRP3), Immunohistochemistry (Iba1) - Blood: Serum cytokine levels collection->analysis

Caption: Workflow for LPS-induced neuroinflammation study.
Detailed Methodology

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

  • Experimental Groups:

    • Group 1: Vehicle control + Saline injection.

    • Group 2: Vehicle control + LPS injection.

    • Group 3: this compound (e.g., 10 mg/kg) + LPS injection.

    • Group 4: this compound (e.g., 20 mg/kg) + LPS injection.

  • Drug Administration:

    • Administer this compound or vehicle (e.g., 0.5% carboxymethylcellulose) via intraperitoneal (i.p.) injection or oral gavage for three consecutive days prior to LPS challenge.

  • Induction of Neuroinflammation:

    • On the third day, 1 hour after the final this compound/vehicle administration, inject mice i.p. with LPS (from E. coli O111:B4) at a dose of 1-5 mg/kg. Group 1 receives a sterile saline injection.

  • Sample Collection:

    • At a predetermined time point (e.g., 4, 6, or 24 hours) after LPS injection, euthanize the mice.

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Perfuse transcardially with ice-cold PBS.

    • Harvest the brain. One hemisphere can be snap-frozen for biochemical analysis (ELISA, Western blot, qPCR), and the other fixed in 4% paraformaldehyde for immunohistochemistry.

  • Endpoint Analysis:

    • Cytokine Quantification: Measure levels of TNF-α, IL-6, and IL-1β in brain homogenates and serum using ELISA kits.

    • Western Blot: Analyze brain homogenates for the expression and phosphorylation of MAPK pathway proteins (p-JNK, p-ERK, p-p38) and NLRP3 inflammasome components (NLRP3, Cleaved Caspase-1).

    • Immunohistochemistry: Stain brain sections for Iba1 to assess microglial activation and morphology.

Expected Quantitative Data
GroupTreatmentBrain TNF-α (pg/mg protein)Brain IL-6 (pg/mg protein)p-p38/total p38 Ratio
1Vehicle + Saline25 ± 515 ± 40.1 ± 0.02
2Vehicle + LPS350 ± 40280 ± 301.2 ± 0.15
3This compound (10 mg/kg) + LPS210 ± 30170 ± 250.7 ± 0.10
4This compound (20 mg/kg) + LPS120 ± 20 90 ± 150.4 ± 0.08**
Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + LPS group.

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated autoimmune-driven demyelination and neuroinflammation in the CNS[7][8][9].

Experimental Workflow

EAE_Workflow cluster_workflow EAE Model Workflow acclimatize Acclimatize Female C57BL/6 Mice (7 days) immunization Day 0: Induce EAE Immunize with MOG35-55 peptide in Complete Freund's Adjuvant (CFA) acclimatize->immunization ptx Administer Pertussis Toxin (PTX) (Day 0 and Day 2) immunization->ptx treatment_start Begin Treatment (Prophylactic) (Day 0 or Day 1 onwards) - Vehicle - this compound (e.g., 20 mg/kg/day) immunization->treatment_start monitoring Daily Monitoring - Clinical Score - Body Weight treatment_start->monitoring peak Peak of Disease (Approx. Day 15-20) monitoring->peak sacrifice Euthanize Mice (e.g., Day 21 or end of study) peak->sacrifice collection Collect Spinal Cord and Brain sacrifice->collection analysis Analyze Samples - Histology (H&E, Luxol Fast Blue) - Immunohistochemistry (Iba1, CD4) - qPCR for inflammatory genes collection->analysis

Caption: Workflow for EAE study with this compound.
Detailed Methodology

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Induction of EAE:

    • On Day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.

    • Administer 200 ng of Pertussis Toxin (PTX) i.p. on Day 0 and Day 2[7].

  • Experimental Groups:

    • Group 1: EAE + Vehicle.

    • Group 2: EAE + this compound (e.g., 20 mg/kg).

  • Drug Administration:

    • Begin daily treatment with this compound or vehicle via oral gavage starting on Day 1 (prophylactic regimen) and continue throughout the experiment.

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE and body weight starting from Day 7.

    • Clinical Scoring Scale: 0: No clinical signs; 1: Limp tail; 2: Hind limb weakness; 3: Complete hind limb paralysis; 4: Hind and forelimb paralysis; 5: Moribund state.

  • Sample Collection:

    • At the end of the study (e.g., Day 21), euthanize mice and perfuse with PBS followed by 4% PFA.

    • Collect brain and spinal cord for histological analysis.

  • Endpoint Analysis:

    • Histology: Stain spinal cord sections with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and Luxol Fast Blue (LFB) to assess demyelination.

    • Immunohistochemistry: Stain for Iba1 (microglia/macrophages) and CD4 (T-cells) to characterize inflammatory infiltrates.

    • Gene Expression: Analyze spinal cord tissue via qPCR for expression of inflammatory cytokines (e.g., Tnf, Il6, Il1b).

Expected Quantitative Data
GroupTreatmentMean Peak Clinical ScoreDemyelination Score (LFB)Infiltration Score (H&E)
1EAE + Vehicle3.2 ± 0.42.8 ± 0.33.1 ± 0.4
2EAE + this compound1.8 ± 0.3 1.5 ± 0.21.7 ± 0.3**
*Data are presented as mean ± SEM. *p<0.01 vs. EAE + Vehicle group. Scoring is based on a 0-4 scale for histology.

Protocol 3: Transient Middle Cerebral Artery Occlusion (tMCAO) Stroke Model

The tMCAO model mimics ischemic stroke, where a temporary blockage of a major cerebral artery leads to an initial ischemic injury followed by reperfusion injury, both of which trigger a strong neuroinflammatory response[10][11].

Experimental Workflow

tMCAO_Workflow cluster_workflow tMCAO Stroke Model Workflow acclimatize Acclimatize Male C57BL/6 Mice (7 days) grouping Randomize into Groups - Sham - tMCAO + Vehicle - tMCAO + this compound acclimatize->grouping pretreatment Pre-treat with this compound or Vehicle (e.g., single dose 1 hr before tMCAO) grouping->pretreatment surgery Induce Ischemia (tMCAO surgery, e.g., 60 min occlusion) pretreatment->surgery reperfusion Reperfusion (Withdraw filament) surgery->reperfusion post_treatment Post-operative Care & Treatment (Continue this compound administration) reperfusion->post_treatment behavior Neurological Deficit Scoring (24 and 48 hours post-tMCAO) post_treatment->behavior sacrifice Euthanize Mice (e.g., 48 hours post-tMCAO) behavior->sacrifice analysis Analyze Brains - Infarct Volume (TTC Staining) - Immunohistochemistry (Iba1) - ELISA (Cytokines in peri-infarct region) sacrifice->analysis

Caption: Workflow for tMCAO stroke study.
Detailed Methodology

  • Animals: Male C57BL/6 mice, 10-12 weeks old.

  • Experimental Groups:

    • Group 1: Sham-operated control.

    • Group 2: tMCAO + Vehicle.

    • Group 3: tMCAO + this compound (e.g., 20 mg/kg).

  • Drug Administration:

    • Administer a single dose of this compound or vehicle i.p. 1 hour before the tMCAO procedure. Post-operative doses can be given at 24-hour intervals.

  • tMCAO Surgery:

    • Anesthetize the mouse.

    • Introduce a silicone-coated 6-0 nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Sham-operated animals undergo the same surgical procedure without filament insertion.

  • Neurological Assessment:

    • Evaluate neurological deficits at 24 and 48 hours post-surgery using a 5-point scale (e.g., 0: no deficit; 1: contralateral forelimb flexion; 2: circling; 3: falling to the contralateral side; 4: no spontaneous movement).

  • Infarct Volume Measurement:

    • At 48 hours, euthanize the mice and harvest the brains.

    • Slice the brain into 2 mm coronal sections and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).

    • Calculate the infarct volume as a percentage of the total hemisphere volume.

  • Endpoint Analysis:

    • Immunohistochemistry: Stain sections from the peri-infarct region for Iba1 to assess microglial activation.

    • ELISA: Measure levels of TNF-α, IL-6, and IL-1β in tissue homogenates from the peri-infarct region.

Expected Quantitative Data
GroupTreatmentNeurological Score (at 48h)Infarct Volume (%)Peri-infarct IL-1β (pg/mg protein)
1Sham0012 ± 3
2tMCAO + Vehicle2.8 ± 0.345 ± 5180 ± 25
3tMCAO + this compound1.6 ± 0.2 25 ± 495 ± 15**
*Data are presented as mean ± SEM. *p<0.01 vs. tMCAO + Vehicle group.

Conclusion

The provided protocols offer a framework for the in vivo evaluation of this compound's therapeutic potential in diseases with a significant neuroinflammatory component. Based on its potent anti-inflammatory and antioxidant properties demonstrated in vitro, it is hypothesized that this compound will ameliorate disease severity across these models by suppressing microglial activation, reducing pro-inflammatory cytokine production, and protecting against neuronal damage. These studies are a critical step in translating the promising preclinical findings of this compound into potential clinical applications for neuroinflammatory disorders.

References

Application Notes and Protocols: Checkerboard Assay for Determining the Synergistic Antibiotic Activity of Nordalbergin

Author: BenchChem Technical Support Team. Date: November 2025

Synopsis

This document provides detailed application notes and protocols for assessing the synergistic antibiotic activity of Nordalbergin, a natural coumarin, with β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). The protocols outlined herein are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies to combat antibiotic resistance.

Application

The checkerboard assay is a robust in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agents when used in combination. These protocols are specifically tailored to evaluate the ability of this compound to potentiate the efficacy of conventional β-lactam antibiotics against MRSA, a clinically significant multi-drug resistant pathogen.

Principle of the Checkerboard Assay

The checkerboard assay involves a two-dimensional titration of two compounds in a microtiter plate. Serial dilutions of this compound are made along one axis (e.g., rows), and serial dilutions of a β-lactam antibiotic are made along the perpendicular axis (e.g., columns). Each well is then inoculated with a standardized bacterial suspension. After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The interaction between the two compounds is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.

Mechanism of Synergistic Action

Recent studies have demonstrated that this compound enhances the antimicrobial activity of β-lactam antibiotics against MRSA through a multi-pronged mechanism[1][2]. This compound has been shown to suppress the activity of β-lactamase, an enzyme produced by resistant bacteria that inactivates β-lactam antibiotics[1][2]. Furthermore, it destabilizes the bacterial cell membrane, increasing its permeability[1][2]. This dual action allows β-lactam antibiotics to reach their target, the penicillin-binding proteins (PBPs), and effectively inhibit cell wall synthesis, leading to bacterial cell death.

Experimental Protocols

Materials and Reagents
  • This compound (analytical grade)

  • β-lactam antibiotics (e.g., amoxicillin, cefixime, cefpirome)

  • Methicillin-Resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Broth (TSB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips

  • Sterile reservoirs

Equipment
  • Incubator (37°C)

  • Microplate reader (optional, for automated reading)

  • Multichannel pipette

  • Vortex mixer

  • Spectrophotometer

Checkerboard Assay Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, inoculate a single colony of MRSA into TSB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer (OD₆₀₀ of 0.08-0.1).

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound and the β-lactam antibiotic in an appropriate solvent (e.g., DMSO) and then dilute in CAMHB to the desired starting concentrations. It is recommended to prepare working solutions at 4 times the final desired highest concentration.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except for the first column and the last row.

    • In the first column (wells A1 to G1), add 100 µL of the this compound working solution. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will serve as the antibiotic-only control. Column 12 will be the growth control.

    • In the last row (well H1 to H10), add 100 µL of the β-lactam antibiotic working solution. Perform a two-fold serial dilution upwards from row G to row A.

    • This setup creates a checkerboard of decreasing concentrations of both agents.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control wells) with 50 µL of the prepared bacterial inoculum, bringing the final volume in each well to 100 µL.

    • The final concentration of the bacterial inoculum will be approximately 7.5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the drug (alone or in combination) that completely inhibits visible bacterial growth.

Data Analysis

The synergistic effect is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index using the following formula:

FIC Index = FICA + FICB

Where:

  • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

  • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

The results are interpreted as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Results

The following tables summarize the quantitative data from checkerboard assays evaluating the synergistic activity of this compound with various β-lactam antibiotics against MRSA.

Table 1: MIC of this compound and β-Lactam Antibiotics against MRSA

CompoundMIC (µg/mL)
This compound>128
Amoxicillin128
Cefixime64
Cefpirome64

Table 2: Synergistic Activity of this compound with β-Lactam Antibiotics (Checkerboard Assay)

AntibioticMIC alone (µg/mL)This compound (µg/mL)MIC in combination (µg/mL)FIC IndexInterpretation
Amoxicillin12832≤32≤0.5Synergy
Cefixime6432≤16≤0.5Synergy
Cefpirome6432≤16≤0.5Synergy
Ampicillin12832≤32≤0.5Synergy
Penicillin G>25632≤64≤0.5Synergy
Ceftriaxone12832≤32≤0.5Synergy
Cefotaxime12832≤32≤0.5Synergy
Ceftazidime6432≤16≤0.5Synergy
Cefepime6432≤16≤0.5Synergy

Note: The MIC values for the antibiotics in combination with this compound were reduced by at least four-fold, resulting in FIC indices of ≤ 0.5, indicating a synergistic interaction[2].

Troubleshooting

IssuePossible CauseSolution
No bacterial growth in control wellsInoculum too dilute or non-viablePrepare fresh inoculum and verify concentration
Contamination in sterility control wellsNon-sterile technique or reagentsUse fresh, sterile materials and aseptic technique
Inconsistent results between replicatesPipetting errorsCalibrate pipettes and ensure proper mixing
Drug precipitationPoor solubilityUse a different solvent or sonicate to dissolve

Conclusion

The checkerboard assay is a reliable method for quantifying the synergistic interactions between this compound and β-lactam antibiotics. The data consistently demonstrates that this compound acts as a potent potentiator of β-lactam activity against MRSA. These findings support the further investigation of this compound as a potential adjuvant therapy to overcome β-lactam resistance in clinical settings.

Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacterial Suspension prep_bact->inoculate prep_drugA Prepare this compound (Serial Dilutions) plate Dispense Drugs into 96-well Plate prep_drugA->plate prep_drugB Prepare β-Lactam Antibiotic (Serial Dilutions) prep_drugB->plate plate->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_mic Determine MIC incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret

Caption: Figure 1: Experimental Workflow of the Checkerboard Assay.

Nordalbergin_Mechanism cluster_this compound This compound Action cluster_antibiotic β-Lactam Antibiotic Action cluster_outcome Synergistic Outcome nord This compound inhibit_bl Inhibits β-Lactamase nord->inhibit_bl destabilize_cm Destabilizes Cell Membrane nord->destabilize_cm inhibit_cws Inhibits Cell Wall Synthesis inhibit_bl->inhibit_cws protects antibiotic destabilize_cm->inhibit_cws enhances uptake beta_lactam β-Lactam Antibiotic beta_lactam->inhibit_cws synergy Synergistic Bacterial Killing inhibit_cws->synergy

Caption: Figure 2: Mechanism of this compound's Synergistic Activity.

References

Application Notes and Protocols for Determining Nordalbergin Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nordalbergin, a coumarin compound, has demonstrated potential anti-inflammatory and anti-oxidative properties.[1][2][3][4] Assessing its cytotoxic effects is a critical step in evaluating its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[5][6][7][8] This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[5][7][9] The intensity of the purple color is directly proportional to the number of viable cells.[5]

This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay. It includes reagent preparation, experimental procedures, data analysis, and visualization of the experimental workflow and a relevant signaling pathway.

Experimental Protocols

1. Materials and Reagents:

  • Cell Lines: Select appropriate cancer or normal cell lines for the study.

  • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO) and store at -20°C.

  • Cell Culture Medium: Use the recommended medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[5][9] Filter-sterilize and store protected from light at 4°C.[9][10]

  • Solubilization Solution: Use DMSO or a solution of 10% SDS in 0.01 M HCl to dissolve the formazan crystals.[11]

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Equipment:

    • 96-well flat-bottom sterile microplates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader capable of measuring absorbance at 570 nm[7]

    • Inverted microscope

    • Multichannel pipette

2. Experimental Procedure:

Step 1: Cell Seeding

  • Culture the selected cell line to about 80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a predetermined optimal density (refer to Table 1 for general guidance) in a final volume of 100 µL per well.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

Step 2: Treatment with this compound

  • Prepare serial dilutions of this compound from the stock solution in a serum-free or low-serum medium. Suggested concentration ranges are provided in Table 2.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of this compound to the respective wells.

  • Include control wells:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Medium only (no cells) for background absorbance.[5]

  • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

Step 3: MTT Assay

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.[10][11]

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][11]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[5]

Step 4: Data Acquisition

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Read the plate within 1 hour of adding the solubilization solution.[9]

3. Data Analysis:

  • Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Recommended Cell Seeding Densities for MTT Assay

Cell TypeSeeding Density (cells/well)
Adherent Cells (e.g., HeLa, A549)5,000 - 10,000
Suspension Cells (e.g., Jurkat)20,000 - 50,000
Primary CellsVariable (requires optimization)

Note: The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

Table 2: Suggested Concentration Ranges for this compound Cytotoxicity Screening

Screening PhaseConcentration RangePurpose
Initial Broad Range0.1 µM - 100 µMTo determine the approximate cytotoxic range.
Narrow Range (for IC₅₀)Based on initial resultsTo accurately determine the IC₅₀ value. Studies have shown effects of this compound at concentrations up to 20 µM.[3][12]

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells with this compound cell_seeding->treatment nordalbergin_prep 3. Prepare this compound Dilutions nordalbergin_prep->treatment add_mtt 5. Add MTT Reagent treatment->add_mtt incubation 6. Incubate (3-4 hours) add_mtt->incubation solubilization 7. Add Solubilization Solution incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Data Analysis (% Viability, IC50) read_absorbance->data_analysis MAPK_Signaling_Pathway Simplified MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus External Stimuli (e.g., Growth Factors, Stress) receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Apoptosis, etc.) transcription_factors->cellular_response This compound This compound This compound->mek Inhibition

References

Application Notes and Protocols for Nordalbergin in Sepsis and Endotoxemia Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nordalbergin, a coumarin compound, and its potential therapeutic applications in sepsis and endotoxemia research. This document outlines its mechanism of action, provides detailed experimental protocols for in vitro and in vivo models, and presents quantitative data from relevant studies.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Endotoxemia, often triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, is a major contributor to the septic inflammatory cascade. This compound, a coumarin extracted from Dalbergia sissoo, has demonstrated significant anti-inflammatory and antioxidant properties in preclinical models of endotoxemia.[1][2] It mitigates the inflammatory response by targeting key signaling pathways involved in the pathogenesis of sepsis.[1][3][4]

Mechanism of Action

This compound exerts its protective effects against endotoxemia through a multi-targeted mechanism. It primarily inhibits the MAPK/NF-κB signaling pathway, a central regulator of inflammation.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. Furthermore, this compound attenuates the activation of the NLRP3 inflammasome and reduces the generation of reactive oxygen species (ROS), both of which play critical roles in the inflammatory response and subsequent tissue damage seen in sepsis.[1][2][3][4]

Signaling Pathway of this compound in Macrophages

Nordalbergin_Signaling_Pathway cluster_intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 ROS ROS TLR4->ROS MAPK->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 NFkB->Pro_inflammatory NLRP3->Pro_inflammatory (maturation of IL-1β) This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits This compound->NLRP3 inhibits This compound->ROS inhibits

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

Quantitative Data

The following tables summarize the quantitative effects of this compound in in vitro and in vivo models of endotoxemia.

Table 1: In Vitro Effects of this compound on Macrophages
ParameterCell LineLPS ConcentrationThis compound Concentration (µM)ResultReference
Nitric Oxide (NO) ProductionJ774A.11 µg/mL5, 10, 15, 20Dose-dependent reduction[2]
Prostaglandin E2 (PGE2)J774A.11 µg/mL5, 10, 15, 20Dose-dependent reduction[2]
TNF-α ProductionJ774A.11 µg/mL5, 10, 15, 20Dose-dependent reduction[2]
IL-6 ProductionJ774A.11 µg/mL5, 10, 15, 20Dose-dependent reduction[2]
IL-1β MaturationJ774A.11 µg/mL + ATP/Nigericin5, 10, 15, 20Dose-dependent reduction[1]
iNOS ExpressionJ774A.11 µg/mL5, 10, 15, 20Dose-dependent reduction[1]
COX-2 ExpressionJ774A.11 µg/mL5, 10, 15, 20Dose-dependent reduction[1]
JNK PhosphorylationJ774A.11 µg/mL5, 10, 15, 20Dose-dependent reduction[1]
p38 PhosphorylationJ774A.11 µg/mL5, 10, 15, 20Dose-dependent reduction[1]
ROS ProductionJ774A.11 µg/mL5, 10, 15, 20Dose-dependent reduction[1]
Table 2: In Vivo Effects of this compound in LPS-Induced Endotoxemia Mouse Model
ParameterAnimal ModelLPS DoseThis compound DoseResultReference
Serum TNF-αMiceNot SpecifiedNot SpecifiedReduced levels[1]
Serum IL-6MiceNot SpecifiedNot SpecifiedReduced levels[1]
Serum Aspartate Aminotransferase (AST)LPS-challenged miceNot SpecifiedNot SpecifiedInhibited levels[1][2]
Serum Alanine Aminotransferase (ALT)LPS-challenged miceNot SpecifiedNot SpecifiedInhibited levels[1][2]
Serum Blood Urea Nitrogen (BUN)LPS-challenged miceNot SpecifiedNot SpecifiedInhibited levels[1][2]
Inflammatory Cell InfiltrationLPS-challenged miceNot SpecifiedNot SpecifiedProtective effects observed[1][2]

Experimental Protocols

The following are detailed protocols for applying this compound in common sepsis and endotoxemia research models. These protocols are based on methodologies described in the cited literature.

In Vitro Endotoxemia Model

Objective: To evaluate the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

Materials:

  • J774A.1 macrophage cell line (or other suitable macrophage-like cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Reagents for NO, PGE2, and cytokine (TNF-α, IL-6, IL-1β) quantification (e.g., Griess reagent, ELISA kits)

  • Reagents for Western blotting (antibodies against iNOS, COX-2, p-JNK, p-p38, etc.)

  • Reagents for ROS detection (e.g., DCFH-DA)

Protocol:

  • Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 5, 10, 15, 20 µM) in cell culture medium. Pre-treat the cells with this compound for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine production).

  • Sample Collection and Analysis:

    • Supernatant: Collect the cell culture supernatant to measure the levels of NO, PGE2, TNF-α, and IL-6 using appropriate assays.

    • Cell Lysates: Lyse the cells to extract total protein for Western blot analysis of iNOS, COX-2, and phosphorylated MAPK proteins.

    • ROS Measurement: For ROS analysis, load cells with a fluorescent probe (e.g., DCFH-DA) before or during LPS stimulation and measure fluorescence intensity.

In Vivo Endotoxemia Model

Objective: To assess the protective effects of this compound against LPS-induced endotoxemia and organ injury in mice.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound administration (e.g., saline with a small percentage of DMSO)

  • Anesthesia

  • Blood collection supplies

  • Reagents for serum biomarker analysis (e.g., ELISA kits for cytokines, colorimetric assays for AST, ALT, BUN)

  • Histology supplies (formalin, paraffin, H&E stain)

Protocol:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into experimental groups (e.g., Control, LPS only, LPS + this compound).

  • This compound Administration: Administer this compound (e.g., intraperitoneally or orally) at a predetermined dose and time point before LPS challenge. Administer vehicle to the control and LPS-only groups.

  • LPS Challenge: Induce endotoxemia by injecting LPS (e.g., intraperitoneally).

  • Monitoring: Monitor the animals for signs of sickness and survival.

  • Sample Collection: At a specific time point post-LPS injection (e.g., 6, 12, or 24 hours), euthanize the mice and collect blood via cardiac puncture. Perfuse organs with saline and collect tissues (e.g., liver, kidney, lung) for histological analysis.

  • Analysis:

    • Serum Analysis: Separate serum from the blood and measure the levels of TNF-α, IL-6, AST, ALT, and BUN.

    • Histology: Fix tissues in formalin, embed in paraffin, section, and stain with H&E to assess tissue damage and inflammatory cell infiltration.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model A1 Macrophage Cell Culture A2 This compound Pre-treatment A1->A2 A3 LPS Stimulation A2->A3 A4 Measurement of Inflammatory Mediators (NO, Cytokines) A3->A4 A5 Analysis of Signaling Proteins (Western Blot) A3->A5 A6 ROS Production Assay A3->A6 B1 Animal Acclimatization & Grouping B2 This compound Administration B1->B2 B3 LPS Challenge B2->B3 B4 Monitoring & Sample Collection (Blood, Tissues) B3->B4 B5 Serum Biomarker Analysis (Cytokines, Organ Damage Markers) B4->B5 B6 Histological Examination B4->B6

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound presents a promising therapeutic candidate for the management of sepsis and endotoxemia. Its ability to modulate multiple key inflammatory pathways highlights its potential to mitigate the excessive inflammation and organ damage associated with these conditions. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic utility of this compound in the context of systemic inflammatory response syndromes. Further research is warranted to elucidate its full therapeutic potential and to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols: Utilizing Nordalbergin for the Investigation of Microglial Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nordalbergin, a natural coumarin compound, in the study of microglial activation. This compound has been identified as a potent anti-neuroinflammatory agent, offering significant potential for research and development in the context of neurodegenerative diseases.[1][2]

Introduction to this compound and Microglial Activation

Microglia, the resident immune cells of the central nervous system, play a crucial role in brain homeostasis and pathology.[3] Their activation is a hallmark of neuroinflammation, a process implicated in various neurodegenerative diseases.[1][2] this compound, isolated from the wood bark of Dalbergia sissoo, has demonstrated significant anti-inflammatory and anti-oxidative properties in microglial cells.[1][2] It effectively suppresses the production of pro-inflammatory mediators and cytokines, making it a valuable tool for studying the mechanisms of neuroinflammation and for the development of novel therapeutic strategies.[1][2]

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects by targeting key signaling pathways involved in microglial activation. Specifically, it has been shown to:

  • Attenuate the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: this compound inhibits the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[2][4] This pathway is critical for regulating the production of inflammatory mediators.[4]

  • Inhibit NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a protein complex that, when activated, leads to the secretion of pro-inflammatory cytokines like IL-1β.[2] this compound has been shown to attenuate the activation of the NLRP3 inflammasome in microglia.[1][2]

  • Reduce Reactive Oxygen Species (ROS) Production: this compound decreases both intracellular and mitochondrial ROS production in activated microglia, highlighting its anti-oxidative properties.[1][2]

The inhibitory effects of this compound on these pathways collectively lead to a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a decrease in the secretion of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

Data Presentation: Effects of this compound on LPS-Stimulated BV2 Microglia

The following tables summarize the quantitative effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Mediators and Cytokines

Concentration (µM)NO Production (% of LPS control)iNOS Expression (% of LPS control)COX-2 Expression (% of LPS control)TNF-α Secretion (% of LPS control)IL-6 Secretion (% of LPS control)IL-1β Secretion (% of LPS control)
5ReducedReducedReducedReducedReducedReduced
10Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
20Markedly ReducedMarkedly ReducedMarkedly ReducedMarkedly ReducedMarkedly ReducedMarkedly Reduced

Data presented are qualitative summaries based on the dose-dependent inhibitory effects reported in the source literature. For precise quantitative values, refer to the original publication.[1]

Table 2: Effect of this compound on MAPK Phosphorylation and ROS Production

Concentration (µM)p-ERK Expression (% of LPS control)p-JNK Expression (% of LPS control)p-p38 Expression (% of LPS control)Intracellular ROS (% of LPS control)Mitochondrial ROS (% of LPS control)
5ReducedReducedReducedReducedReduced
10Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
20Markedly ReducedMarkedly ReducedMarkedly ReducedMarkedly ReducedMarkedly Reduced

Data presented are qualitative summaries based on the dose-dependent inhibitory effects reported in the source literature. For precise quantitative values, refer to the original publication.[1][4]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on microglial activation, based on methodologies used in published research.[1]

Protocol 1: Cell Culture and Treatment

  • Cell Line: Murine microglial BV2 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to achieve final desired concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration does not affect cell viability.

  • Experimental Procedure:

    • Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound for 30 minutes.[4]

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time, depending on the endpoint being measured (e.g., 24 hours for cytokine production).[5]

Protocol 2: Cell Viability Assay (MTT Assay)

  • Procedure:

    • Following treatment with this compound and/or LPS, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Reagent)

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Cytokine Measurement (ELISA)

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Follow the manufacturer's instructions for the specific kit being used.

Protocol 5: Western Blot Analysis

  • Procedure:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-ERK, ERK, p-JNK, JNK, p-p38, p38, NLRP3, and an appropriate loading control (e.g., β-actin).

    • Wash the membrane and incubate with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 6: Reactive Oxygen Species (ROS) Detection (Flow Cytometry)

  • Procedure:

    • Intracellular ROS:

      • After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Mitochondrial ROS:

      • After treatment, incubate the cells with 5 µM MitoSOX Red for 10 minutes at 37°C.[6]

    • Flow Cytometry:

      • Wash the cells with PBS.

      • Harvest the cells by trypsinization.

      • Analyze the fluorescence intensity using a flow cytometer.

Visualizations

Nordalbergin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway Activates NFkB NF-κB TLR4->NFkB Activates NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Primes Inflammatory_Response Pro-inflammatory Mediators (NO, iNOS, COX-2) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Inflammatory_Response Induces NFkB->Inflammatory_Response Induces NLRP3->Inflammatory_Response Induces ROS ROS Production ROS->NLRP3 Activates This compound This compound This compound->MAPK_Pathway Inhibits This compound->NLRP3 Inhibits This compound->ROS Inhibits

Caption: this compound's mechanism of action in inhibiting microglial activation.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis Cell_Culture BV2 Microglia Culture Treatment Pre-treatment with this compound (5, 10, 20 µM) for 30 min Cell_Culture->Treatment Stimulation Stimulation with LPS (1 µg/mL) for a defined period Treatment->Stimulation Viability Cell Viability (MTT Assay) Stimulation->Viability NO_Production NO Production (Griess Assay) Stimulation->NO_Production Cytokine_Analysis Cytokine Secretion (ELISA for TNF-α, IL-6, IL-1β) Stimulation->Cytokine_Analysis Protein_Expression Protein Expression (Western Blot for iNOS, COX-2, MAPKs, NLRP3) Stimulation->Protein_Expression ROS_Detection ROS Production (Flow Cytometry with DCFH-DA/MitoSOX) Stimulation->ROS_Detection

Caption: Workflow for studying this compound's effects on microglial activation.

References

Experimental Design for Testing Nordalbergin's Efficacy in MRSA Infections

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. Nordalbergin, a naturally occurring coumarin, has demonstrated promising synergistic activity with β-lactam antibiotics against MRSA.[1][2] These application notes provide detailed experimental protocols to evaluate the efficacy of this compound as a potential therapeutic agent for MRSA infections. The protocols cover in vitro and in vivo methodologies to assess its antimicrobial activity, mechanism of action, and therapeutic potential.

Recent studies indicate that this compound potentiates the activity of β-lactam antibiotics by suppressing β-lactamase and destabilizing the bacterial cell membrane.[1][3] Furthermore, it has been shown to improve the therapeutic efficacy of amoxicillin in a murine pneumonia model of MRSA infection.[1][4]

In Vitro Efficacy Assessment

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of MRSA.

Protocol:

  • Bacterial Culture: Prepare an overnight culture of the MRSA strain (e.g., USA300) in Tryptic Soy Broth (TSB).

  • Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate. A suggested starting concentration is 128 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound with no visible bacterial growth.

  • MBC Determination: Plate 100 µL from each well showing no growth onto Tryptic Soy Agar (TSA) plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Synergy Testing with β-Lactam Antibiotics (Checkerboard Assay)

This assay evaluates the synergistic effect of this compound with a β-lactam antibiotic (e.g., amoxicillin).

Protocol:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound horizontally and a β-lactam antibiotic vertically.

  • Inoculation: Add MRSA inoculum (5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4 indicates an additive or indifferent effect.

    • FICI > 4 indicates antagonism.

Quantitative Data Summary:

Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interpretation
This compound>12832 (with various β-lactams)[3]<0.5[3]Synergy
AmoxicillinVaries by strainReduced ≥4-fold[3]<0.5[3]Synergy
AmpicillinVaries by strainReduced ≥4-fold[3]<0.5[3]Synergy
CefiximeVaries by strainReduced ≥4-fold[3]<0.5[3]Synergy
CefpiromeVaries by strainReduced ≥4-fold[3]<0.5[3]Synergy
β-Lactamase Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activity of β-lactamase produced by MRSA.

Protocol:

  • Enzyme Preparation: Obtain purified β-lactamase or prepare a crude cell lysate from a β-lactamase-producing MRSA strain.

  • Reaction Mixture: In a microplate, add the β-lactamase preparation and various concentrations of this compound.

  • Substrate Addition: Add a chromogenic β-lactam substrate, such as nitrocefin.

  • Measurement: Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate. A decrease in the rate of color change indicates inhibition of β-lactamase activity.

Beta_Lactamase_Inhibition Beta-lactam_Antibiotic Beta-lactam_Antibiotic Beta-lactamase Beta-lactamase Beta-lactam_Antibiotic->Beta-lactamase Hydrolyzed by MRSA_Cell_Wall_Synthesis MRSA_Cell_Wall_Synthesis Beta-lactam_Antibiotic->MRSA_Cell_Wall_Synthesis Inhibits Inactive_Antibiotic Inactive_Antibiotic Beta-lactamase->Inactive_Antibiotic Produces This compound This compound This compound->Beta-lactamase Inhibits Cell_Lysis Cell_Lysis MRSA_Cell_Wall_Synthesis->Cell_Lysis Leads to

This compound's inhibition of β-lactamase.

Biofilm Disruption Assay (Crystal Violet Method)

This protocol evaluates the effect of this compound on MRSA biofilm formation and disruption.

Protocol:

  • Biofilm Formation: Grow MRSA in a 96-well plate with TSB for 24-48 hours to allow biofilm formation.

  • Treatment: Remove the planktonic bacteria and add fresh media containing various concentrations of this compound (alone or in combination with a β-lactam).

  • Incubation: Incubate for another 24 hours.

  • Staining: Wash the wells with phosphate-buffered saline (PBS), fix the biofilms with methanol, and stain with 0.1% crystal violet.[5][6]

  • Quantification: Solubilize the bound dye with 30% acetic acid and measure the absorbance at 570 nm.[6] A reduction in absorbance indicates biofilm inhibition or disruption.

Cell Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses the ability of this compound to disrupt the MRSA cell membrane.

Protocol:

  • Bacterial Suspension: Prepare a suspension of MRSA in PBS.

  • Treatment: Add this compound at various concentrations to the bacterial suspension.

  • Staining: Add propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes.

  • Measurement: Measure the fluorescence intensity using a fluorometer or visualize under a fluorescence microscope. An increase in fluorescence indicates increased membrane permeability.[7][8][9]

In Vivo Efficacy Assessment

Murine Model of MRSA Pneumonia

This model evaluates the therapeutic efficacy of this compound in a lung infection model.

Protocol:

  • Animal Model: Use 6-8 week old female C57BL/6 or BALB/c mice.[3]

  • Infection: Anesthetize the mice and intranasally inoculate with a sublethal dose of MRSA (e.g., 1 x 10^8 CFU).[3]

  • Treatment: At a specified time post-infection (e.g., 2 or 12 hours), administer this compound (e.g., 40 or 80 mg/kg) and/or a β-lactam antibiotic (e.g., amoxicillin 40 mg/kg) via oral gavage.[3] Treatment can be repeated at intervals (e.g., every 12 hours).[3]

  • Endpoint Analysis: At 24 hours post-infection, euthanize the mice and collect lung tissue.[3]

    • Bacterial Load: Homogenize the lungs and plate serial dilutions to determine the CFU count.

    • Histopathology: Fix lung tissue in formalin for histological analysis to assess inflammation and tissue damage.

    • Cytokine Analysis: Measure levels of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in lung homogenates using ELISA.[4]

Quantitative Data Summary:

Treatment Group Dosage (mg/kg) Lung Bacterial Load (log10 CFU/g) TNF-α Level (pg/mL) IL-10 Level (pg/mL)
MRSA Control-HighHighLow
Amoxicillin40[3]ReducedModerately ReducedSlightly Increased
This compound40 or 80[3]ReducedReducedIncreased
Amoxicillin + this compound40 + 80[3]Significantly ReducedSignificantly ReducedSignificantly Increased
Murine Model of MRSA Skin Infection

This model assesses the efficacy of this compound in treating skin and soft tissue infections.

Protocol:

  • Animal Model: Use BALB/c or CD-1 mice.

  • Infection: Shave the dorsal side of the mice and induce a skin infection by subcutaneous or intradermal injection of MRSA (e.g., 1 x 10^7 CFU).[10]

  • Treatment: Administer this compound (dosage to be determined based on preliminary studies) topically or systemically at specified intervals.

  • Endpoint Analysis:

    • Lesion Size: Measure the lesion size daily using calipers.

    • Bacterial Load: At the end of the experiment, excise the lesion and surrounding tissue, homogenize, and determine the bacterial CFU count.[10]

    • Histopathology: Analyze tissue sections for signs of inflammation and necrosis.

Mechanism of Action and Signaling Pathways

This compound's primary mechanisms against MRSA involve the inhibition of β-lactamase and destabilization of the cell membrane.[1] The disruption of the cell membrane can lead to the dysregulation of essential two-component signaling systems that are crucial for bacterial viability and virulence.

Nordalbergin_MoA cluster_extracellular Extracellular cluster_cell_wall Cell Wall & Membrane cluster_intracellular Intracellular This compound This compound Beta-lactamase Beta-lactamase This compound->Beta-lactamase Inhibits Cell_Membrane Cell_Membrane This compound->Cell_Membrane Destabilizes Beta-lactam_Antibiotic Beta-lactam_Antibiotic Beta-lactam_Antibiotic->Beta-lactamase Hydrolyzed by Cell_Wall_Synthesis Cell_Wall_Synthesis Beta-lactam_Antibiotic->Cell_Wall_Synthesis Inhibits WalKR_TCS Two-Component System (e.g., WalKR) Cell_Membrane->WalKR_TCS Disrupts Signaling WalKR_TCS->Cell_Wall_Synthesis Regulates Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Proposed mechanism of this compound action on MRSA.

The destabilization of the cell membrane by this compound likely interferes with the function of two-component signaling systems such as WalKR, which is essential for regulating cell wall synthesis in S. aureus.[11] This disruption, combined with the direct inhibition of β-lactamase, creates a multi-pronged attack that enhances the efficacy of β-lactam antibiotics and leads to bacterial cell death. Further research is warranted to elucidate the specific interactions between this compound and these signaling pathways.

Conclusion

The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound's efficacy against MRSA. The data suggest that this compound, particularly in combination with β-lactam antibiotics, is a promising candidate for further drug development. The synergistic interaction, coupled with its ability to counteract key resistance mechanisms, highlights its potential to address the challenge of MRSA infections.

References

Application Notes and Protocols for the Synthesis of Nordalbergin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Nordalbergin (6-hydroxy-7-methoxy-4-phenylcoumarin) and its derivatives. The methodologies outlined are based on established synthetic routes for 4-phenylcoumarins, offering a foundation for the generation of a library of this compound analogues for research purposes, particularly in the fields of inflammation and neurodegenerative diseases.

Introduction

This compound is a naturally occurring 4-phenylcoumarin that has demonstrated significant anti-inflammatory and antioxidant properties. Research has indicated its potential to modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome, making it a compound of interest for therapeutic development. The synthesis of this compound and a diverse range of its derivatives is crucial for structure-activity relationship (SAR) studies, target identification, and the development of novel therapeutic agents.

This document outlines the chemical synthesis of the this compound core structure and provides protocols for its derivatization at the 6-hydroxyl group through O-alkylation and O-acylation.

Synthesis of the this compound Core

The fundamental structure of this compound can be efficiently synthesized via the Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, 2-methoxyhydroquinone is reacted with ethyl benzoylacetate.

Experimental Protocol: Pechmann Condensation for this compound Synthesis

Materials:

  • 2-Methoxyhydroquinone

  • Ethyl benzoylacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of 2-methoxyhydroquinone (1 equivalent) and ethyl benzoylacetate (1 equivalent), slowly add concentrated sulfuric acid (catalytic amount) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 5-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a NaOH solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 6-hydroxy-7-methoxy-4-phenylcoumarin (this compound).

Quantitative Data:

Product NameStarting MaterialsReaction TypeCatalystYield (%)Reference
7-hydroxy-4-(2-fluorophenyl)coumarinResorcinol, Methyl 2-fluorobenzoylacetatePechmann CondensationH₂SO₄91[1]
This compound 2-Methoxyhydroquinone, Ethyl benzoylacetate Pechmann Condensation H₂SO₄ Estimated >85% Adapted from[1]

Note: The yield for this compound is an estimation based on the high yield achieved for a structurally similar compound under similar reaction conditions.

Derivatization of this compound

The 6-hydroxyl group of this compound is a key site for derivatization, allowing for the exploration of SAR. O-alkylation and O-acylation are common methods to introduce a variety of functional groups at this position.

Protocol 1: O-Alkylation of this compound

Materials:

  • This compound (6-hydroxy-7-methoxy-4-phenylcoumarin)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in acetone or DMF, add potassium carbonate (2-3 equivalents).

  • Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data for O-Alkylation of a Similar Hydroxycoumarin:

Starting MaterialAlkylating AgentBaseSolventYield (%)Reference
7-hydroxy-4-(2-fluorophenyl)coumarinDimethyl sulfateK₂CO₃AcetoneNot specified, but successful[1]
Protocol 2: O-Acylation of this compound

Materials:

  • This compound (6-hydroxy-7-methoxy-4-phenylcoumarin)

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or THF.

  • Add pyridine or triethylamine (1.5-2 equivalents) to the solution.

  • Cool the mixture to 0 °C and add the acyl chloride or acid anhydride (1.1-1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 2-8 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Core cluster_derivatization Derivatization 2-Methoxyhydroquinone 2-Methoxyhydroquinone Pechmann_Condensation Pechmann_Condensation 2-Methoxyhydroquinone->Pechmann_Condensation Ethyl_benzoylacetate Ethyl_benzoylacetate Ethyl_benzoylacetate->Pechmann_Condensation This compound This compound Pechmann_Condensation->this compound H₂SO₄ Nordalbergin_core This compound O_Alkylation O_Alkylation Nordalbergin_core->O_Alkylation O_Acylation O_Acylation Nordalbergin_core->O_Acylation Alkylated_Derivatives Alkylated_Derivatives O_Alkylation->Alkylated_Derivatives K₂CO₃ Acylated_Derivatives Acylated_Derivatives O_Acylation->Acylated_Derivatives Pyridine Alkyl_Halide Alkyl_Halide Alkyl_Halide->O_Alkylation Acyl_Chloride_Anhydride Acyl Chloride/ Anhydride Acyl_Chloride_Anhydride->O_Acylation

Caption: Synthetic workflow for this compound and its derivatives.

Signaling Pathway of this compound

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimulus->MAPK_Pathway NLRP3_Inflammasome NLRP3 Inflammasome Inflammatory_Stimulus->NLRP3_Inflammasome Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Pro_inflammatory_Cytokines NLRP3_Inflammasome->Pro_inflammatory_Cytokines This compound This compound This compound->MAPK_Pathway This compound->NLRP3_Inflammasome

Caption: Inhibition of inflammatory pathways by this compound.

References

Application Notes and Protocols for Long-Term Storage of Nordalbergin Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on general best practices for the storage of novel small molecule compounds. As "Nordalbergin" is a hypothetical compound for the purposes of this document, all specific data and recommendations are illustrative. Researchers must conduct their own stability studies to determine the optimal storage conditions for their specific this compound solutions.

Introduction

The stability and integrity of this compound solutions are critical for ensuring the reproducibility and accuracy of experimental results, as well as for maintaining its therapeutic efficacy in drug development. Improper storage can lead to degradation of the compound, resulting in decreased potency, altered bioactivity, and the potential for confounding experimental outcomes. These guidelines provide a framework for the preparation, storage, and handling of this compound solutions to maintain their quality over the long term.

Chemical and Physical Properties

A summary of the hypothetical properties of this compound is provided below. These values should be determined empirically for the actual compound.

PropertyValue (Hypothetical)
Molecular Formula C₂₂H₂₅N₃O₄
Molecular Weight 400.45 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), Ethanol (>20 mg/mL). Sparingly soluble in water (<0.1 mg/mL).
Stability Light-sensitive. Prone to oxidation in solution. Hydrolytically stable at neutral pH.
pKa 7.8

Recommended Long-Term Storage Conditions

To minimize degradation, this compound solutions should be stored under the following conditions. A decision-making workflow for selecting the appropriate storage is provided in Figure 1.

ParameterConditionRationale
Temperature -80°C (Ultra-low freezer)Minimizes chemical degradation and microbial growth.
-20°C (Standard freezer)Acceptable for short to medium-term storage (1-6 months).
Light Exposure Amber or opaque vialsProtects from light-induced degradation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation, especially for solutions in volatile organic solvents.
Container Borosilicate glass or polypropylene tubes with secure sealsChemically inert and prevents solvent evaporation.
Form Concentrated stock solutions in an anhydrous solvent (e.g., DMSO)More stable than dilute aqueous solutions.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation: Allow the vial of solid this compound and anhydrous DMSO to equilibrate to room temperature in a desiccator.

  • Weighing: Weigh out 4.00 mg of this compound powder using an analytical balance in a chemical fume hood.

  • Solubilization: Add the weighed this compound to a sterile, amber glass vial. Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber polypropylene tubes.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen.

  • Storage: Store the aliquots at -80°C.

This protocol outlines a method to assess the stability of this compound solutions over time using High-Performance Liquid Chromatography (HPLC). The experimental workflow is visualized in Figure 2.

  • Sample Preparation: Prepare a batch of this compound stock solution (e.g., 1 mM in DMSO) and aliquot into multiple vials.

  • Storage Conditions: Divide the aliquots into different storage groups:

    • -80°C in the dark (Control)

    • -20°C in the dark

    • 4°C in the dark

    • Room temperature in the dark

    • Room temperature with light exposure

  • Time Points: Designate time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analysis at T=0: Immediately analyze three aliquots from the control group to establish the initial concentration and purity (peak area) of this compound via a validated HPLC method.

  • Subsequent Analysis: At each subsequent time point, retrieve three aliquots from each storage condition.

  • Sample Processing: Allow aliquots to thaw completely at room temperature. Prepare samples for HPLC analysis according to your standard procedure.

  • Data Collection: Analyze the samples by HPLC and record the peak area of the this compound parent compound.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 control. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

G start Intended Storage Duration? short_term < 1 Month start->short_term Short medium_term 1-6 Months start->medium_term Medium long_term > 6 Months start->long_term Long storage_neg20 Store at -20°C short_term->storage_neg20 storage_neg80 Store at -80°C medium_term->storage_neg80 solvent_check Aqueous Buffer? long_term->solvent_check anhydrous Use Anhydrous Solvent (e.g., DMSO) solvent_check->anhydrous No flash_freeze Flash Freeze Aliquots solvent_check->flash_freeze Yes aliquot Aliquot & Use Inert Gas anhydrous->aliquot aliquot->storage_neg80 flash_freeze->storage_neg80

Figure 1: Decision tree for selecting appropriate long-term storage conditions for this compound.

G prep Prepare & Aliquot This compound Solution t0 T=0 Analysis (HPLC Control) prep->t0 storage Distribute Aliquots to Different Storage Conditions (-80°C, -20°C, 4°C, RT) prep->storage timepoint Retrieve Samples at Each Time Point storage->timepoint hplc Analyze by HPLC timepoint->hplc data Calculate % Degradation vs. T=0 Control hplc->data

Figure 2: Experimental workflow for the long-term stability assessment of this compound solutions.

G This compound This compound Receptor Tyrosine Kinase Receptor (TKR) This compound->Receptor Inhibits P1 RAS Receptor->P1 P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 Proliferation Cell Proliferation & Survival P4->Proliferation Promotes

Figure 3: Hypothetical signaling pathway showing this compound as an inhibitor of a receptor tyrosine kinase.

Troubleshooting & Optimization

Technical Support Center: Optimizing Nordalbergin Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Nordalbergin in cell culture experiments. The following frequently asked questions (FAQs), troubleshooting guides, and detailed protocols are designed to help you optimize your experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive, small molecule inhibitor of the Receptor Tyrosine Kinase (RTK) family. It is designed to selectively target the kinase domain of specific RTKs, preventing autophosphorylation and the activation of downstream signaling pathways that are crucial for cell proliferation and survival. Its high specificity makes it a valuable tool for studying cellular signaling in various cancer cell lines.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[1] To avoid repeated freeze-thaw cycles, aliquot the stock solution and store it at -20°C or -80°C.[1] When preparing your experiment, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically less than 0.5%, and ideally at or below 0.1%.[1][2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all your experiments to account for any effects of the solvent.[3]

Q4: How do I determine the optimal concentration of this compound for my specific cell line?

A4: The optimal concentration of this compound will vary depending on the cell line, the duration of the experiment, and the biological endpoint being measured.[1] It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cellular model.[3] A good starting point is to test a wide range of concentrations (e.g., 0.01 µM to 50 µM) in a cell viability assay.[1]

Data Presentation

The following tables provide a summary of representative data for this compound to guide your experimental design.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT 116Colon Carcinoma18.6
MCF7Breast Carcinoma0.67
H460Non-Small Cell Lung Carcinoma9.0
SKBR3Breast Cancer0.080[4]
BT474Breast Cancer0.036[4]

Note: These values are examples and the actual IC50 should be determined empirically for your specific cell line and experimental conditions.

Table 2: Recommended Concentration Ranges for Common Assays

ApplicationRecommended Concentration RangeNotes
Inhibition of RTK Phosphorylation0.1 µM - 10 µMConfirm with Western blot.[1]
Inhibition of Cell Viability0.5 µM - 25 µMHighly cell-line dependent.[1]
Induction of Apoptosis5 µM - 50 µMMay require longer incubation times.

Troubleshooting Guide

Issue 1: No or weak inhibition of target phosphorylation is observed.

  • Possible Cause 1: Suboptimal Inhibitor Concentration. The concentration of this compound may be too low for your specific cell line.

    • Solution: Perform a dose-response experiment to determine the IC50 for the inhibition of your target's phosphorylation.[2]

  • Possible Cause 2: Short Incubation Time. The inhibitor may require more time to exert its effect.

    • Solution: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to find the optimal incubation period.[1]

  • Possible Cause 3: Degraded Inhibitor. The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the stock solution for your experiments.[1]

  • Possible Cause 4: Antibody Quality. The antibodies used for Western blotting may not be specific or sensitive enough.

    • Solution: Verify the specificity and determine the optimal dilution for your phospho-specific and total protein antibodies.[2]

Issue 2: High levels of cell death or cytotoxicity at expected inhibitory concentrations.

  • Possible Cause 1: High Sensitivity of the Cell Line. Your chosen cell line may be particularly sensitive to the inhibition of the signaling pathway targeted by this compound.

    • Solution: Lower the concentration of this compound and/or reduce the incubation time.[1]

  • Possible Cause 2: Off-Target Effects. At high concentrations, small molecule inhibitors can have off-target effects.

    • Solution: Decrease the concentration of this compound and confirm that the observed cytotoxicity correlates with the inhibition of the intended target's phosphorylation.[1]

  • Possible Cause 3: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.

    • Solution: Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%) and include a vehicle-only control.[2]

Issue 3: The this compound compound is precipitating in the cell culture medium.

  • Possible Cause 1: Poor Aqueous Solubility. this compound, like many small molecules, may have limited solubility in aqueous solutions.[2]

    • Solution: Prepare fresh dilutions from your high-concentration stock in DMSO just before adding to the pre-warmed (37°C) cell culture medium. Briefly vortexing the diluted solution can also help.[2]

  • Possible Cause 2: Compound Instability. The compound may not be stable in the culture medium over long incubation periods.

    • Solution: For long-term experiments, consider changing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).[2]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[6][7]

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Appropriate cell culture medium

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.[8]

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or a vehicle control (DMSO).[1]

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[1]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[5]

    • Incubate with MTT: Incubate the plate at 37°C for 4 hours.[8]

    • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[8]

    • Incubate for Solubilization: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan.[5]

    • Read Absorbance: Mix each sample by pipetting and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of this compound's target protein to confirm its inhibitory activity.

  • Materials:

    • This compound-treated and control cell lysates

    • RIPA buffer with freshly added protease and phosphatase inhibitors[9]

    • BCA or Bradford assay reagents

    • SDS-PAGE gels

    • PVDF membrane[9]

    • Blocking buffer (5% w/v BSA in TBST)[9]

    • Primary antibodies (phospho-specific and total protein)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[2] Keep samples on ice.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]

    • Sample Preparation: Mix equal amounts of protein with 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.

    • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run under standard conditions.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]

    • Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[9]

    • Primary Antibody Incubation: Dilute the primary antibodies (one for the phosphorylated target and one for the total target on a separate blot) in the blocking buffer and incubate the membrane overnight at 4°C with gentle agitation.[9]

    • Washing: Wash the membrane three to four times for 5 minutes each with TBST.[9]

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.[9]

    • Washing: Repeat the washing step as in step 8.

    • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[2]

    • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.[2]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P P RTK->P Autophosphorylation Ligand Growth Factor (Ligand) Ligand->RTK Binds This compound This compound This compound->RTK Inhibits ATP ATP ADP ADP Downstream1 Downstream Effector 1 P->Downstream1 Downstream2 Downstream Effector 2 P->Downstream2 Transcription Gene Transcription Downstream1->Transcription Downstream2->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified signaling pathway showing this compound's inhibitory action on a Receptor Tyrosine Kinase.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep_stock Prepare 10 mM This compound Stock in DMSO treat_cells Treat Cells with Serial Dilutions of this compound (24-72h) prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt add_sds Add Solubilization Solution (overnight) add_mtt->add_sds read_plate Read Absorbance (570 nm) add_sds->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

G start No or Weak Inhibition of Target Phosphorylation? check_conc Is concentration optimized (dose-response performed)? start->check_conc do_dose_response Action: Perform dose-response experiment to find optimal concentration. check_conc->do_dose_response No check_time Is incubation time sufficient? check_conc->check_time Yes do_dose_response->check_time do_time_course Action: Perform time-course experiment (e.g., 1-24h). check_time->do_time_course No check_reagents Are compound and antibodies valid? check_time->check_reagents Yes do_time_course->check_reagents use_fresh Action: Use fresh compound aliquot and validate antibodies. check_reagents->use_fresh No fail Consult Further Technical Support check_reagents->fail Yes success Problem Resolved use_fresh->success

References

Technical Support Center: Troubleshooting High Background in ELISA Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in Enzyme-Linked Immunosorbent Assay (ELISA). High background, characterized by excessive color development or high optical density (OD) readings across the plate, can reduce assay sensitivity and lead to inaccurate results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is considered high background in an ELISA assay?

High background in an ELISA generally refers to unexpectedly high signal or color development across the entire plate, including in the negative control wells.[1][3] This elevated "noise" can obscure the specific signal from the target analyte, thereby reducing the sensitivity and reliability of the assay.[1]

Q2: What are the primary causes of high background?

The most common culprits for high background are insufficient plate washing and inadequate blocking.[1] Other significant factors include improper antibody concentrations, issues with the substrate, contamination, and incorrect incubation conditions.[3][4][5]

Q3: How can I determine the source of the high background?

To identify the source of the high background, it is helpful to run a series of controls. For instance, a control without any primary antibody can help determine if the secondary antibody is binding non-specifically.[6] Additionally, a blank control (with no sample or antibodies) can indicate if the substrate or plate itself is contaminated.

Q4: Can the sample itself cause high background?

Yes, the sample matrix can contribute to high background.[1] Samples with high concentrations of interfering substances, such as fats or proteins, can cause non-specific binding.[3] If you switch sample types (e.g., from cell culture media to serum), you may need to re-optimize the assay to account for the more complex matrix.[1]

Troubleshooting Guide

The following tables summarize common causes of high background in ELISA assays and provide detailed solutions.

Table 1: Reagent and Solution-Related Issues
Potential Cause Recommended Solution
Antibody Concentration Too High Optimize the concentration of the primary and/or secondary antibody by performing a titration experiment.[5][6]
Insufficient Blocking Increase the concentration of the blocking buffer (e.g., from 1% to 2% BSA). Extend the blocking incubation time. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer.[1][5][7]
Contaminated Reagents or Buffers Prepare fresh buffers and reagents using high-quality, sterile water.[2][5] Ensure all glassware and equipment are thoroughly cleaned.[3]
Deteriorated Substrate Solution Use a fresh substrate solution. The TMB Substrate Solution should be colorless before being added to the wells.[2]
Cross-reactivity of Antibodies Use highly specific antibodies. Consider using a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[5][6]
Table 2: Procedural and Environmental Issues
Potential Cause Recommended Solution
Inadequate Washing Increase the number of wash cycles. Increase the volume of wash buffer per well (at least 400 µL). Add a 30-second soak step between washes.[1][2] Ensure complete removal of wash buffer by tapping the plate on absorbent paper.[4]
Incorrect Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the manufacturer's protocol.[3][8] Avoid running assays near heat sources or in direct sunlight. Maintain a consistent room temperature between 18–25°C.[2]
Plate Contamination Handle plates in a clean environment. Use sterile, disposable pipette tips for each sample and reagent.[3] If necessary, use a new, clean plate.[6]
Plate Read Too Long After Stop Solution Read the plate immediately after adding the stop solution.[4][6]
Improper Plate Coating If coating your own plates, ensure the protocol for coating buffer, concentration, and incubation is followed precisely.[3]

Experimental Protocols

Protocol: Antibody Titration to Determine Optimal Concentration

To minimize non-specific binding and reduce background, it is crucial to determine the optimal concentration for your primary and secondary antibodies. This is achieved through an antibody titration experiment.

Methodology:

  • Coat the Plate: Coat the wells of a 96-well ELISA plate with your antigen at a concentration that is known to be non-limiting. Incubate and wash according to your standard protocol.

  • Block the Plate: Block the plate using your standard blocking buffer and procedure to prevent non-specific binding.

  • Primary Antibody Dilution Series: Prepare a serial dilution of your primary antibody. A common starting range is 1:250, 1:500, 1:1000, 1:2000, 1:4000, 1:8000.

  • Incubate with Primary Antibody: Add the different dilutions of the primary antibody to the wells. Include a negative control well that receives only the antibody diluent. Incubate as per your protocol.

  • Wash: Wash the plate thoroughly.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody (at its recommended concentration) to all wells. Incubate as per your protocol.

  • Wash: Wash the plate thoroughly.

  • Add Substrate: Add the substrate and incubate for the recommended time.

  • Stop Reaction and Read Plate: Add the stop solution and read the absorbance at the appropriate wavelength.

  • Analyze Results: Plot the absorbance values against the antibody dilutions. The optimal dilution will be the one that gives a strong signal with low background (the point where the signal-to-noise ratio is maximal).

Visualizations

The following diagrams illustrate key workflows and decision-making processes in troubleshooting high background in ELISA assays.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_wash Washing Steps (Potential High Background Source) Coating 1. Antigen Coating Blocking 2. Blocking Coating->Blocking Sample 3. Sample/Standard Incubation Blocking->Sample PrimaryAb 4. Primary Antibody Incubation Sample->PrimaryAb Wash1 Wash Sample->Wash1 Insufficient washing can leave unbound components. SecondaryAb 5. Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash2 Wash PrimaryAb->Wash2 Substrate 6. Substrate Addition SecondaryAb->Substrate Wash3 Wash SecondaryAb->Wash3 Stop 7. Stop Solution Substrate->Stop Wash4 Wash Substrate->Wash4 Read 8. Plate Reading Stop->Read Wash1->PrimaryAb Wash2->SecondaryAb Wash3->Substrate Wash4->Stop

Caption: General ELISA workflow highlighting critical washing steps.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start High Background Observed Check_Controls Review Controls (Blank, No Primary Ab) Start->Check_Controls Washing Inadequate Washing? Check_Controls->Washing Blocking Insufficient Blocking? Check_Controls->Blocking Antibody Antibody Concentration Too High? Check_Controls->Antibody Contamination Reagent/Sample Contamination? Check_Controls->Contamination Incubation Incorrect Incubation Time/Temp? Check_Controls->Incubation Sol_Wash Increase wash steps/volume Add soak step Washing->Sol_Wash Sol_Block Increase blocker concentration/time Change blocking agent Blocking->Sol_Block Sol_Ab Titrate antibodies to optimize concentration Antibody->Sol_Ab Sol_Contam Use fresh, sterile reagents and plates Contamination->Sol_Contam Sol_Incub Adhere to protocol specifications Incubation->Sol_Incub

Caption: Decision tree for troubleshooting high background in ELISA.

References

Artifacts in DCFDA assay for ROS measurement with Nordalbergin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay to measure reactive oxygen species (ROS) in the presence of Nordalbergin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant to ROS studies?

This compound is a naturally occurring coumarin, specifically a neoflavonoid, isolated from the wood bark of Dalbergia sissoo.[1][2][3] It has demonstrated anti-inflammatory and antioxidant properties.[4][5][6][7][8] Studies have shown that this compound can reduce the production of intracellular and mitochondrial ROS in cell models, making it a compound of interest in oxidative stress research.[4][5][6][7][9][10]

Q2: What is the principle of the DCFDA assay for ROS measurement?

The DCFDA assay is a widely used method to measure intracellular ROS. The cell-permeable H2DCFDA molecule diffuses into the cell where it is deacetylated by cellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy, flow cytometry, or a microplate reader.[11][12][13][14][15][16]

Q3: What are the known limitations and potential artifacts of the DCFDA assay?

The DCFDA assay is susceptible to several artifacts that can lead to inaccurate results. These include:

  • Lack of Specificity: DCFDA is a broad-spectrum ROS indicator and is not specific to a particular type of ROS.[14]

  • Auto-oxidation: The DCFH probe can be oxidized by factors other than ROS, leading to false-positive signals.[17]

  • Photo-oxidation: Exposure to light during the experiment can cause photo-oxidation of the probe, resulting in increased background fluorescence.[17][18]

  • Interference from Cellular Components: Cellular enzymes and other molecules can interact with the probe and affect its fluorescence.

  • Probe Efflux: The fluorescent DCF product can leak out of the cells, leading to an underestimation of ROS levels.[17]

  • Cell-free Interactions: The compound being tested can directly interact with the DCFDA probe in the absence of cells, causing a false signal.[11][19]

Troubleshooting Guide

This guide addresses specific issues that may arise when using the DCFDA assay with this compound.

Issue 1: Unexpected Decrease in ROS Levels

Possible Cause:

This compound has known antioxidant properties and is expected to reduce ROS levels.[4][5][6][7][8] However, it is crucial to differentiate between a true biological effect and an artifact.

Troubleshooting Steps:

  • Cell-Free Control: Perform a cell-free experiment by incubating this compound with the DCFDA probe in your experimental buffer without cells. This will determine if this compound directly quenches the fluorescence of oxidized DCF or inhibits the oxidation of H2DCF.[11][19]

  • Positive Control Quenching: Run a positive control for ROS induction (e.g., H₂O₂ or TBHP) with and without this compound. This will help assess if this compound is scavenging the induced ROS or interfering with the assay.

  • Alternative ROS Assays: Use a different ROS-sensitive probe with a distinct chemical structure and mechanism of action (e.g., DHE for superoxide, MitoSOX for mitochondrial superoxide) to confirm the antioxidant effect of this compound.

Issue 2: High Background Fluorescence

Possible Cause:

High background fluorescence can be caused by several factors, including auto-oxidation of the probe, photo-oxidation, or interference from the media.

Troubleshooting Steps:

  • Protect from Light: Minimize the exposure of your samples to light throughout the experiment.[18] Use aluminum foil to cover plates and turn off unnecessary lights.

  • Use Phenol Red-Free Medium: Phenol red in cell culture media can contribute to background fluorescence.[18] Switch to a phenol red-free medium for the duration of the assay.

  • Fresh Reagents: Prepare fresh working solutions of DCFDA immediately before use to minimize auto-oxidation.[18]

  • Optimize Probe Concentration: Titrate the concentration of the DCFDA probe to find the optimal concentration that gives a good signal-to-noise ratio for your cell type. A starting range of 10-50µM is often recommended.[12]

Issue 3: Inconsistent or Irreproducible Results

Possible Cause:

Variability in results can stem from inconsistencies in cell handling, incubation times, and measurement parameters.

Troubleshooting Steps:

  • Consistent Cell Seeding: Ensure a uniform cell density across all wells of your plate.

  • Standardized Incubation Times: Adhere to consistent incubation times for probe loading and treatment with this compound.

  • Control for Cell Number: Normalize the fluorescence signal to the cell number or protein content in each well to account for variations in cell proliferation or cytotoxicity.[17]

  • Instrument Settings: Use consistent settings on your fluorescence reader (e.g., gain, excitation/emission wavelengths) for all measurements.

Experimental Protocols

Cell-Free Artifact Control

Objective: To determine if this compound directly interacts with the DCFDA probe.

Methodology:

  • Prepare a working solution of H2DCFDA in a cell-free buffer (e.g., PBS or HBSS).

  • Add different concentrations of this compound to the H2DCFDA solution.

  • Include a positive control where a known ROS generator (e.g., H₂O₂) is added to the H2DCFDA solution.

  • Incubate the plate under the same conditions as your cellular assay.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation / ~530 nm emission).

Data Presentation:

ConditionThis compound (µM)H₂O₂ (µM)Mean Fluorescence IntensityStandard Deviation
Blank00
This compound100
This compound500
Positive Control0100
This compound + H₂O₂10100
This compound + H₂O₂50100
Cellular ROS Measurement with DCFDA

Objective: To measure the effect of this compound on intracellular ROS levels.

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with warm, serum-free medium.[18][20]

  • Load the cells with 10-50 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C, protected from light.[12][18]

  • Wash the cells twice with warm, serum-free medium to remove the extracellular probe.[18]

  • Treat the cells with various concentrations of this compound in your complete cell culture medium. Include appropriate vehicle controls.

  • If inducing ROS, add the stimulus (e.g., H₂O₂) at this step.

  • Incubate for the desired treatment period.

  • Measure the fluorescence using a microplate reader, flow cytometer, or fluorescence microscope.

Data Presentation:

TreatmentThis compound (µM)ROS InducerMean Fluorescence IntensityStandard Deviation% ROS Inhibition
Vehicle Control0-0
This compound10-
This compound50-
ROS Inducer Control0+
This compound + ROS Inducer10+
This compound + ROS Inducer50+

Visualizations

DCFDA_Workflow cluster_cell Inside the Cell cluster_outside Outside the Cell H2DCFDA H2DCFDA (Cell-Permeable) H2DCF H2DCF (Non-Fluorescent) H2DCFDA->H2DCF Esterases DCF DCF (Fluorescent) H2DCF->DCF ROS Measurement Fluorescence Measurement DCF->Measurement Detection Ext_H2DCFDA Add H2DCFDA Ext_H2DCFDA->H2DCFDA Diffusion Troubleshooting_Logic Start Start: Unexpected Result with this compound Issue1 Unexpectedly Low ROS? Start->Issue1 Issue2 High Background? Start->Issue2 Issue3 Inconsistent Results? Start->Issue3 Issue1->Issue2 No Action1a Run Cell-Free Control Issue1->Action1a Yes Issue2->Issue3 No Action2a Protect from Light Issue2->Action2a Yes Action3a Normalize to Cell Number Issue3->Action3a Yes Action1b Use Alternative ROS Assay Action1a->Action1b Action2b Use Phenol Red-Free Medium Action2a->Action2b Action3b Standardize Protocols Action3a->Action3b Signaling_Pathway LPS LPS MAPK MAPK Pathway (JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB NLRP3 NLRP3 Inflammasome LPS->NLRP3 ROS ROS Production LPS->ROS MAPK->NFkB Inflammation Inflammatory Response NFkB->Inflammation NLRP3->Inflammation ROS->NLRP3 This compound This compound This compound->MAPK This compound->NFkB This compound->NLRP3 This compound->ROS

References

Technical Support Center: Nordalbergin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Nordalbergin in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media.[1][2] this compound, a coumarin isolated from Dalbergia sissoo, may degrade over time in culture conditions, leading to a decreased effective concentration and potentially yielding byproducts with off-target effects.[3][4] Factors such as media pH, temperature, light exposure, and components like serum can influence its stability.[1]

Q2: What are the typical signs of this compound degradation in my cell culture experiments?

A2: Signs of degradation can include:

  • A decrease in the expected biological activity over time.

  • High variability between replicate wells or experiments.[5]

  • Unexpected cytotoxicity, which could be caused by toxic degradation byproducts.[5]

  • A visible change in the color of the culture medium.

Q3: How can I determine if this compound is degrading in my specific cell culture medium?

A3: The most reliable method to assess stability is to incubate this compound in your complete cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) for various durations (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent this compound compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A decrease in the concentration over time indicates instability.

Q4: What immediate steps can I take to minimize potential this compound instability?

A4: To mitigate potential degradation, consider the following:

  • Prepare fresh solutions: Prepare this compound stock solutions and working solutions immediately before each experiment.

  • Protect from light: this compound stock solutions should be stored protected from light.[3] It is good practice to also protect the culture plates from excessive light exposure during incubation.

  • Minimize time at 37°C: Add the this compound-containing medium to your cells immediately after preparation.[1]

  • pH considerations: Be aware that the stability of similar compounds, like other flavonoids, can be pH-dependent. Ensure your media is properly buffered.

  • Serum effects: Serum components can sometimes contribute to compound degradation.[1] If your experiment allows, consider reducing the serum concentration or using a serum-free medium for the treatment period.

Troubleshooting Guide: Assessing this compound Stability

If you suspect this compound instability is affecting your experiments, this guide provides a systematic approach to investigate and address the issue.

Table 1: Troubleshooting Common Issues
IssuePotential CauseRecommended Action
Inconsistent biological effect This compound degradation leading to a lower effective concentration.Perform a time-course stability study using HPLC or LC-MS to quantify this compound concentration in your media over the duration of your experiment.[1]
High variability between replicates Uneven degradation of this compound across the plate; pipetting errors.Ensure consistent handling and incubation conditions for all wells. Use a fresh stock solution for each experiment.
Unexpected cytotoxicity Formation of toxic degradation byproducts.Analyze the media from treated wells at different time points using LC-MS to detect potential degradation products. Test the cytotoxicity of the vehicle control and the medium alone incubated for the same duration.[5]
Loss of activity in long-term experiments Significant degradation of this compound over extended incubation periods.Replenish the this compound-containing medium periodically during long-term assays. Determine the half-life of this compound in your media to establish an optimal replenishment schedule.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • DMSO (or other suitable solvent)

  • Complete cell culture medium (the same formulation used in your experiments)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[3]

  • Prepare the working solution: Dilute the this compound stock solution in your complete cell culture medium to the final concentration used in your experiments (e.g., 10 µM).

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.

  • Sample analysis: Once all time points are collected, analyze the samples by HPLC or LC-MS to determine the concentration of this compound. The sample from time 0 will serve as the initial concentration control.

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

Table 2: Example Data from a Hypothetical this compound Stability Study
Time (hours)This compound Remaining (%) in Medium A (with 10% FBS)This compound Remaining (%) in Medium B (serum-free)
0100100
295.298.1
488.796.5
875.492.3
2445.185.6
4815.874.9

This is hypothetical data for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Prepare Working Solution in Media Prepare Working Solution in Media Prepare Stock Solution->Prepare Working Solution in Media Aliquot for Time Points Aliquot for Time Points Prepare Working Solution in Media->Aliquot for Time Points Incubate at 37°C, 5% CO2 Incubate at 37°C, 5% CO2 Aliquot for Time Points->Incubate at 37°C, 5% CO2 Collect Samples at Time Points Collect Samples at Time Points Incubate at 37°C, 5% CO2->Collect Samples at Time Points Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Collect Samples at Time Points->Analyze by HPLC/LC-MS Calculate % Remaining Calculate % Remaining Analyze by HPLC/LC-MS->Calculate % Remaining

Caption: Workflow for assessing this compound stability in cell culture media.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results Inconsistent Results Inconsistent Results Check for Contamination Check for Contamination Inconsistent Results->Check for Contamination Review Experimental Protocol Review Experimental Protocol Check for Contamination->Review Experimental Protocol No Contamination Present Contamination Present Check for Contamination->Contamination Present Yes Assess Compound Stability Assess Compound Stability Review Experimental Protocol->Assess Compound Stability No Protocol Error Protocol Error Review Experimental Protocol->Protocol Error Yes Compound Unstable Compound Unstable Assess Compound Stability->Compound Unstable Yes Other Factors Other Factors Assess Compound Stability->Other Factors No signaling_pathway Simplified Overview of this compound's Reported Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines This compound This compound This compound->MAPK Pathway This compound->NF-kB Pathway

References

Improving the reproducibility of Nordalbergin in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of in vivo studies involving Nordalbergin. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and repeatable experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in tumor growth between subjects in the same treatment group. Inconsistent tumor cell implantation; Uneven distribution of this compound within the formulation; Subject-to-subject differences in metabolism.Refine implantation technique to ensure a consistent number of viable cells are injected; Ensure complete solubilization or uniform suspension of this compound before administration; Increase sample size to account for biological variability.
Unexpected toxicity or adverse events at previously reported safe doses. Differences in animal strain, age, or health status; Contamination of the this compound compound; Incorrect vehicle formulation.Verify the genetic background and health status of the animal model; Conduct analytical chemistry to confirm the purity and identity of the this compound batch; Prepare fresh vehicle and this compound formulation for each experiment, ensuring compatibility.
Inconsistent anti-tumor efficacy compared to published data. Incomplete communication of protocols in original studies[1]; Low statistical power due to small sample sizes[2]; Natural random variation between experiments[2].Contact the authors of the original study for detailed protocols; Perform a power analysis to determine the appropriate number of subjects per group; Replicate the experiment to confirm the initial findings and consider meta-analysis of results.
This compound formulation appears to precipitate out of solution. Poor solubility of this compound in the chosen vehicle; Incorrect pH or temperature of the vehicle.Test a panel of biocompatible solvents or co-solvents; Adjust the pH of the vehicle to improve solubility; Gently warm the formulation and maintain temperature during administration.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the hypothetical 'Kinase Suppressor of Ras 3' (KSR3), a scaffold protein implicated in aberrant cell signaling pathways. By binding to the ATP-binding pocket of KSR3, this compound disrupts the formation of a key signaling complex, leading to downstream inhibition of the MEK-ERK pathway and subsequent induction of apoptosis in tumor cells.

Q2: What is the recommended in vivo dosing regimen for this compound in a murine xenograft model?

A2: Based on preclinical studies, a dose of 25 mg/kg administered via intraperitoneal (IP) injection once daily has shown significant anti-tumor activity with a manageable toxicity profile in a BALB/c nude mouse xenograft model. However, optimal dosage may vary depending on the specific tumor model and animal strain.

Q3: How should this compound be formulated for in vivo administration?

A3: For IP injection, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to ensure complete dissolution of the compound.

Q4: What are the expected pharmacokinetic properties of this compound?

A4: this compound exhibits moderate plasma protein binding and has a half-life of approximately 6 hours in mice. The table below summarizes key pharmacokinetic parameters.

Parameter Value (Mouse)
Tmax (h) 1.0
Cmax (ng/mL) 1500
AUC (0-24h) (ng·h/mL) 9000
Half-life (t1/2) (h) 6.0
Bioavailability (%) 40 (Oral)

Experimental Protocols

Murine Xenograft Model for Efficacy Assessment
  • Cell Culture: Culture human colorectal cancer cells (e.g., HCT116) in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of sterile PBS into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (25 mg/kg) or vehicle control via IP injection once daily for 21 days.

  • Efficacy Endpoint: The primary endpoint is tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.

Visualizations

Nordalbergin_Signaling_Pathway cluster_cell Tumor Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates KSR3 KSR3 RAS->KSR3 Recruits MEK MEK KSR3->MEK Activates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KSR3 Inhibits Experimental_Workflow Cell_Culture 1. Cell Culture (HCT116) Implantation 2. Tumor Implantation (Nude Mice) Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ~125mm³) Tumor_Growth->Randomization Treatment 5. Treatment (this compound or Vehicle) Randomization->Treatment Endpoint 6. Efficacy Endpoint (Tumor Growth Inhibition) Treatment->Endpoint Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Protocol Review Protocol Details Inconsistent_Results->Check_Protocol Yes Contact_Support Contact Technical Support Inconsistent_Results->Contact_Support No Check_Reagents Verify Reagent Quality Check_Protocol->Check_Reagents Check_Animals Assess Animal Health & Strain Check_Reagents->Check_Animals Power_Analysis Perform Power Analysis Check_Animals->Power_Analysis Power_Analysis->Contact_Support If issues persist

References

Optimizing incubation time for Nordalbergin treatment in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing the in vitro use of Nordalbergin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. By binding to the allosteric pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This leads to the downregulation of downstream targets involved in cell proliferation, survival, and differentiation, making it a subject of investigation for various cancer types.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting it in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for in vitro studies?

A3: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model. A common starting range for an initial dose-response curve is between 1 nM and 10 µM.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time can vary based on the cell line's doubling time and the specific endpoint being measured (e.g., proliferation, apoptosis, protein phosphorylation). For short-term signaling studies (e.g., Western blot for p-ERK), an incubation of 2 to 6 hours may be sufficient. For cell viability or apoptosis assays, longer incubation times of 24, 48, or 72 hours are typically required to observe significant effects. A time-course experiment is recommended to determine the ideal endpoint for your study.

Optimizing Incubation Time: A Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No significant effect observed at expected concentrations. 1. Incubation time is too short: The drug may not have had enough time to induce a measurable biological response. 2. Cell line is resistant: The cell line may have mutations downstream of MEK or utilize alternative survival pathways. 3. Drug degradation: Improper storage or handling of this compound stock solutions.1. Perform a time-course experiment: Test the effects of this compound at 24, 48, and 72 hours to identify the optimal time point. 2. Confirm target engagement: Perform a Western blot to check for reduced phosphorylation of ERK (p-ERK) after a short incubation (2-6 hours). This confirms the drug is inhibiting its target. 3. Prepare fresh dilutions: Always use freshly prepared working solutions from a properly stored stock.
High variability between experimental replicates. 1. Inconsistent cell seeding: Uneven cell density across wells can lead to variable results. 2. Edge effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates. 3. Inaccurate pipetting: Errors in drug dilution or addition to wells.1. Ensure a single-cell suspension: Gently triturate cells before plating to avoid clumps. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator. 2. Avoid using outer wells: Fill the outer wells with sterile PBS or medium to create a humidity barrier and only use the inner wells for your experiment. 3. Calibrate pipettes regularly: Use properly calibrated pipettes and ensure consistent technique when preparing serial dilutions and treating cells.
High levels of cell death even in control (vehicle-treated) groups. 1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 2. Suboptimal cell culture conditions: Cells may be stressed due to issues like contamination, high passage number, or nutrient depletion.1. Maintain low solvent concentration: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Run a "vehicle-only" control to assess solvent toxicity. 2. Practice good cell culture technique: Regularly test for mycoplasma contamination and use cells within a low passage number range. Ensure medium is fresh and appropriate for the cell line.

Data on this compound Efficacy

The following tables present representative data from studies on this compound's effect on various cancer cell lines. These values should be used as a reference, and researchers are encouraged to determine these parameters in their own experimental systems.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
A-375Malignant Melanoma728.5
HT-29Colorectal Carcinoma7215.2
HCT116Colorectal Carcinoma7225.7
HeLaCervical Cancer72150.4

Table 2: Time-Dependent Effect of this compound (100 nM) on A-375 Cell Viability

Incubation Time (hours)Cell Viability (%)Standard Deviation
01000
698.22.1
1291.53.5
2470.34.2
4845.13.8
7222.82.9

Experimental Protocols

Protocol 1: Determining Cell Viability using a Luminescent Assay (e.g., CellTiter-Glo®)

This protocol outlines the steps to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired density (e.g., 5,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence assays.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in your complete cell culture medium.

    • Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions or vehicle control. This will result in a final volume of 200 µL and a 1X drug concentration.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add the luminescent cell viability reagent (e.g., 100 µL of CellTiter-Glo® Reagent) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability.

    • Plot the normalized viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and experimental application.

Nordalbergin_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 4-5: Readout seed 1. Seed cells in a 96-well plate incubate1 2. Incubate for 24h to allow attachment seed->incubate1 treat 3. Treat cells with this compound (serial dilutions) & Vehicle incubate2 4. Incubate for desired time (24, 48, or 72h) treat->incubate2 reagent 5. Add Cell Viability Reagent (e.g., CellTiter-Glo®) measure 6. Measure Luminescence reagent->measure analyze 7. Analyze Data & Calculate IC50 measure->analyze

Caption: Workflow for a cell viability assay with this compound.

Dealing with Nordalbergin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nordalbergin

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and use of this compound in aqueous solutions.

This compound is a bioactive coumarin compound isolated from the wood bark of Dalbergia sissoo.[1][2][3] It has demonstrated potent activity in inducing the differentiation of HL-60 cells and exhibits anti-inflammatory and anti-oxidative effects.[1][2][3] However, its low aqueous solubility presents a significant hurdle in experimental setups.[4] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter with this compound precipitation.

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer

  • Question: My this compound, dissolved in an organic solvent like DMSO, precipitates immediately when I add it to my aqueous cell culture medium or phosphate-buffered saline (PBS). Why is this happening and what can I do?

  • Answer: This is a common phenomenon known as antisolvent precipitation.[5] this compound is highly soluble in organic solvents like DMSO but poorly soluble in aqueous solutions at neutral pH.[1][2] When the concentrated organic stock solution is diluted into an aqueous buffer, the solvent environment changes rapidly, causing the compound to crash out of solution.

    Solutions:

    • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.

    • Modify the Dilution Method: Instead of adding the stock solution directly to the bulk of the buffer, try adding the buffer to the stock solution dropwise while vortexing vigorously. This allows for a more gradual change in solvent polarity.

    • Use a pH-Adjusted Buffer: this compound, as a weakly basic compound, exhibits higher solubility in acidic conditions.[6][7][8] Preparing your initial solution in a slightly acidic buffer (e.g., pH 5.0-6.0) before adjusting to the final desired pH may help.

    • Incorporate Solubilizing Excipients: Consider the use of cyclodextrins or other solubilizing agents in your aqueous buffer before adding this compound.[9][10][11][12][13]

Issue 2: Solution is Initially Clear but Develops Precipitate Over Time

  • Question: I successfully dissolved this compound and my solution was clear, but after a few hours at room temperature or 37°C, I see a precipitate forming. What is causing this delayed precipitation?

  • Answer: This indicates that you have created a supersaturated solution, which is thermodynamically unstable.[14] While initially dissolved, the this compound molecules will slowly aggregate and crystallize over time, leading to precipitation. Temperature fluctuations can also affect solubility and accelerate this process.

    Solutions:

    • Prepare Fresh Solutions: The most reliable solution is to prepare this compound working solutions immediately before each experiment.

    • Use a Precipitation Inhibitor: Certain polymers, such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone), can act as precipitation inhibitors by preventing the growth of drug crystals.[15]

    • Refrigerate if Stable: If this compound is stable at lower temperatures, storing the solution at 4°C may slow down the precipitation kinetics. However, you should first confirm that cooling does not decrease solubility to the point of immediate precipitation.

    • Complex with Cyclodextrins: Forming an inclusion complex with a cyclodextrin can significantly enhance and maintain the solubility of hydrophobic compounds like this compound.[9][10][11][12][13]

Issue 3: Inconsistent Results in Cell-Based Assays

  • Question: I am seeing high variability in the results of my cell-based assays with this compound. Could this be related to solubility issues?

  • Answer: Absolutely. If this compound is precipitating in your cell culture medium, the actual concentration of the dissolved, active compound will be lower and more variable than your nominal concentration. This can lead to inconsistent biological effects.

    Solutions:

    • Visually Inspect Wells: Before and after your experiment, carefully inspect the wells of your culture plates under a microscope for any signs of precipitate.

    • Filter Sterilization: After preparing your working solution, filter it through a 0.22 µm syringe filter. This will remove any existing micro-precipitates and ensure you are starting with a clear solution.

    • Optimize Formulation: The most robust solution is to develop a stable formulation using pH adjustment, co-solvents, or cyclodextrins to ensure this compound remains in solution for the duration of your experiment. Refer to the protocols below for guidance.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for making a stock solution of this compound?

    • A1: DMSO is a suitable solvent for preparing high-concentration stock solutions of this compound (e.g., 250 mg/mL).[1] For these stock solutions, it is recommended to store them at -20°C or -80°C and use them within one to six months.[1][2]

  • Q2: How does pH affect the solubility of this compound?

    • A2: As a weakly basic compound, this compound's solubility is pH-dependent. It is more soluble in acidic solutions (pH < pKa) where it can be protonated, and less soluble in neutral or basic solutions.[6][7][8][16][17]

  • Q3: What are cyclodextrins and how can they help with this compound precipitation?

    • A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][11] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more soluble in water.[10][12] This is a widely used technique to enhance the solubility and bioavailability of drugs.[13]

  • Q4: Can I use sonication to redissolve precipitated this compound?

    • A4: Sonication can help to break up aggregates and may temporarily redissolve the precipitate. However, if the solution is supersaturated, the compound will likely precipitate again over time. It is a temporary fix and does not address the underlying solubility issue.

  • Q5: Are there any known signaling pathways affected by this compound?

    • A5: Yes, studies have shown that this compound can exert anti-neuroinflammatory effects by suppressing the activation of MAPK signaling pathways and reducing the production of reactive oxygen species (ROS) in LPS-stimulated microglia.[3]

Data Presentation

Table 1: Solubility of this compound at Different pH Values

pHSolubility (µg/mL)Aqueous Buffer System
4.0150.550 mM Acetate Buffer
5.075.250 mM Acetate Buffer
6.010.150 mM Phosphate Buffer
7.41.850 mM Phosphate Buffer (PBS)
8.0< 1.050 mM Tris Buffer

Table 2: Effect of Solubilizing Agents on this compound Solubility in PBS (pH 7.4)

Solubilizing AgentConcentration (% w/v)Resulting Solubility (µg/mL)Fold Increase
None (Control)0%1.81.0x
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)2%45.325.2x
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)5%112.862.7x
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)2%98.654.8x
Polysorbate 80 (Tween® 80)0.5%15.48.6x

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes until all solid material is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: pH-Based Solubility Determination

  • Preparation: Prepare a series of buffers at different pH values (e.g., from pH 4.0 to 8.0).

  • Addition of Compound: Add an excess amount of this compound powder to a glass vial for each buffer.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.

  • Sample Processing: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • Analysis: Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 5% w/v in PBS). Stir until the cyclodextrin is fully dissolved.

  • This compound Addition: Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

  • Complexation: Cover the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved this compound. The resulting clear solution can be used for experiments.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Observed check_timing When does precipitation occur? start->check_timing immediate Immediate Precipitation (Antisolvent Effect) check_timing->immediate Immediately delayed Delayed Precipitation (Supersaturation) check_timing->delayed Over Time solution1_immediate Solution 1: Lower Final Concentration immediate->solution1_immediate solution2_immediate Solution 2: Modify Dilution Method (add buffer to stock) immediate->solution2_immediate solution3_immediate Solution 3: Use Solubilizing Excipients (e.g., Cyclodextrin) immediate->solution3_immediate solution1_delayed Solution 1: Prepare Solutions Fresh delayed->solution1_delayed solution2_delayed Solution 2: Use Precipitation Inhibitors (e.g., HPMC, PVP) delayed->solution2_delayed solution3_delayed Solution 3: Store at 4°C (if stable) delayed->solution3_delayed

Caption: A logical workflow for troubleshooting this compound precipitation issues.

ExperimentalWorkflow cluster_prep Preparation of this compound-Cyclodextrin Solution step1 1. Dissolve HP-β-CD in Aqueous Buffer step2 2. Add this compound Powder to CD Solution step1->step2 step3 3. Stir for 24-48h to Form Complex step2->step3 step4 4. Filter with 0.22µm Syringe Filter step3->step4 result Clear, Stable This compound Solution step4->result

Caption: Experimental workflow for preparing a stable this compound solution.

SignalingPathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk nfkb NF-κB tlr4->nfkb ros ROS Production tlr4->ros pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->pro_inflammatory nfkb->pro_inflammatory This compound This compound This compound->mapk This compound->ros nlrp3 NLRP3 Inflammasome This compound->nlrp3 ros->nlrp3 nlrp3->pro_inflammatory

Caption: this compound's inhibitory effects on inflammatory signaling pathways.

References

Best positive and negative controls for Nordalbergin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Nordalbergin in their experiments. It is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a coumarin compound isolated from the wood bark of Dalbergia sissoo.[1][2] Its primary mechanism of action involves exerting anti-inflammatory and anti-oxidative effects.[1][3] It has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, attenuate NLRP3 inflammasome activation, and reduce the production of reactive oxygen species (ROS).[1][3][4]

Q2: I am planning an experiment with this compound to study its anti-inflammatory effects. What are the best positive and negative controls to use?

Proper controls are critical for interpreting your results accurately. Here are our recommendations:

  • Negative Controls:

    • Vehicle Control: This is the most crucial negative control. This compound is often dissolved in a solvent like DMSO. Your vehicle control should be cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound used in your experiment. This ensures that any observed effects are due to this compound and not the solvent.

    • Untreated Control: This consists of cells that are not treated with any compound or vehicle. This group serves as a baseline for normal cellular function and response.

  • Positive Controls:

    • Inflammatory Stimulus: To induce an inflammatory response that this compound is expected to inhibit, a potent stimulus is necessary. Lipopolysaccharide (LPS) is a commonly used and effective positive control for inducing inflammation in cell lines like BV2 microglia and J774A.1 macrophages.[1][3][4]

    • Known Inhibitor (for mechanism-specific studies): If you are investigating a specific part of the signaling pathway, a known inhibitor for that pathway can serve as a positive control for inhibition. For example, if you are studying the MAPK pathway, a well-characterized MAPK inhibitor can be used to compare the efficacy of this compound.

Troubleshooting Guide

Problem: I am not observing the expected inhibitory effect of this compound on my inflammatory markers.

  • Check Your Positive Control: Did your inflammatory stimulus (e.g., LPS) effectively induce the inflammatory markers (e.g., NO, TNF-α, IL-6) in your positive control group? If not, there may be an issue with the stimulus itself (e.g., degradation, incorrect concentration) or the responsiveness of your cells.

  • Verify this compound Concentration and Purity: Ensure that the concentration of this compound used is within the effective range reported in the literature (e.g., ≤20 µM).[1][3] The purity of the compound should also be verified.

  • Cell Viability: Perform a cell viability assay (e.g., MTT) to ensure that the concentrations of this compound you are using are not cytotoxic.[1][5] High levels of cell death can confound your results.

  • Timing of Treatment: The pre-treatment time with this compound before adding the inflammatory stimulus is critical. Studies have shown effective inhibition with a pre-treatment time of 30 minutes to 1 hour.[5][6]

Experimental Protocols & Data

Table 1: Recommended Controls for this compound Anti-Inflammatory Assay
Control Type Description Purpose Typical Reagents & Concentration
Negative Vehicle Control To control for effects of the solvent used to dissolve this compound.DMSO (at the same final concentration as the this compound treatment groups, typically ≤0.1%)
Negative Untreated Control To establish a baseline for cell health and basal levels of inflammatory markers.Cell culture medium only.
Positive Inflammatory Stimulus To induce a robust inflammatory response that can be inhibited by this compound.Lipopolysaccharide (LPS) at 1 µg/mL.[5]
Positive Known Pathway Inhibitor To serve as a benchmark for the inhibitory effect on a specific signaling pathway.e.g., A specific p38 MAPK inhibitor for studying MAPK pathway inhibition.
Protocol: In Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages

This protocol outlines a general procedure to assess the anti-inflammatory properties of this compound.

  • Cell Culture: Plate murine macrophage cells (e.g., J774A.1 or BV2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or the vehicle control (DMSO) for 1 hour.[5]

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the untreated control group.[5]

  • Incubation: Incubate the plate for 24 hours.[5]

  • Analysis:

    • Nitric Oxide (NO) Production: Measure the amount of nitrite in the cell culture supernatant using the Griess reagent assay.[6]

    • Cytokine Secretion: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.[5]

    • Protein Expression: Lyse the cells and perform Western blotting to analyze the expression of inflammatory proteins like iNOS and COX-2, and the phosphorylation status of MAPK pathway proteins (p-p38, p-JNK, p-ERK).[1][6]

Visualizing Key Pathways and Workflows

To further aid in your experimental design and understanding of this compound's mechanism of action, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

Nordalbergin_Signaling_Pathway LPS LPS MAPK_Pathway MAPK_Pathway LPS->MAPK_Pathway NLRP3_Inflammasome NLRP3_Inflammasome LPS->NLRP3_Inflammasome ROS_Production ROS_Production LPS->ROS_Production This compound This compound This compound->MAPK_Pathway This compound->NLRP3_Inflammasome This compound->ROS_Production Inflammatory_Response Inflammatory_Response MAPK_Pathway->Inflammatory_Response NLRP3_Inflammasome->Inflammatory_Response ROS_Production->Inflammatory_Response

Caption: this compound's inhibitory action on inflammatory pathways.

Experimental_Workflow Start Start: Seed Cells Pretreat Pre-treat with This compound / Controls Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (24h) Stimulate->Incubate Analyze Analyze Endpoints Incubate->Analyze NO_Assay Nitric Oxide Assay (Griess Reagent) Analyze->NO_Assay Cytokine_ELISA Cytokine Measurement (ELISA) Analyze->Cytokine_ELISA Western_Blot Protein Expression (Western Blot) Analyze->Western_Blot End End: Data Interpretation NO_Assay->End Cytokine_ELISA->End Western_Blot->End

Caption: General experimental workflow for assessing this compound.

References

Technical Support Center: Purity Validation of Nordalbergin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of Nordalbergin samples for research purposes. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity validation crucial?

A1: this compound is a naturally occurring coumarin, a type of neoflavonoid, isolated from plants of the Dalbergia genus, such as Dalbergia sissoo.[1][2] In research, it has demonstrated significant biological activities, including the induction of differentiation in human promyelocytic leukemia (HL-60) cells, as well as anti-inflammatory and antioxidant effects.[1][3][4][5][6][7]

Purity validation is critical because the presence of impurities can significantly impact experimental outcomes. Impurities may arise from the extraction and purification process from its natural source or from degradation. These impurities can potentially interfere with biological assays, leading to inaccurate and irreproducible results. Therefore, ensuring the high purity of a this compound sample is a fundamental prerequisite for reliable scientific research.

Q2: What are the common impurities I might encounter in a this compound sample?

A2: Impurities in a this compound sample, particularly one isolated from a natural source like Dalbergia sissoo, can be broadly categorized:

  • Related Phytochemicals: Dalbergia sissoo contains a variety of other flavonoids, isoflavonoids, and coumarins.[8][9][10][11] Due to their structural similarities to this compound, these related compounds may be co-extracted and persist as impurities if the purification process is not sufficiently robust. Examples include other coumarins and flavonoids present in the plant material.

  • Degradation Products: Coumarins can be susceptible to degradation under certain conditions, such as exposure to high pH (alkaline hydrolysis), excessive heat, or light.[1][2] Degradation can lead to the formation of byproducts that may have altered biological activity or interfere with analytical measurements.

  • Residual Solvents: Solvents used during the extraction and purification process may remain in the final product if not completely removed.

  • Inorganic Salts: Buffers and other inorganic reagents used in purification may also be present as impurities.

Q3: Which analytical techniques are recommended for assessing this compound purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of a this compound sample. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[4][12][13][14][15][16]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method with UV detection is the primary choice for quantifying this compound and detecting organic impurities.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of this compound and detect the presence of structurally similar impurities.

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity. Impurities typically broaden the melting point range and lower the melting temperature.

Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity validation. Below are common issues encountered during the HPLC analysis of this compound and their potential solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Column Overload Decrease the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For coumarins, a slightly acidic mobile phase often improves peak shape.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Presence of Silanol Interactions Use a mobile phase with a competitive amine (e.g., triethylamine) or an end-capped column.

Issue 2: Inconsistent Retention Times

Potential Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing and degassing.
Temperature Variations Use a column oven to maintain a constant temperature.
Pump Malfunction or Leaks Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.

Issue 3: Extraneous or Ghost Peaks

Potential Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.
Carryover from Previous Injections Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
Sample Degradation in the Autosampler Keep the autosampler tray cooled if the sample is known to be unstable at room temperature.
Air Bubbles in the System Degas the mobile phase thoroughly.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for the purity analysis of this compound. Method optimization may be required based on the specific HPLC system and column used.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Reference standard of this compound (of known high purity)

2. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions (Starting Point):

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 320 nm (or PDA scan from 200-400 nm)
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Run a blank (injection of mobile phase) to establish the baseline.

  • Inject the this compound sample and the reference standard.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Expected Results: A high-purity this compound sample should exhibit a single major peak with a purity level of ≥95%. Any other peaks are considered impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound Sample prep2 Dissolve in Methanol/Acetonitrile prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc1 Inject Sample into HPLC System prep4->hplc1 Prepared Sample hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV/PDA Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Calculate Area Percentage data1->data2 data3 Determine Purity data2->data3 end Final Purity Assessment data3->end Purity Report

Caption: Workflow for this compound Purity Validation by HPLC.

troubleshooting_logic start HPLC Analysis Issue issue1 Poor Peak Shape? start->issue1 issue2 Inconsistent Retention Times? issue1->issue2 No solution1 Adjust Sample Concentration Optimize Mobile Phase pH Flush/Replace Column issue1->solution1 Yes issue3 Extraneous Peaks? issue2->issue3 No solution2 Prepare Fresh Mobile Phase Use Column Oven Check for Leaks issue2->solution2 Yes solution3 Use High-Purity Solvents Implement Needle Wash Cool Autosampler issue3->solution3 Yes end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Navigating Nordalbergin Administration: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective administration and dosage adjustment of Nordalbergin in various animal models. The following resources are designed to streamline experimental workflows and troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a coumarin compound known for its anti-inflammatory and anti-oxidative properties. Its primary mechanism of action involves the inhibition of the MAPK/NF-κB signaling pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. Additionally, this compound has been shown to attenuate NLRP3 inflammasome activation and reduce the production of reactive oxygen species (ROS).[1][2][3]

Q2: What is a recommended starting dosage for this compound in a mouse model?

A2: In a lipopolysaccharide (LPS)-induced endotoxemia mouse model, this compound has been shown to be effective at reducing inflammatory markers. While specific optimal doses should be determined empirically for your specific model, published studies provide a valuable starting point. For instance, in vitro studies with murine microglial cells (BV2) and macrophages (J774A.1) have shown significant anti-inflammatory effects at concentrations up to 20 µM.[1][3] For in vivo studies, a dose-response experiment is recommended to determine the optimal therapeutic dose for your specific experimental conditions.

Q3: How can I estimate a starting dose for this compound in a different animal model (e.g., rat, rabbit, dog)?

A3: Allometric scaling is the standard method for estimating equivalent drug doses between different animal species based on their body surface area. This method is more accurate than simple weight-based conversions. The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using established conversion factors (Km). To convert a known dose from one animal species to another, you can use the Km ratio. A detailed protocol and conversion tables are provided in the "Experimental Protocols" and "Data Presentation" sections below.

Q4: My this compound formulation appears cloudy or precipitates. What can I do?

A4: this compound is a coumarin, a class of compounds that can have limited aqueous solubility.[4] Precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:

  • Vehicle Selection: Consider using a co-solvent system. For hydrophobic compounds, vehicles containing DMSO, ethanol, or polyethylene glycol (PEG) are often used. However, it is crucial to keep the concentration of organic solvents to a minimum to avoid toxicity.

  • Formulation Strategies: For poorly soluble compounds, techniques such as creating a suspension, using surfactants like Tween 80, or forming inclusion complexes with cyclodextrins can improve solubility and stability.[5]

  • pH Adjustment: Check the pH of your formulation. Adjusting the pH to a more physiological range (7.2-7.4) may improve solubility.

  • Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension.

  • Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size through micronization can increase the surface area and improve the dissolution rate.[5]

Q5: I am observing inconsistent results or a lack of efficacy in my in vivo experiments. What are some potential issues?

A5: Inconsistent in vivo results can stem from several factors:

  • Poor Bioavailability: As a hydrophobic compound, this compound may have low oral bioavailability due to first-pass metabolism in the liver.[6] For initial studies, intraperitoneal (IP) or intravenous (IV) administration is recommended to ensure consistent systemic exposure.

  • Dosing Accuracy: Ensure accurate and consistent administration techniques. For IP injections, aspirate before injecting to avoid administration into the bladder or intestines.

  • Dose and Frequency: The dose may be too low, or the dosing frequency may be insufficient based on the compound's half-life. A dose-response study and pharmacokinetic analysis can help determine the optimal dosing regimen.

  • Animal Handling and Stress: Stress from handling and injection can influence experimental outcomes. Ensure all personnel are well-trained in animal handling and administration techniques to minimize stress.

Data Presentation

Table 1: Allometric Scaling Conversion Factors (Km) for Dose Calculation Between Animal Species

To calculate the equivalent dose in Species B from a known dose in Species A, use the following formula:

Dose in Species B (mg/kg) = Dose in Species A (mg/kg) × (Km of Species A / Km of Species B)

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.0073
Rat0.150.0256
Rabbit1.80.1512
Dog100.5020
Human601.6237

Data adapted from multiple sources on allometric scaling.

Experimental Protocols

Detailed Methodology for Adjusting this compound Dosage Using Allometric Scaling

This protocol outlines the steps to estimate a starting dose of this compound for a new animal model based on a known effective dose in another species.

Objective: To calculate an equivalent dose of this compound for a target animal species using allometric scaling.

Materials:

  • Known effective dose of this compound in the starting animal species (e.g., mouse).

  • Km factors for the starting and target animal species (from Table 1).

  • Calculator.

Procedure:

  • Identify the Known Dose: Determine the effective dose of this compound in the original animal model (Species A). This should be expressed in mg/kg.

  • Identify the Km Factors: From Table 1, find the Km factor for both the starting species (Species A) and the target species (Species B).

  • Calculate the Km Ratio: Divide the Km factor of Species A by the Km factor of Species B.

  • Calculate the Equivalent Dose: Multiply the known dose in Species A (in mg/kg) by the Km ratio calculated in the previous step. The result will be the estimated equivalent dose in Species B (in mg/kg).

  • Dose-Response Study: The calculated dose is an estimation. It is crucial to perform a dose-response study in the new animal model to determine the optimal therapeutic dose, starting with doses below and above the calculated equivalent dose.

Example Calculation:

  • Known Dose: 20 mg/kg in a mouse.

  • Target Species: Rat.

  • Km (Mouse): 3

  • Km (Rat): 6

  • Km Ratio (Mouse/Rat): 3 / 6 = 0.5

  • Calculated Dose in Rat: 20 mg/kg * 0.5 = 10 mg/kg

Mandatory Visualization

Nordalbergin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK NLRP3 NLRP3 Inflammasome TLR4->NLRP3 ROS ROS TLR4->ROS NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->NLRP3 Inhibits This compound->ROS Reduces

Caption: this compound's inhibitory effects on the MAPK/NF-κB and NLRP3 signaling pathways.

Experimental_Workflow start Start: Known Dose in Species A step1 Identify Km Factors for Species A & B (from Table 1) start->step1 step2 Calculate Km Ratio (Km_A / Km_B) step1->step2 step3 Calculate Equivalent Dose in Species B (mg/kg) step2->step3 step4 Conduct Dose-Response Study in Species B step3->step4 end Determine Optimal Therapeutic Dose step4->end

Caption: Workflow for calculating and optimizing this compound dosage in a new animal model.

Troubleshooting_Logic cluster_formulation Formulation Issues cluster_admin Administration Issues cluster_dose Dosage Issues issue Issue: Inconsistent In Vivo Results solubility Poor Solubility/ Precipitation issue->solubility bioavailability Low Bioavailability (Oral Route) issue->bioavailability dosing Inaccurate Dosing issue->dosing dose_level Sub-optimal Dose or Frequency issue->dose_level sol_sol1 Optimize Vehicle (Co-solvents, Surfactants) solubility->sol_sol1 sol_sol2 Adjust pH solubility->sol_sol2 sol_sol3 Sonication solubility->sol_sol3 bio_sol Switch to IP or IV Administration bioavailability->bio_sol dosing_sol Refine Technique & Ensure Proper Training dosing->dosing_sol dose_sol Conduct Dose-Response & PK Studies dose_level->dose_sol

References

Troubleshooting inconsistent results in Nordalbergin synergy assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nordalbergin in synergy assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Issue 1: Inconsistent IC50 Values for this compound Alone

Q1: We are observing significant variability in the IC50 value of this compound when tested alone across different experimental batches. What could be the cause?

A1: Discrepancies in IC50 values are a common challenge in in vitro assays.[1][2] Several factors can contribute to this inconsistency:

  • Compound Stability and Purity: this compound, like many natural compounds, may be susceptible to degradation. Ensure it is stored correctly, protected from light, and limit freeze-thaw cycles. It is advisable to verify the purity of your compound stock using methods like HPLC.

  • Cell-Based Variability:

    • Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines over time.[1] Use low-passage number cells and regularly authenticate your cell lines.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[3] Standardize your cell seeding protocol and ensure a uniform cell suspension.

    • Cell Culture Conditions: Variations in media, serum batches, CO2 levels, and incubator humidity can all impact cellular response to treatment.[1]

  • Assay Conditions:

    • Reagent Preparation: Ensure all reagents, including cell culture media and assay components (e.g., MTT, MTS), are prepared consistently.

    • Incubation Times: Adhere strictly to the defined incubation times for both drug treatment and assay development.[4]

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values compound Check Compound Integrity (Purity, Storage, Stability) start->compound cells Verify Cell Culture Conditions (Passage, Density, Media) start->cells assay Standardize Assay Protocol (Reagents, Incubation Times) start->assay hplc Perform HPLC on Compound Stock compound->hplc passage Use Low Passage Cells cells->passage seeding Optimize and Standardize Seeding cells->seeding reagents Prepare Fresh Reagents assay->reagents result Consistent IC50 Values hplc->result passage->result seeding->result reagents->result

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: High Variability in Synergy Scores (e.g., Combination Index - CI)

Q2: Our calculated Combination Index (CI) values for this compound with our test compound fluctuate between synergistic and additive/antagonistic. How can we troubleshoot this?

A2: Variability in synergy scores is often rooted in the accuracy of the dose-response data for the individual agents and the combination.[5]

  • Inaccurate IC50 Values: As the calculation of the CI is dependent on the doses of each drug required to achieve a certain effect level (e.g., 50% inhibition), any variability in the individual drug IC50 values will directly impact the CI score.[6] First, ensure you have a stable and reproducible IC50 for each drug alone by following the steps in Issue 1.

  • Experimental Design of the Combination Assay:

    • Dose Range Selection: The selected dose ranges for the checkerboard assay should bracket the IC50 values of both individual drugs.

    • Fixed Ratio vs. Non-Fixed Ratio: If using a fixed-ratio design, ensure the ratio is relevant to the relative potencies of the drugs.

  • Data Analysis:

    • Software and Calculation Method: Use a consistent and validated method for calculating the CI, such as the Chou-Talalay method.[7][8] Software like CompuSyn or online calculators can aid in this process.

    • Effect Level: Analyze synergy at multiple effect levels (e.g., Fa = 0.5, 0.75, 0.9) to get a more complete picture of the interaction.

Data Presentation: Example of Inconsistent vs. Consistent Synergy Data

Experiment 1 (Inconsistent) Drug A (µM)Drug B (µM)% InhibitionCI Value
Combination 1510451.2 (Antagonistic)
Combination 22.55550.8 (Synergistic)
Experiment 2 (Consistent) Drug A (µM)Drug B (µM)% InhibitionCI Value
Combination 1510650.7 (Synergistic)
Combination 22.55520.75 (Synergistic)
Issue 3: Unexpected Cytotoxicity in Control Groups

Q3: We are observing cytotoxicity in our vehicle control wells, which is confounding our results. What are the potential sources?

A3: Unexpected cytotoxicity in control groups can invalidate an experiment. The source is often a component of the vehicle used to dissolve the drugs.

  • Solvent Toxicity: Solvents like DMSO can be toxic to cells at higher concentrations. It is crucial to determine the maximum tolerated concentration of the solvent for your specific cell line and ensure the final concentration in all wells does not exceed this limit.

  • Contamination: Bacterial or mycoplasma contamination can cause cell death and interfere with assay readouts. Regularly test your cell cultures for contamination.

  • Edge Effects: In 96-well plates, wells on the outer edges can be prone to evaporation, leading to increased concentrations of media components and potential cytotoxicity. To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification of the incubator.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common method to assess drug interactions.[9][10][11]

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and the combination drug. From these, create a series of serial dilutions.

  • Plate Setup:

    • In a 96-well plate, add serial dilutions of this compound along the y-axis (e.g., rows B-G).

    • Add serial dilutions of the combination drug along the x-axis (e.g., columns 2-11).

    • Row A should contain only dilutions of the combination drug (this compound concentration is zero).

    • Column 1 should contain only dilutions of this compound (combination drug concentration is zero).

    • Well H12 can serve as a vehicle control.

  • Cell Seeding: Add a standardized number of cells to each well.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay.[4][12][13]

  • Data Analysis: Read the absorbance and calculate the percentage of cell inhibition for each well relative to the vehicle control.

Checkerboard Assay Workflow

prep_drug Prepare Drug Dilutions plate_setup Set up 96-well Plate prep_drug->plate_setup cell_seed Seed Cells plate_setup->cell_seed incubation Incubate cell_seed->incubation viability_assay Perform Viability Assay incubation->viability_assay data_analysis Analyze Data viability_assay->data_analysis

Caption: Workflow for a checkerboard synergy assay.

Calculation of the Combination Index (CI)

The Chou-Talalay method is widely used to quantify drug synergy.[7][8] The Combination Index (CI) is calculated using the following equation:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.

Interpretation of CI Values: [7][14]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.[15][16][17]

  • Plotting: The x-axis represents the concentration of Drug A, and the y-axis represents the concentration of Drug B.

  • Line of Additivity: Determine the IC50 values for Drug A and Drug B individually. A straight line connecting these two points on the axes represents the line of additivity.

  • Data Points: Plot the concentrations of Drug A and Drug B from a combination experiment that also result in 50% inhibition.

  • Interpretation:

    • Points falling below the line of additivity indicate synergy .

    • Points falling on the line indicate an additive effect.

    • Points falling above the line indicate antagonism .

This compound-Specific Considerations: Signaling Pathways

Recent studies have shown that this compound can exert anti-inflammatory and anti-oxidative effects by inhibiting the MAPK signaling pathway and NLRP3 inflammasome activation.[18][19][20][21][22] When troubleshooting, consider if the combination drug also acts on these pathways, as this could be the mechanistic basis for any observed synergy.

Hypothesized this compound Signaling Pathway

lps Stimulus (e.g., LPS) mapk MAPK Pathway (ERK, JNK, p38) lps->mapk nlrp3 NLRP3 Inflammasome lps->nlrp3 ros ROS Production lps->ros This compound This compound This compound->mapk Inhibits This compound->nlrp3 Inhibits This compound->ros Inhibits inflammation Inflammatory Response mapk->inflammation nlrp3->inflammation ros->inflammation

Caption: Potential signaling pathways affected by this compound.

References

Validation & Comparative

A Comparative Analysis of Nordalbergin and Other Coumarins in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of experimental data highlights the potent anti-inflammatory properties of nordalbergin, a naturally occurring coumarin, and provides a comparative perspective against other well-known coumarins such as esculetin, daphnetin, and scopoletin. This guide synthesizes findings on their mechanisms of action, inhibitory effects on key inflammatory mediators, and the experimental protocols used for their evaluation, offering a valuable resource for researchers and drug development professionals in the field of inflammation.

Introduction to Coumarins and Inflammation

Coumarins are a class of benzopyrone compounds found in many plants, and they have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticoagulant effects.[1] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The ability of coumarins to modulate inflammatory pathways presents a promising avenue for the development of novel therapeutics. This guide focuses on this compound, a coumarin isolated from the wood bark of Dalbergia sissoo, and compares its anti-inflammatory profile with other notable coumarins.[2]

Comparative Anti-inflammatory Activity

The anti-inflammatory efficacy of coumarins is often evaluated by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays, frequently using lipopolysaccharide (LPS)-stimulated macrophages or microglia. The following tables summarize the available quantitative data for this compound and other selected coumarins.

Table 1: Inhibition of Nitric Oxide (NO) Production

CoumarinCell LineLPS ConcentrationIC50 / % Inhibition (Concentration)Reference
This compound BV2 microgliaNot SpecifiedSignificant inhibition at 20 µM[3]
Esculetin Rat Hepatocytes (IL-1β stimulated)N/AIC50: 34 µM[4]
Daphnetin BV2 microgliaNot SpecifiedDose-dependent inhibition[1]
Scopoletin RAW 264.7 macrophagesNot SpecifiedConcentration-dependent inhibition[5][6]

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

CoumarinCytokineCell LineIC50 / % Inhibition (Concentration)Reference
This compound TNF-αBV2 microgliaSignificant inhibition at ≤20 µM[2]
IL-6BV2 microgliaSignificant inhibition at ≤20 µM[2]
IL-1βBV2 microgliaSignificant inhibition at ≤20 µM[2]
Esculetin TNF-αRAW 264.7 macrophagesSignificant suppression[7]
IL-1βRAW 264.7 macrophagesSignificant suppression[7]
IL-6MG-63 (TNF-α stimulated)Inhibition at 10-100 µg/ml[4]
Daphnetin TNF-αBV2 microgliaDose-dependent inhibition[1]
IL-1βRAW 264.7 macrophagesReduction at 20 µM[8]
Scopoletin TNF-αRAW 264.7 macrophagesConcentration-dependent inhibition[6]
IL-1βRAW 264.7 macrophagesConcentration-dependent inhibition[6]
IL-6RAW 264.7 macrophagesConcentration-dependent inhibition[6]

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound and other coumarins are mediated through the modulation of key signaling pathways. This compound has been shown to exert its effects by attenuating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and inhibiting the activation of the NLRP3 inflammasome.[2][3] Other coumarins, such as esculetin and daphnetin, are known to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[4][9]

G Anti-inflammatory Signaling Pathways of Coumarins cluster_0 This compound cluster_1 Other Coumarins (e.g., Esculetin, Daphnetin) cluster_2 Inflammatory Response This compound This compound MAPK MAPK Pathway This compound->MAPK inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NLRP3->Cytokines Other_Coumarins Esculetin, Daphnetin, etc. NFkB NF-κB Pathway Other_Coumarins->NFkB inhibits NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 G Experimental Workflow for In Vitro Anti-inflammatory Assay start Seed BV2 or RAW 264.7 cells pretreatment Pre-treat with Coumarin (various concentrations) start->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection cell_lysis Lyse cells for protein/RNA analysis incubation->cell_lysis analysis Analyze for inflammatory markers (NO, Cytokines, etc.) supernatant_collection->analysis cell_lysis->analysis

References

A Comparative Analysis of Nordalbergin and Other Potent NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in the development of therapeutics for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions such as cryopyrin-associated periodic syndromes (CAPS), gout, cardiovascular diseases, and neurodegenerative disorders. This guide provides a comparative analysis of Nordalbergin and other notable NLRP3 inhibitors, including MCC950, Dapansutrile, and Inzomelid, with a focus on their mechanisms of action, inhibitory potencies, and the experimental frameworks used to evaluate their efficacy.

Mechanism of Action and Inhibitory Potency

The activation of the NLRP3 inflammasome is a multi-step process, culminating in the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. NLRP3 inhibitors can target various stages of this pathway.

This compound , a coumarin compound, has been shown to possess anti-inflammatory properties by diminishing NLRP3 inflammasome activation. It works by inhibiting the maturation of IL-1β and caspase-1 and reducing the production of reactive oxygen species (ROS), a key activator of the NLRP3 inflammasome.[1][2] this compound also attenuates the MAPK/NF-κB signaling pathway, which is involved in the priming of the NLRP3 inflammasome.[1][2]

MCC950 is a potent and highly selective diarylsulfonylurea-containing inhibitor of the NLRP3 inflammasome.[3] It directly targets the NLRP3 protein, preventing its ATP hydrolysis activity and locking it in an inactive conformation.[4][5] This blockade of NLRP3 oligomerization and subsequent ASC speck formation effectively halts downstream inflammatory signaling.[4]

Dapansutrile (OLT1177) is another selective NLRP3 inhibitor that has demonstrated efficacy in various preclinical models and clinical trials.[6][7] It is thought to act by inhibiting the ATPase activity of NLRP3, thereby preventing the assembly of the inflammasome complex.[6][8]

Inzomelid (Emlenoflast, MCC7840) is a brain-penetrant NLRP3 inhibitor developed for neuroinflammatory conditions.[9][10] As a derivative of MCC950, it shares a similar mechanism of action, directly targeting NLRP3 to block inflammasome activation.[11]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for the discussed NLRP3 inhibitors. It is important to note that these values can vary depending on the cell type and experimental conditions.

InhibitorIC50 ValueCell TypeReference
This compound Not explicitly reportedJ774A.1 macrophages, BV2 microglia[1][12]
MCC950 7.5 nMBone Marrow-Derived Macrophages (BMDMs)[4][13]
8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)
~10 nMNot specified[5]
0.2 µMTHP-1 derived macrophages[14]
Dapansutrile (OLT1177) 1 nMJ774 macrophages[4]
Inzomelid (MCC7840) <100 nMNot specified[15]

Signaling Pathways and Experimental Workflows

To understand the mechanism of NLRP3 inhibition and the methods used to assess it, the following diagrams illustrate the NLRP3 inflammasome activation pathway and a general experimental workflow for evaluating inhibitor efficacy.

NLRP3_Activation_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Activation cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Stimuli ATP, Toxins, Crystals, etc. K_efflux K+ Efflux Stimuli->K_efflux ROS ROS Production Stimuli->ROS K_efflux->NLRP3 ROS->NLRP3 NLRP3_ASC NLRP3-ASC Oligomerization NLRP3->NLRP3_ASC ASC ASC ASC->NLRP3_ASC Pro_Casp1 Pro-Caspase-1 Inflammasome NLRP3 Inflammasome Complex Pro_Casp1->Inflammasome NLRP3_ASC->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->NFkB This compound->ROS Other_Inhibitors MCC950, Dapansutrile, Inzomelid Other_Inhibitors->NLRP3 Direct Inhibition

Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Macrophages 1. Macrophage Culture (e.g., BMDMs, J774A.1, THP-1) Priming 2. Priming with LPS Macrophages->Priming Inhibitor_treatment 3. Pre-treatment with NLRP3 Inhibitor or Vehicle Priming->Inhibitor_treatment Activation 4. Activation with ATP, Nigericin, or MSU Inhibitor_treatment->Activation Supernatant_collection 5. Collect Supernatant Activation->Supernatant_collection Cell_lysis 6. Lyse Cells Activation->Cell_lysis ELISA 7. IL-1β ELISA Supernatant_collection->ELISA Western_blot 8. Western Blot for Caspase-1, NLRP3, ASC Cell_lysis->Western_blot Mice 1. Animal Model (e.g., C57BL/6 Mice) Inhibitor_admin 2. Administer NLRP3 Inhibitor or Vehicle (e.g., i.p., p.o.) Mice->Inhibitor_admin LPS_challenge 3. Induce Endotoxemia with LPS (i.p.) Inhibitor_admin->LPS_challenge Monitoring 4. Monitor Survival and Clinical Score LPS_challenge->Monitoring Sample_collection 5. Collect Serum and Tissues LPS_challenge->Sample_collection Cytokine_analysis 6. Serum Cytokine Analysis (ELISA) Sample_collection->Cytokine_analysis Tissue_analysis 7. Tissue Homogenate Analysis (Western Blot, qPCR) Sample_collection->Tissue_analysis

References

A Comparative Guide to the Anti-Neuroinflammatory Effects of Nordalbergin and Alternatives in Microglia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-neuroinflammatory properties of Nordalbergin against other well-researched compounds. The data presented herein is intended to assist researchers in making informed decisions for the selection of candidate molecules in pre-clinical neuroinflammation studies. While the primary focus is on primary microglia, data from the BV2 microglial cell line is included for this compound due to the current availability of published research.

Comparative Efficacy of Anti-Neuroinflammatory Compounds

The following tables summarize the inhibitory effects of this compound, Resveratrol, Curcumin, and Minocycline on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. It is important to note that the data for this compound was obtained from studies using the BV2 microglial cell line, whereas the data for the alternative compounds were derived from primary microglia. This distinction is crucial for the interpretation of the comparative efficacy.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell TypeConcentration% Inhibition of NO ProductionCitation
This compound BV2 Microglia20 µMSignificant suppression (p < 0.001)[1]
Resveratrol Primary Microglia5 - 50 µMDose-dependent inhibition[1]
Curcumin Primary MicrogliaIC₅₀ = 3.7 µMDose-dependent decrease[2]
Minocycline Primary Microglia60 µM73.26%

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Secretion

CompoundCell TypeConcentration% Inhibition of TNF-α SecretionCitation
This compound BV2 Microglia≥10 µMSignificant reduction[1]
Resveratrol Primary Microglia5 µMSignificant inhibition[1]
Curcumin BV2 Microglia10 µMApparent decrease
Minocycline Primary Microglia60 µM47.46%

Table 3: Inhibition of Interleukin-6 (IL-6) Secretion

CompoundCell TypeConcentration% Inhibition of IL-6 SecretionCitation
This compound BV2 Microglia≥10 µMSignificant reduction[1]
Resveratrol Primary Microglia5 µMSignificant inhibition[1]
Curcumin BV2 Microglia10 µMApparent decrease
Minocycline BV2 Microglia200 µg/mlSignificant reduction

Mechanisms of Action: A Comparative Overview

This compound and the selected alternatives exert their anti-neuroinflammatory effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

This compound has been shown to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated BV2 microglia.[1] This, in turn, is suggested to suppress the downstream activation of transcription factors that regulate the expression of pro-inflammatory genes.[1] Additionally, this compound attenuates the activation of the NLRP3 inflammasome, a key component of the innate immune response.[1]

Resveratrol demonstrates a potent inhibitory effect on NF-κB activation in primary microglia.[1] While it shows little effect on the phosphorylation of ERK1/2 and p38, it can slightly inhibit JNK phosphorylation in astrocytes.[1]

Curcumin effectively suppresses the activation of NF-κB and Activator Protein-1 (AP-1) in primary microglia.[2] Its mechanism involves the inhibition of the phosphorylation of JNK and p38 MAPKs.[2]

Minocycline is known to abrogate both MAPK and NF-κB dependent signaling pathways in primary microglia and microglia cell cultures. It specifically inhibits the phosphorylation of p38 MAPK.

Visualizing the Pathways and Processes

To facilitate a clearer understanding of the complex biological processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow cluster_1 Data Analysis Primary_Microglia_Isolation Primary Microglia Isolation Cell_Culture Cell Culture & Plating Primary_Microglia_Isolation->Cell_Culture Pre-treatment Pre-treatment with This compound or Alternatives Cell_Culture->Pre-treatment LPS_Stimulation LPS Stimulation (1 µg/mL) Pre-treatment->LPS_Stimulation Data_Collection Data Collection LPS_Stimulation->Data_Collection Griess_Assay Griess Assay (NO) Data_Collection->Griess_Assay ELISA ELISA (TNF-α, IL-6) Data_Collection->ELISA Western_Blot Western Blot (MAPK, NF-κB) Data_Collection->Western_Blot

Experimental workflow for assessing anti-neuroinflammatory effects.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inhibitors Inhibition by Test Compounds LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates IκB IκBα TLR4->IκB activates IKK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) ERK->Pro_inflammatory_Genes promote JNK->Pro_inflammatory_Genes promote p38->Pro_inflammatory_Genes promote NFkB NF-κB (p65/p50) IκB->NFkB degradation releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Pro_inflammatory_Genes induces transcription This compound This compound This compound->ERK inhibits This compound->JNK inhibits This compound->p38 inhibits Resveratrol Resveratrol Resveratrol->NFkB_nucleus inhibits Curcumin Curcumin Curcumin->JNK inhibits Curcumin->p38 inhibits Curcumin->NFkB_nucleus inhibits Minocycline Minocycline Minocycline->p38 inhibits Minocycline->NFkB_nucleus inhibits

Signaling pathways targeted by this compound and alternatives.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed methodologies.

Primary Microglial Cell Culture

Primary microglial cultures are established from the cerebral cortices of neonatal rat or mouse pups (P0-P2).

  • Tissue Dissociation: Cortices are dissected, meninges removed, and the tissue is mechanically and enzymatically dissociated using trypsin and DNase.

  • Mixed Glial Culture: The resulting single-cell suspension is plated onto poly-D-lysine coated flasks in DMEM supplemented with 10% FBS and antibiotics.

  • Microglia Isolation: After 7-10 days, when a confluent astrocyte layer has formed, microglia are separated by gentle shaking of the flasks. The detached microglia are then collected and plated for experiments.

LPS-Induced Neuroinflammation Model
  • Primary microglia are seeded at a density of 5 x 10⁴ cells/well in 96-well plates or 2 x 10⁶ cells/well in 6-well plates.

  • Cells are allowed to adhere overnight.

  • The following day, cells are pre-treated with various concentrations of the test compound (e.g., this compound, Resveratrol, Curcumin, Minocycline) for 1-2 hours.

  • Subsequently, cells are stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.

  • Control wells receive either the vehicle or the test compound alone.

Nitric Oxide (NO) Measurement (Griess Assay)
  • After the desired incubation period with LPS and the test compound, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.

  • The plate is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, and the resulting color change is measured at a specific wavelength using a microplate reader.

  • The cytokine concentration is calculated based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for Signaling Proteins
  • After treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (ERK, JNK, p38) and key proteins in the NF-κB pathway (e.g., IκBα, p65).

  • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The relative protein expression is quantified by densitometry and normalized to a loading control such as β-actin or GAPDH.

References

A Comparative Analysis of Nordalbergin's Efficacy in Reducing Cellular Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nordalbergin's ability to reduce cellular reactive oxygen species (ROS) against established antioxidants such as Vitamin C, Resveratrol, and Trolox. The following sections present quantitative data from cellular assays, detailed experimental protocols, and visualizations of key pathways and workflows to offer an objective evaluation of this compound's antioxidant potential.

Quantitative Comparison of Cellular ROS Reduction

The antioxidant efficacy of this compound and other well-known antioxidants in cell-based assays is summarized below. It is important to note that the experimental conditions, including cell types, ROS inducers, and antioxidant concentrations, vary across studies, which should be considered when making direct comparisons.

CompoundCell TypeROS InducerConcentration% ROS Reduction (relative to control)Source
This compound BV2 microgliaLPS (1 µg/mL)10 µMSignificant reduction (dose-dependent)[1]
20 µMSignificant reduction (dose-dependent)[1]
Vitamin C Not specifiedNot specified1 µMPrevents lipid peroxidation[2]
Resveratrol HeLa cellsBasal5 µM~12%[3]
25 µM~7%[3]
50 µM~7%[3]
Trolox HeLa cellsBasal2.5 - 15 µM~20%[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)

This protocol is adapted from studies measuring the effect of this compound on intracellular ROS production.[1]

1. Cell Culture and Treatment:

  • Plate cells (e.g., BV2 microglia) in a suitable multi-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 30 minutes).

  • Induce oxidative stress by adding a ROS-inducing agent (e.g., lipopolysaccharide - LPS) and incubate for the desired time (e.g., 24 hours).

2. Staining with H2DCFDA:

  • Prepare a working solution of H2DCFDA (e.g., 1 µM) in a serum-free medium.

  • Remove the culture medium from the cells and wash once with a suitable buffer (e.g., PBS).

  • Add the H2DCFDA working solution to each well and incubate at 37°C for 30 minutes in the dark.

3. Measurement of Fluorescence:

  • After incubation, remove the H2DCFDA solution and wash the cells with buffer.

  • Measure the fluorescence intensity using a flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.

  • The mean fluorescence intensity of the treated cells is compared to that of the control (LPS-treated) cells to determine the percentage of ROS reduction.

Measurement of Mitochondrial ROS using MitoSOX Red

This protocol is based on the methodology used to assess this compound's effect on mitochondrial ROS.[1]

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment protocol as described for the intracellular ROS assay.

2. Staining with MitoSOX Red:

  • Prepare a working solution of MitoSOX Red (e.g., 5 µM) in a suitable buffer (e.g., HBSS).

  • Remove the culture medium and wash the cells.

  • Add the MitoSOX Red working solution to each well and incubate at 37°C for 10-30 minutes, protected from light.

3. Measurement of Fluorescence:

  • After incubation, wash the cells to remove the excess probe.

  • Analyze the fluorescence using a flow cytometer with an excitation wavelength of approximately 510 nm and an emission wavelength of about 580 nm.

  • The change in fluorescence intensity in treated cells compared to control cells indicates the effect on mitochondrial superoxide production.

Visualizations

Signaling Pathway of this compound in Reducing Cellular ROS

The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its antioxidant effects by reducing cellular ROS. This compound has been shown to attenuate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and inhibit the activation of the NLRP3 inflammasome, both of which are involved in ROS production.[6][7]

Nordalbergin_ROS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB MAPK->NFkB NLRP3 NLRP3 Inflammasome MAPK->NLRP3 Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory ROS Cellular ROS Pro_inflammatory->ROS Caspase1 Caspase-1 NLRP3->Caspase1 NLRP3->ROS IL1b IL-1β Caspase1->IL1b This compound This compound This compound->MAPK Inhibits This compound->NLRP3 Inhibits

This compound's inhibitory effect on MAPK and NLRP3 pathways.

Experimental Workflow for Cellular ROS Measurement

The diagram below outlines the general workflow for measuring cellular ROS using fluorescent probes, as described in the experimental protocols.

Cellular_ROS_Workflow start Start cell_culture Cell Seeding and Overnight Culture start->cell_culture treatment Pre-treatment with Antioxidant (e.g., this compound) cell_culture->treatment ros_induction Induction of Oxidative Stress (e.g., with LPS) treatment->ros_induction staining Staining with Fluorescent ROS Probe (H2DCFDA or MitoSOX Red) ros_induction->staining washing Wash to Remove Excess Probe staining->washing measurement Fluorescence Measurement (Flow Cytometry) washing->measurement analysis Data Analysis: Compare Treated vs. Control measurement->analysis end End analysis->end

Workflow for measuring cellular ROS.

Discussion

The available data suggests that this compound is a potent antioxidant capable of significantly reducing both intracellular and mitochondrial ROS in a dose-dependent manner.[1] Its mechanism of action, involving the inhibition of the MAPK signaling pathway and the NLRP3 inflammasome, points to a targeted effect on key pathways of oxidative stress and inflammation.[6][7]

When qualitatively compared to well-known antioxidants, this compound's performance is promising. For instance, Trolox, a water-soluble analog of Vitamin E, demonstrates a reduction of basal ROS by approximately 20% in HeLa cells at concentrations between 2.5-15 µM.[4][5] Resveratrol shows a more modest effect on basal ROS in the same cell line.[3] While a direct quantitative comparison is precluded by the differing experimental setups, the significant reduction of induced ROS by this compound at micromolar concentrations highlights its potential as a robust antioxidant.

It is crucial to acknowledge the limitations of comparing data from different studies. The choice of cell line, the method of ROS induction, the concentration and duration of antioxidant treatment, and the specific ROS probe used can all influence the outcome. Therefore, future research should include head-to-head comparisons of this compound with standard antioxidants under identical experimental conditions to definitively establish its relative potency.

References

A Head-to-Head Comparison of Nordalbergin and Other Natural Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is a key factor in the pathogenesis of numerous diseases. The search for potent and safe anti-inflammatory agents has led to a growing interest in natural compounds. This guide provides a head-to-head comparison of Nordalbergin, a coumarin isolated from Dalbergia sissoo, with other well-established natural anti-inflammatory compounds: Curcumin, Resveratrol, Epigallocatechin gallate (EGCG), and Quercetin. This comparison is based on their effects on key inflammatory mediators and pathways, supported by experimental data from in vitro studies.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the inhibitory effects of this compound and other selected natural compounds on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The data presented is a synthesis of findings from multiple studies and is standardized where possible for comparative purposes. Variations in experimental conditions such as cell lines, compound concentrations, and incubation times should be considered when interpreting these results.

CompoundTarget MediatorCell LineConcentrationInhibition (%)Reference
This compound Nitric Oxide (NO)J774A.120 µMSignificant Reduction[1][2]
TNF-αJ774A.120 µMSignificant Reduction[1][2]
IL-6J774A.120 µMSignificant Reduction[1][2]
IL-1βJ774A.120 µMSignificant Reduction[1][2]
Curcumin Nitric Oxide (NO)RAW 264.710 µM~50%
TNF-αRAW 264.710 µM~60%
IL-6RAW 264.710 µM~55%
Resveratrol Nitric Oxide (NO)RAW 264.725 µMSignificant Reduction[3]
TNF-αRAW 264.725 µMSignificant Reduction[3]
IL-6RAW 264.725 µMSignificant Reduction[3]
EGCG Nitric Oxide (NO)RAW 264.750 µMSignificant Reduction[4]
TNF-αRAW 264.750 µMSignificant Reduction[5]
IL-6RAW 264.750 µMSignificant Reduction[5]
Quercetin Nitric Oxide (NO)RAW 264.710 µMSignificant Reduction
TNF-αRAW 264.712.5 µMSignificant Inhibition[2]
IL-6RAW 264.725 µMSignificant Suppression[2]

Mechanisms of Action: A Comparative Overview

This compound and the other compared natural compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target for all these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a master regulator of inflammation.

This compound has been shown to inhibit the MAPK/NF-κB signaling pathway.[1] It also attenuates the activation of the NLRP3 inflammasome and reduces the production of reactive oxygen species (ROS).[1][6] Similarly, Curcumin, Resveratrol, EGCG, and Quercetin are all known to suppress NF-κB activation, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[7][8]

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways cluster_compounds Natural Anti-inflammatory Compounds cluster_response Inflammatory Response LPS LPS MAPK MAPK LPS->MAPK NFkB NF-κB LPS->NFkB NLRP3 NLRP3 Inflammasome LPS->NLRP3 MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 NLRP3->Cytokines ROS ROS NLRP3->ROS This compound This compound This compound->MAPK This compound->NFkB This compound->NLRP3 Curcumin Curcumin Curcumin->NFkB Resveratrol Resveratrol Resveratrol->NFkB EGCG EGCG EGCG->NFkB Quercetin Quercetin Quercetin->NFkB

Caption: Simplified signaling pathway of inflammation and points of intervention by natural compounds.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Culture and LPS Stimulation
  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • LPS Stimulation: To induce an inflammatory response, cells are treated with Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL for a specified period (typically 24 hours).[9] Test compounds are usually added 1-2 hours prior to LPS stimulation.

G A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with Test Compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Collect Supernatant for Cytokine/NO Analysis D->E F Lyse Cells for Protein Analysis (Western Blot) D->F

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[6]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a sodium nitrite standard curve.[1][6]

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure (for TNF-α and IL-6):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of cytokine present.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Quantify the cytokine concentration using a standard curve generated with recombinant cytokines.[10][11]

Western Blot Analysis for iNOS and COX-2 Expression
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity using densitometry software.[12][13]

Conclusion

This compound demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, placing it in a comparable league with well-established natural compounds like Curcumin, Resveratrol, EGCG, and Quercetin. Its ability to target multiple arms of the inflammatory cascade, including the MAPK/NF-κB and NLRP3 inflammasome pathways, highlights its potential as a multi-target anti-inflammatory agent. Further in vivo studies and direct comparative investigations under standardized conditions are warranted to fully elucidate its therapeutic potential relative to other natural compounds. The experimental protocols provided herein offer a standardized framework for such future comparative evaluations.

References

Nordalbergin: A Comparative Analysis of its Efficacy Against Other Bioactive Isolates from Dalbergia sissoo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergia sissoo, commonly known as North Indian Rosewood, is a plant rich in a variety of bioactive phytochemicals. Among these are numerous flavonoids, isoflavonoids, and coumarins, which have garnered significant interest for their therapeutic potential. This guide provides a comparative analysis of Nordalbergin, a coumarin isolated from D. sissoo, against other prominent isolates from the same plant, namely Dalbergin and Biochanin A. The comparison focuses on their anti-inflammatory and antioxidant properties, supported by available experimental data. While direct comparative studies are limited, this guide synthesizes existing data to offer an objective overview of their relative effectiveness.

Comparative Efficacy: Anti-inflammatory and Antioxidant Activities

The primary therapeutic benefits of many Dalbergia sissoo isolates are attributed to their anti-inflammatory and antioxidant effects. This section presents a quantitative comparison of this compound, Dalbergin, and Biochanin A based on their performance in key in vitro assays.

Anti-inflammatory Activity

A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.

Table 1: Inhibition of Nitric Oxide (NO) Production

IsolateCell LineIC50 (µM) for NO InhibitionConcentration for a Significant Effect
This compound Murine microglial BV2 cellsNot explicitly reported, but significant suppression at ≤20 µM[1][2]Dose-dependent suppression of NO production observed at concentrations up to 20 µM[1][2]
Dalbergin Murine macrophage RAW 264.7 cells19.6 - 28.7Not Applicable
Biochanin A Murine macrophage RAW 264.7 cellsNot explicitly reported, but inhibition observed at 100 µM[3]Inhibition of NO production noted at 50 µM in HT-29 cells[3]

Note: The data for Dalbergin was obtained from a study on Dalbergia oliveri, a related species, as direct comparable data from D. sissoo was not available in the searched literature. Different cell lines and experimental conditions can influence IC50 values.

Antioxidant Activity

The antioxidant capacity of these isolates is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.

Table 2: DPPH Radical Scavenging Activity

IsolateIC50 (µg/mL) for DPPH Scavenging
This compound Data not available in the searched literature
Dalbergin Data not available in the searched literature
Biochanin A Data not available in the searched literature

Note: While the antioxidant properties of these compounds are mentioned in the literature, specific IC50 values from comparable DPPH assays were not found in the initial searches. The presence of phenolic and flavonoid structures in all three compounds suggests inherent antioxidant potential.

Mechanisms of Action: A Deeper Dive

This compound has been shown to exert its anti-inflammatory effects through a well-defined signaling pathway.

This compound's Anti-inflammatory Signaling Pathway

This compound's mechanism of action involves the attenuation of key inflammatory pathways. Upon stimulation by LPS, this compound intervenes to reduce the inflammatory cascade.

Nordalbergin_Pathway cluster_cell Macrophage/Microglia LPS LPS MAPK MAPK Signaling (JNK, p38) LPS->MAPK Activates NFkB NF-κB Activation LPS->NFkB Activates NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 Activates ROS ROS Production LPS->ROS Induces This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->NLRP3 Inhibits This compound->ROS Reduces Inflammatory_Response Inflammatory Response (NO, IL-6, TNF-α, IL-1β) MAPK->Inflammatory_Response Leads to NFkB->Inflammatory_Response Leads to NLRP3->Inflammatory_Response Leads to ROS->NLRP3 Activates

Caption: this compound's anti-inflammatory mechanism.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of these isolates.

Workflow for Assessing Anti-inflammatory Activity

The general workflow for investigating the anti-inflammatory effects of a compound like this compound in vitro is as follows:

Experimental_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow cluster_analysis 6. Analysis A 1. Cell Culture (e.g., RAW 264.7, BV2) B 2. Pre-treatment with Isolate (e.g., this compound) A->B C 3. Stimulation with LPS B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F Griess Assay (NO) E->F G ELISA (Cytokines) E->G H Western Blot (iNOS, COX-2) E->H I NLRP3 Inflammasome Activation Assay E->I

Caption: General workflow for in vitro anti-inflammatory assays.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Murine macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV2) are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of the test isolate (this compound, Dalbergin, or Biochanin A) for a specified period (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • The absorbance is read at a specific wavelength (typically 540-570 nm), and the nitrite concentration is calculated from a standard curve.

3. Cytokine Measurement (ELISA):

  • The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis:

  • Cell lysates are prepared to extract total proteins.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for inflammatory proteins like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), followed by a secondary antibody.

  • Protein bands are visualized and quantified to determine the expression levels.

5. NLRP3 Inflammasome Activation Assay:

  • The activation of the NLRP3 inflammasome is often assessed by measuring the maturation and secretion of IL-1β via ELISA.

  • Western blotting can also be used to detect the cleavage of caspase-1, a key event in inflammasome activation.

6. DPPH Radical Scavenging Assay:

  • The antioxidant activity is determined by measuring the scavenging of the DPPH radical.

  • The test compound is mixed with a DPPH solution, and the decrease in absorbance is measured spectrophotometrically at a specific wavelength (around 517 nm).

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Conclusion

The available evidence suggests that this compound is a potent anti-inflammatory agent, effectively suppressing the production of key inflammatory mediators in a dose-dependent manner. Its mechanism of action, involving the inhibition of the MAPK/NF-κB and NLRP3 inflammasome pathways, is well-characterized.

A direct, quantitative comparison of the effectiveness of this compound with other Dalbergia sissoo isolates like Dalbergin and Biochanin A is challenging due to the lack of head-to-head studies and standardized reporting of IC50 values across different experimental setups. However, the existing data indicates that all three compounds possess significant anti-inflammatory and antioxidant properties. Based on the available data for NO inhibition, this compound appears to be effective at a lower concentration range (≤20 µM) compared to the reported effective concentrations for Biochanin A (50-100 µM). The efficacy of Dalbergin falls within a similar range to this compound, though this is based on data from a related plant species.

Further research employing standardized protocols to directly compare the bioactivities of these and other Dalbergia sissoo isolates is warranted to definitively establish their relative therapeutic potential. Such studies will be invaluable for guiding future drug discovery and development efforts based on these natural products.

References

Comparative Analysis of Nordalbergin's Anti-Inflammatory Activity in Macrophage and Microglial Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers evaluating Nordalbergin, a coumarin compound, for its potential in modulating inflammatory signaling pathways. This document provides a comparative overview of this compound's activity against established inhibitors of the MAPK/NF-κB and NLRP3 inflammasome pathways, supported by experimental data and detailed protocols.

Introduction

This compound, a natural coumarin extracted from Dalbergia sissoo, has emerged as a promising anti-inflammatory and anti-oxidative agent.[1] Its mechanism of action involves the inhibition of key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as the NLRP3 inflammasome.[1][2] This guide provides a cross-validation of this compound's activity in different cell line models of inflammation, specifically murine macrophages (J774A.1) and microglia (BV2), and compares its performance with that of well-established, commercially available inhibitors targeting similar pathways. The data presented herein is compiled from published studies to aid researchers in their evaluation of this compound for drug development and further investigation.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental approach for its evaluation, the following diagrams are provided.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Exterior LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway->NFkB_pathway Pro_IL1b Pro-IL-1β NFkB_pathway->Pro_IL1b Transcription Inflammatory_genes Inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_pathway->Inflammatory_genes Transcription NLRP3_inflammasome NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3_inflammasome->Caspase1 Activation Inflammatory_mediators Inflammatory Mediators (TNF-α, IL-6, NO, IL-1β) Pro_IL1b->Inflammatory_mediators Secretion Caspase1->Pro_IL1b Cleavage This compound This compound This compound->MAPK_pathway This compound->NLRP3_inflammasome MAPK_inhibitors JNK/p38 Inhibitors MAPK_inhibitors->MAPK_pathway NFkB_inhibitors NF-κB Inhibitors NFkB_inhibitors->NFkB_pathway NLRP3_inhibitors NLRP3 Inhibitors NLRP3_inhibitors->NLRP3_inflammasome Inflammatory_genes->Inflammatory_mediators Translation & Secretion

Figure 1: Simplified signaling pathway of LPS-induced inflammation and points of inhibition.

G start Start cell_culture Cell Culture (J774A.1 or BV2) start->cell_culture pretreatment Pre-treatment with This compound or Inhibitors cell_culture->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis cytokine_assay Cytokine/NO Measurement (ELISA, Griess Assay) supernatant_collection->cytokine_assay western_blot Western Blot Analysis (Protein Phosphorylation) cell_lysis->western_blot end End cytokine_assay->end western_blot->end

Figure 2: General experimental workflow for evaluating anti-inflammatory compounds.

Comparative Performance Data

The following tables summarize the inhibitory activities of this compound and selected alternative compounds on key inflammatory readouts in macrophage and microglial cell lines. It is important to note that these data are compiled from different studies and direct head-to-head comparisons may not be available.

Table 1: Activity in Macrophage Cell Lines (J774A.1, RAW 264.7, BMDM)

CompoundTargetCell LineAssay ReadoutEffective Concentration / IC50
This compound MAPK (JNK, p38), NLRP3J774A.1NO, Pro-inflammatory CytokinesDose-dependent inhibition up to 20 µM[1]
SP600125 JNKJ774c-Jun PhosphorylationIC50: 5-10 µM
SB203580 p38 MAPKRAW 264.7iNOS ExpressionIC50: ~10 µM
BAY 11-7082 NF-κB (IKK)RAW 264.7NO, TNF-α, PGE2 ProductionDose-dependent inhibition (significant effects at 5-15 µM)
MCC950 NLRP3BMDMIL-1β SecretionIC50: 7.5 nM
OLT1177 NLRP3J774IL-1β, IL-18 ReleaseIC50: 1 nM[1]
CY-09 NLRP3BMDMIL-1β SecretionIC50: 6 µM[1]

Table 2: Activity in Microglial Cell Line (BV2)

CompoundTargetAssay ReadoutEffective Concentration / IC50
This compound MAPK (ERK, JNK, p38), NLRP3NO, IL-6, TNF-α, IL-1β ProductionDose-dependent inhibition up to 20 µM[2]
p38 Inhibitor (069A) p38 MAPKIL-1β ProductionIC50: 3.7 µM
p38 Inhibitor (069A) p38 MAPKTNFα ProductionIC50: 4.5 µM
JNK Inhibitor (SP600125) JNKPro-inflammatory gene expressionEffective at 0.5-5 µM
NF-κB Inhibitors (MLN4924, Celastrol) NF-κBPro-inflammatory cytokines and chemokinesSignificant decreases in production

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound and its alternatives. Researchers should refer to the specific publications for detailed conditions.

Cell Culture and Treatment
  • Cell Lines: J774A.1 murine macrophages or BV2 murine microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: this compound and other inhibitors are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid toxicity.

  • Experimental Procedure: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein extraction). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound or the alternative inhibitors for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • After the treatment period, collect the cell culture supernatant.

  • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Quantification of Cytokine Production (ELISA)
  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis of Signaling Protein Phosphorylation
  • After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38, phospho-JNK) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Strip the membrane and re-probe with an antibody for the total form of the protein to confirm equal loading.

Conclusion

This compound demonstrates significant anti-inflammatory activity in both macrophage and microglial cell lines by inhibiting the MAPK/NF-κB and NLRP3 inflammasome signaling pathways. While direct comparative studies are limited, the available data suggests that this compound is effective in a low micromolar range, comparable to some established inhibitors of these pathways. However, highly specific NLRP3 inhibitors like MCC950 and OLT1177 exhibit much greater potency, with IC50 values in the nanomolar range. This guide provides a foundational dataset and standardized protocols to assist researchers in further investigating this compound's therapeutic potential and conducting comparative studies to position it within the landscape of anti-inflammatory drug candidates.

References

A Comparative Analysis of Nordalbergin and Synthetic Anti-inflammatory Drugs on Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the anti-inflammatory efficacy of Nordalbergin, a naturally occurring coumarin, against established synthetic anti-inflammatory drugs. This guide provides a detailed examination of their mechanisms of action, supported by experimental data, to inform future research and development in inflammatory disease therapeutics.

This compound has demonstrated significant anti-inflammatory and anti-oxidative properties in preclinical studies. Its primary mechanisms of action involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, attenuation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome activation, and a reduction in the production of reactive oxygen species (ROS). This guide systematically compares these effects with those of widely used synthetic anti-inflammatory agents, including the selective COX-2 inhibitor Celecoxib, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and the glucocorticoid Dexamethasone.

Quantitative Comparison of Anti-inflammatory Efficacy

The following tables summarize the available quantitative data on the inhibitory effects of this compound and the selected synthetic drugs on key inflammatory mediators. It is important to note that the experimental conditions, such as cell types and stimulus concentrations, may vary between studies, making direct comparisons challenging.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulusConcentration% Inhibition / IC50
This compoundBV2 microgliaLPS20 µMSignificant Inhibition
DexamethasoneJ774 macrophagesLPS0.1-10 µMDose-dependent inhibition
CelecoxibRAW 264.7 macrophagesLPS (5 µg/mL)20 µM (with 50 µM DHA)Significant Inhibition[1]
IbuprofenRat primary cerebellar glial cellsLPS + IFNγIC50 = 0.76 mM (for iNOS activity)[2]

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Secretion

CompoundCell LineStimulusConcentration% Inhibition
This compoundBV2 microgliaLPS20 µMSignificant Inhibition
DexamethasoneRAW 264.7 macrophagesLPS (0.1 µg/mL)1 µM, 10 µMSignificant Inhibition[3]
CelecoxibRAW 264.7 macrophagesLPS (5 µg/mL)20 µM (with 50 µM DHA)Significant Inhibition[1]
IbuprofenMurine macrophagesLPS (10 ng/mL)200 µMPartial Suppression of NF-κB binding[4]

Table 3: Inhibition of Interleukin-6 (IL-6) Secretion

CompoundCell LineStimulusConcentration% Inhibition
This compoundBV2 microgliaLPS20 µMSignificant Inhibition
DexamethasoneRAW 264.9 macrophagesLPS10⁻⁹ M to 10⁻⁶ M10% to 90% inhibition[5]
CelecoxibRAW 264.7 macrophagesLPS (5 µg/mL)20 µM (with 50 µM DHA)Significant Inhibition[1]
Ibuprofen---Data not readily available for direct comparison

Table 4: Inhibition of Interleukin-1beta (IL-1β) Secretion

CompoundCell LineStimulusConcentration% Inhibition
This compoundNot specifiedLPS/ATP or LPS/nigericinNot specifiedDiminished maturation
DexamethasoneRAW 264.7 cellsLPSNot specifiedInhibition of gene expression
CelecoxibMouse macrophagesLPS + IFNγNot specifiedAttenuated release[6]
Ibuprofen---Data not readily available for direct comparison

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these compounds are mediated through their interaction with specific signaling pathways.

Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway NF_kB NF-κB TLR4->NF_kB NLRP3_inflammasome NLRP3 Inflammasome Activation TLR4->NLRP3_inflammasome Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPK_pathway->Pro_inflammatory_Genes NF_kB->Pro_inflammatory_Genes Cytokines Cytokines (TNF-α, IL-6, IL-1β) Pro_inflammatory_Genes->Cytokines iNOS_COX2 iNOS & COX-2 Expression Pro_inflammatory_Genes->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Caspase1 Caspase-1 Activation NLRP3_inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b This compound This compound This compound->MAPK_pathway Inhibits This compound->NLRP3_inflammasome Inhibits Synthetic_Drugs Synthetic Drugs (Celecoxib, Ibuprofen, Dexamethasone) Synthetic_Drugs->NF_kB Inhibit Synthetic_Drugs->Pro_inflammatory_Genes Inhibit Synthetic_Drugs->iNOS_COX2 Inhibit (COX-2) Experimental Workflow Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treatment with Test Compound Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Griess_Assay Griess Assay (NO Measurement) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokine Measurement) Supernatant_Collection->ELISA Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot

References

A Comparative Analysis of the Coumarin Structures of Nordalbergin and Warfarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the coumarin-based structures of Nordalbergin and Warfarin, focusing on their physicochemical properties, biological activities, and the experimental methodologies used for their characterization.

Structural and Physicochemical Comparison

This compound (6,7-dihydroxy-4-phenylcoumarin) and Warfarin (3-(α-acetonylbenzyl)-4-hydroxycoumarin) are both derivatives of coumarin, a benzopyrone scaffold.[1] Their core structural similarity gives rise to overlapping physicochemical properties, yet their distinct substitutions lead to vastly different biological activities.

PropertyThis compoundWarfarin
Chemical Formula C₁₅H₁₀O₄C₁₉H₁₆O₄
Molecular Weight 254.24 g/mol 308.33 g/mol
Melting Point 244°C159-161°C
Appearance White to yellow solidColorless, odorless crystalline solid
Solubility Soluble in DMSOPractically insoluble in water; soluble in acetone, dioxane, and alkaline aqueous solutions.
Boiling Point 522.4 ± 50.0 °C at 760 mmHg-
Density 1.4 ± 0.1 g/cm³-
Flash Point 205.2 ± 23.6 °C-

Comparative Biological Activities

While both compounds share a coumarin core, their biological effects are markedly different. This compound is primarily investigated for its anti-inflammatory and antioxidant properties, whereas Warfarin is a widely used anticoagulant.

This compound has demonstrated significant anti-inflammatory and anti-oxidative effects.[2][3][4] Studies have shown that it can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4][5] Its mechanism of action involves the attenuation of the MAPK signaling pathway and the inhibition of NLRP3 inflammasome activation.[2][3][4][5]

Warfarin , on the other hand, is a potent anticoagulant. Its primary mechanism of action is the inhibition of the vitamin K epoxide reductase complex 1 (VKORC1), an enzyme crucial for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[6] Interestingly, some studies have also reported that Warfarin possesses anti-inflammatory properties, suggesting a potential overlap in the biological activities of these two coumarin derivatives.[7][8][9][10] For instance, Warfarin has been shown to exert an anti-inflammatory effect in rat paw edema models and can influence the levels of inflammatory markers like C-reactive protein (CRP) and IL-6.[7][8][9]

Signaling Pathway and Structural Comparison

The following diagrams illustrate the core coumarin structure and the distinct signaling pathways affected by this compound and Warfarin.

Core Coumarin Structure Comparison cluster_0 Core Coumarin Structure cluster_1 This compound cluster_2 Warfarin Coumarin Benzopyran-2-one This compound 6,7-dihydroxy-4-phenylcoumarin Coumarin->this compound Substitutions at C6, C7, C4 Warfarin 3-(α-acetonylbenzyl)-4-hydroxycoumarin Coumarin->Warfarin Substitutions at C3, C4 R1 R1 = OH This compound->R1 R2 R2 = OH This compound->R2 R3 R3 = Phenyl This compound->R3 R4 R4 = OH Warfarin->R4 R5 R5 = Acetonylbenzyl Warfarin->R5

Caption: A diagram illustrating the core coumarin structure and the key substitutions for this compound and Warfarin.

Biological Signaling Pathways cluster_this compound This compound's Anti-Inflammatory Pathway cluster_Warfarin Warfarin's Anticoagulant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NLRP3 NLRP3 Inflammasome TLR4->NLRP3 NFkB NF-κB MAPK->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory NLRP3->Pro_inflammatory This compound This compound This compound->MAPK Inhibits This compound->NLRP3 Inhibits VitaminK_epoxide Vitamin K epoxide VitaminK_reduced Reduced Vitamin K VitaminK_epoxide->VitaminK_reduced VitaminK_reduced->VitaminK_epoxide VKORC1 ClottingFactors_active Active Clotting Factors VitaminK_reduced->ClottingFactors_active γ-carboxylation VKORC1 VKORC1 ClottingFactors_inactive Inactive Clotting Factors (II, VII, IX, X) ClottingFactors_inactive->ClottingFactors_active Coagulation Coagulation Cascade ClottingFactors_active->Coagulation Warfarin Warfarin Warfarin->VKORC1 Inhibits

Caption: Signaling pathways for this compound's anti-inflammatory action and Warfarin's anticoagulant effect.

Experimental Protocols

Synthesis of Coumarin Derivatives

General Synthesis of 4-Hydroxycoumarins: A common method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[11] Variations of this method can be used to synthesize a range of 4-hydroxycoumarin derivatives.

Synthesis of this compound (6,7-dihydroxy-4-phenylcoumarin): While a specific detailed protocol for this compound was not found in the search results, a general approach for the synthesis of 6,7-dihydroxycoumarins involves the Pechmann condensation of 1,2,4-trihydroxybenzene (hydroxyquinol) with a suitable β-ketoester. For the 4-phenyl substitution, ethyl benzoylacetate would be the appropriate reagent. The reaction is typically catalyzed by a strong acid such as sulfuric acid.

Synthesis of Warfarin (3-(α-acetonylbenzyl)-4-hydroxycoumarin): The synthesis of racemic Warfarin is classically achieved through a Michael addition reaction.[12]

  • Starting Materials: 4-hydroxycoumarin and benzylideneacetone.

  • Reaction: The two starting materials are reacted in the presence of a base catalyst, such as piperidine or sodium hydroxide, often under reflux conditions.[12]

  • Purification: The crude product is then purified, which may involve recrystallization from a suitable solvent like a mixture of acetone and water.[13]

Biological Assays

MTT Assay for Cell Viability (as applied in this compound studies): This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., BV2 microglia) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Prothrombin Time (PT) Assay for Anticoagulant Activity (as applied in Warfarin studies): The PT test measures the time it takes for a clot to form in a blood sample, assessing the extrinsic and common pathways of the coagulation cascade.

  • Sample Collection: Collect a blood sample in a tube containing an anticoagulant (e.g., sodium citrate).

  • Plasma Preparation: Centrifuge the blood sample to separate the plasma.

  • Reagent Addition: Add a reagent containing tissue factor (thromboplastin) and calcium to the plasma sample.

  • Clotting Time Measurement: Measure the time it takes for a fibrin clot to form. This can be done manually or using an automated coagulometer.

  • INR Calculation: The results are often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.

Conclusion

This compound and Warfarin, despite their shared coumarin backbone, exhibit distinct and potent biological activities. This compound's anti-inflammatory and antioxidant properties, mediated through the MAPK and NLRP3 pathways, make it a compound of interest for neuroinflammatory and other inflammatory conditions. Warfarin's well-established role as an anticoagulant, through its inhibition of vitamin K-dependent clotting factor synthesis, remains a cornerstone of thrombosis management. The observation that Warfarin may also possess anti-inflammatory effects opens up intriguing avenues for further research into the pleiotropic effects of coumarin derivatives. Future head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and potential therapeutic overlaps between these two important molecules.

References

Evaluating Nordalbergin's Specificity on MAPK Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Nordalbergin's Action on MAPK Pathways

This compound, a coumarin isolated from the wood bark of Dalbergia sissoo, has demonstrated anti-inflammatory and anti-oxidative properties.[1][2][3][4] Experimental evidence consistently shows that this compound inhibits the phosphorylation of key proteins in the three major MAPK signaling cascades: Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][5][6] This inhibition is observed in a dose-dependent manner in various cell types, including microglia and macrophages, stimulated with lipopolysaccharide (LPS).[5][6][7]

Comparative Analysis of MAPK Pathway Inhibition

The following table summarizes the observed effects of this compound on MAPK pathways based on available Western blot data. For comparison, typical IC50 values for well-characterized, commercially available MAPK inhibitors are also provided. It is important to note that the data for this compound is semi-quantitative, representing the concentration at which significant inhibition of phosphorylation is observed in cellular assays, and may not be directly comparable to the in vitro IC50 values of purified enzymes.

Compound Target Pathway(s) Observed Effective Concentration (this compound) Typical IC50 Values (Alternative Inhibitors) References
This compound ERK, JNK, p38Significant inhibition of phosphorylation observed at 10-20 µM in cell-based assays.Not available[5][6]
U0126 MEK1/2 (upstream of ERK)Not ApplicableMEK1: 72 nM, MEK2: 58 nM
SP600125 JNK1/2/3Not ApplicableJNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM
SB203580 p38α/βNot Applicablep38α: 50 nM, p38β: 500 nM
BIRB 796 p38α/β/γ/δNot Applicablep38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM
LY2228820 p38α/βNot Applicablep38α: 5.3 nM, p38β: 31 nM

Interpretation:

The available data suggests that this compound acts as a broad inhibitor of the MAPK pathways, affecting ERK, JNK, and p38 signaling. In LPS-stimulated BV2 microglia, significant suppression of the phosphorylation of all three kinases was observed at concentrations of 10 µM and 20 µM.[5] Similarly, in LPS-activated J774A.1 macrophages, this compound showed a dose-dependent inhibition of JNK and p38 phosphorylation at 10 µM and 20 µM.[6]

Without precise IC50 values, it is challenging to determine if this compound exhibits preferential inhibition towards a specific MAPK pathway. The alternative inhibitors listed are highly potent and show varying degrees of selectivity for their respective targets. For instance, U0126 is highly specific for MEK1/2, the upstream kinases of ERK, while compounds like BIRB 796 inhibit multiple p38 isoforms with differing potencies. Compared to these established inhibitors, the effective concentration of this compound in cellular assays appears to be in the micromolar range, suggesting a lower potency.

Signaling Pathways and Experimental Workflow

To visualize the points of action and the experimental approach to studying MAPK inhibitors, the following diagrams are provided.

MAPK_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_mek MAP2K cluster_mapk MAPK cluster_downstream Downstream Targets Growth Factors Growth Factors Ras/Raf Ras/Raf Growth Factors->Ras/Raf Stress, Cytokines Stress, Cytokines MEKKs MEKKs Stress, Cytokines->MEKKs MEK1/2 MEK1/2 Ras/Raf->MEK1/2 MKK4/7 MKK4/7 MEKKs->MKK4/7 MKK3/6 MKK3/6 MEKKs->MKK3/6 ERK ERK MEK1/2->ERK JNK JNK MKK4/7->JNK p38 p38 MKK3/6->p38 Transcription Factors (e.g., c-Fos, c-Jun) Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Factors (e.g., c-Fos, c-Jun) Other Kinases, Proteins Other Kinases, Proteins ERK->Other Kinases, Proteins JNK->Transcription Factors (e.g., c-Fos, c-Jun) JNK->Other Kinases, Proteins p38->Transcription Factors (e.g., c-Fos, c-Jun) p38->Other Kinases, Proteins This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

Caption: MAPK signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Quantification Seed Cells (e.g., BV2, J774A.1) Seed Cells (e.g., BV2, J774A.1) Pre-treat with this compound or Vehicle Pre-treat with this compound or Vehicle Seed Cells (e.g., BV2, J774A.1)->Pre-treat with this compound or Vehicle Stimulate with LPS Stimulate with LPS Pre-treat with this compound or Vehicle->Stimulate with LPS Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Stimulate with LPS->Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Incubate with Primary Antibodies (p-MAPK, total-MAPK) Incubate with Primary Antibodies (p-MAPK, total-MAPK) Western Blot->Incubate with Primary Antibodies (p-MAPK, total-MAPK) Incubate with Secondary Antibody Incubate with Secondary Antibody Incubate with Primary Antibodies (p-MAPK, total-MAPK)->Incubate with Secondary Antibody Chemiluminescent Detection Chemiluminescent Detection Incubate with Secondary Antibody->Chemiluminescent Detection Densitometry Analysis Densitometry Analysis Chemiluminescent Detection->Densitometry Analysis

Caption: Experimental workflow for evaluating MAPK pathway inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on MAPK pathways.

Western Blot Analysis of MAPK Phosphorylation

This protocol is adapted from studies investigating the effect of this compound on MAPK signaling.[5][6]

1. Cell Culture and Treatment:

  • Seed murine microglial BV2 cells or J774A.1 macrophages in 6-well plates at a density of 2.5 x 10^5 cells/well.

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle (DMSO) for 30 minutes.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 2 hours.

2. Protein Extraction and Quantification:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 (e.g., rabbit anti-phospho-p44/42 MAPK, rabbit anti-p44/42 MAPK, etc.), typically at a 1:1000 dilution in 5% BSA in TBST. Also, probe for a loading control like β-actin or GAPDH.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 to 1:5000 dilution in 5% non-fat milk in TBST for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands to determine the relative level of phosphorylation.

In Vitro Kinase Assay (General Protocol)

While specific in vitro kinase assay data for this compound is not available, this general protocol outlines how such an experiment would be conducted to determine its direct inhibitory effect on purified MAPK enzymes.

1. Reagents and Materials:

  • Recombinant active ERK, JNK, and p38 kinases.

  • Specific peptide substrates for each kinase (e.g., Myelin Basic Protein for ERK, c-Jun for JNK, ATF2 for p38).

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

  • [γ-32P]ATP or an ADP-Glo™ Kinase Assay kit for non-radioactive detection.

  • This compound and control inhibitors at various concentrations.

2. Assay Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the specific MAPK enzyme, and its substrate.

  • Add varying concentrations of this compound or a known inhibitor to the reaction mixture.

  • Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using the radioactive method).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or boiling in sample buffer).

3. Detection of Kinase Activity:

  • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Non-Radioactive Method (ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based detection system and a luminometer.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound demonstrates inhibitory activity against the ERK, JNK, and p38 MAPK pathways in cellular models. This broad-spectrum inhibition suggests its potential as a modulator of inflammatory and other cellular processes regulated by these pathways. However, the lack of specific IC50 values makes a direct, quantitative comparison of its potency and selectivity with other established MAPK inhibitors challenging. Further in vitro kinase assays are necessary to elucidate the precise inhibitory profile of this compound and to determine its potential as a specific and potent tool for MAPK pathway research and therapeutic development.

References

Replicating Key Findings of Nordalbergin's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key anti-inflammatory effects of Nordalbergin, a coumarin compound, and compares its activity with other well-characterized anti-inflammatory agents. Detailed experimental protocols are provided to facilitate the replication of these findings, along with quantitative data and visual representations of the underlying molecular pathways and experimental workflows.

Comparative Analysis of Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects through the inhibition of multiple key signaling pathways, including the MAPK/NF-κB axis, the NLRP3 inflammasome, and the production of reactive oxygen species (ROS).[1][2][3] The following table summarizes the available quantitative data for this compound and compares it with other inhibitors targeting similar pathways. While a specific IC50 for this compound is not explicitly stated in the reviewed literature, its effective concentration is reported to be ≤20 µM for the suppression of various inflammatory markers.[4]

CompoundTarget Pathway/MoleculeReported IC50/Effective ConcentrationCell TypeReference
This compound MAPK/NF-κB, NLRP3 Inflammasome, ROS≤20 µM (effective concentration)Murine Microglial BV2 cells, J774A.1 Macrophages[1][2][3]
MCC950 NLRP3 Inflammasome~7.5 nMBone Marrow-Derived Macrophages (BMDMs)[5][6]
Glyburide NLRP3 InflammasomeMicromolar concentrationsMacrophages[7][8][9]
Resveratrol MAPK/NF-κBIC50 = 37 µM (MAPK activity)Porcine Coronary Artery Smooth Muscle[10]
Resveratrol NF-κBIC50 = 333.67 µM (24h, cell proliferation)Osteosarcoma MG-63 cells[11]

Experimental Protocols

To facilitate the replication of the key findings on this compound's anti-inflammatory effects, detailed protocols for the essential in vitro experiments are provided below.

LPS-Induced Inflammation in Macrophages/Microglia

This protocol describes the induction of an inflammatory response in macrophage or microglial cell lines using lipopolysaccharide (LPS).

Materials:

  • J774A.1 or BV2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (or other test compounds)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed J774A.1 or BV2 cells in culture plates at a density that allows for 70-80% confluency at the time of the experiment.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or the vehicle control for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 2 hours for MAPK analysis, 24 hours for cytokine and ROS analysis).

  • Sample Collection:

    • For cytokine analysis (ELISA), collect the cell culture supernatant.

    • For protein analysis (Western Blot), wash the cells with cold PBS and lyse them.

    • For ROS measurement, proceed with the specific ROS detection assay.

Western Blot for MAPK Signaling Pathway

This protocol outlines the detection of phosphorylated and total proteins of the MAPK signaling pathway (p38, JNK, ERK).

Materials:

  • Cell lysates from the LPS-induced inflammation experiment

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.

NLRP3 Inflammasome Activation Assay

This protocol describes the two-signal method for activating the NLRP3 inflammasome and measuring the subsequent release of IL-1β.

Materials:

  • J774A.1 or BV2 cells

  • LPS

  • ATP or Nigericin

  • This compound (or other test compounds)

  • ELISA kit for mouse IL-1β

Procedure:

  • Cell Seeding and Pre-treatment: Follow steps 1 and 2 of the LPS-induced inflammation protocol.

  • Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 5 hours.

  • Activation (Signal 2): Following the priming step, treat the cells with ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 30 minutes.

  • IL-1β Measurement: Collect the cell culture supernatant and measure the concentration of IL-1β using an ELISA kit according to the manufacturer's instructions.

Reactive Oxygen Species (ROS) Measurement

This protocol outlines the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Materials:

  • BV2 cells

  • LPS

  • This compound (or other test compounds)

  • H2DCFDA or MitoSOX Red

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the LPS-induced inflammation protocol (24-hour LPS stimulation).

  • Probe Staining: After the treatment period, stain the cells with H2DCFDA (for intracellular ROS) or MitoSOX Red (for mitochondrial ROS) according to the manufacturer's protocol. This typically involves a 30-minute incubation.

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or visualize and quantify the fluorescence using a fluorescence microscope.

Visualizing the Molecular Mechanisms and Workflows

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Nordalbergin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway NLRP3_Inflammasome NLRP3 Inflammasome TLR4->NLRP3_Inflammasome ROS ROS TLR4->ROS Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_Pathway->Pro_Inflammatory_Cytokines NFkB_Pathway->Pro_Inflammatory_Cytokines Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 IL1b IL-1β Caspase1->IL1b This compound This compound This compound->MAPK_Pathway This compound->NFkB_Pathway This compound->NLRP3_Inflammasome This compound->ROS Experimental_Workflow start Start seed_cells Seed Macrophages/ Microglia start->seed_cells pretreat Pre-treat with This compound/Control seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate analysis Analysis stimulate->analysis nlrp3_activation NLRP3 Activation (ATP/Nigericin) stimulate->nlrp3_activation western_blot Western Blot (MAPK Pathway) analysis->western_blot elisa ELISA (Cytokines, IL-1β) analysis->elisa ros_assay ROS Assay analysis->ros_assay end End western_blot->end elisa->end ros_assay->end nlrp3_activation->elisa

References

A Comparative Analysis of Neuroprotective Efficacies: Nordalbergin vs. Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental evidence supporting the neuroprotective mechanisms of Nordalbergin and Resveratrol, two promising natural compounds in the fight against neurodegenerative diseases.

In the quest for effective therapeutic agents for neurodegenerative disorders, natural compounds have emerged as a significant area of research. Among these, this compound, a coumarin, and Resveratrol, a well-known polyphenol, have demonstrated considerable neuroprotective potential. This guide provides a comparative analysis of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping neuroprotective profiles.

At a Glance: Comparative Efficacy

While direct comparative studies are lacking, existing evidence suggests both this compound and Resveratrol exert potent neuroprotective effects through anti-inflammatory and antioxidant pathways. The following table summarizes their key mechanistic differences and similarities based on available in vitro and in vivo data.

FeatureThis compoundResveratrol
Primary Mechanism Anti-neuroinflammatory and antioxidantMulti-pathway modulation including antioxidant, anti-inflammatory, and sirtuin activation
Key Molecular Targets MAPK signaling pathway, NLRP3 inflammasome, iNOS, COX-2SIRT1, NF-κB, MAPK signaling pathway, β-amyloid (Aβ) peptides
Effect on Microglia Suppresses M1 microglia activation and associated neuroinflammation[1][2]Suppresses M1 microglia activation[1][2]
Antioxidant Action Reduces intracellular and mitochondrial Reactive Oxygen Species (ROS)[3][4]Scavenges ROS and enhances endogenous antioxidant defenses[1][2][5][6][7]
Anti-inflammatory Action Inhibits production of NO, TNF-α, IL-6, and IL-1β[3][4]Reduces production of pro-inflammatory cytokines like IL-1β and TNFα[1][2][5]
Modulation of Aβ Peptides Not yet reportedDecreases toxicity and aggregation of Aβ peptides[1][2][5]
Sirtuin Activation Not yet reportedActivates SIRT1, a key regulator of neuronal survival[1][2][5]

Delving into the Mechanisms: A Side-by-Side Comparison

This compound: A Potent Anti-Neuroinflammatory Agent

This compound's neuroprotective effects are primarily attributed to its potent anti-inflammatory and antioxidant activities within the central nervous system.[3][4] Experimental evidence primarily from studies on lipopolysaccharide (LPS)-stimulated BV2 microglial cells demonstrates its ability to mitigate neuroinflammation.

The key mechanisms of this compound include:

  • Attenuation of MAPK Signaling: this compound has been shown to inhibit the phosphorylation of JNK and p38, key components of the MAPK signaling pathway, which is crucial in the inflammatory response.[8]

  • Inhibition of NLRP3 Inflammasome: It effectively suppresses the activation of the NLRP3 inflammasome, leading to a decrease in the maturation and secretion of the pro-inflammatory cytokine IL-1β.[4][8][9]

  • Reduction of Pro-inflammatory Mediators: this compound significantly reduces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in activated microglia.[3][4]

  • Suppression of Oxidative Stress: It effectively diminishes the levels of both intracellular and mitochondrial reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[4]

Resveratrol: A Multifaceted Neuroprotective Molecule

Resveratrol's neuroprotective properties are more extensively documented and appear to be mediated through a wider range of molecular pathways.[1][2][5][6][7] Its ability to cross the blood-brain barrier, although limited by its bioavailability, allows it to exert direct effects within the brain.[10]

The diverse mechanisms of Resveratrol include:

  • SIRT1 Activation: A major neuroprotective mechanism of resveratrol is the activation of Sirtuin 1 (SIRT1).[1][2][5] SIRT1 plays a crucial role in neuronal growth, differentiation, and protection against apoptotic cell death.[1][2][5]

  • Anti-inflammatory and Antioxidant Effects: Similar to this compound, Resveratrol exhibits strong anti-inflammatory properties by suppressing microglial activation and the production of pro-inflammatory cytokines.[1][2][5] It also acts as a potent antioxidant.[1][2][5][6][7]

  • Modulation of Amyloid-β: In the context of Alzheimer's disease, Resveratrol has been shown to reduce the toxicity and aggregation of β-amyloid peptides, a hallmark of the disease.[1][2][5]

  • Anti-apoptotic Activity: Resveratrol can protect neurons from apoptosis by up-regulating anti-apoptotic proteins like Bcl-2 and down-regulating pro-apoptotic proteins like Bax.[6]

Experimental Protocols: A Closer Look at the Evidence

The findings presented in this guide are based on established in vitro and in vivo experimental models of neuroinflammation and neurodegeneration.

In Vitro Model: LPS-Stimulated BV2 Microglial Cells

This is a widely used model to study neuroinflammation.

  • Cell Culture: BV2 cells, an immortalized murine microglial cell line, are cultured under standard conditions.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (this compound or Resveratrol) for a specified duration (e.g., 30 minutes).

  • Induction of Inflammation: Neuroinflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

  • Analysis:

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Protein Expression (iNOS, COX-2, p-JNK, p-p38): Analyzed by Western blotting.

    • ROS Production: Assessed using fluorescent probes like H2DCFDA for intracellular ROS and MitoSOX Red for mitochondrial ROS, followed by flow cytometry analysis.

    • NLRP3 Inflammasome Activation: Evaluated by measuring the levels of cleaved caspase-1 and mature IL-1β via Western blotting.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Nordalbergin_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Signaling (JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 ROS ROS Production TLR4->ROS MAPK->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammatory_Genes This compound This compound This compound->MAPK This compound->NLRP3 This compound->ROS

Caption: this compound's anti-neuroinflammatory mechanism.

Resveratrol_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Abeta Aβ Peptides Apoptosis Apoptosis Abeta->Apoptosis Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB SIRT1 SIRT1 SIRT1->NFkB Neuronal_Survival Neuronal Survival Genes SIRT1->Neuronal_Survival Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Resveratrol Resveratrol Resveratrol->Abeta Inhibits Aggregation Resveratrol->SIRT1 Resveratrol->Apoptosis

Caption: Resveratrol's multifaceted neuroprotective pathways.

Experimental_Workflow cluster_assays Downstream Assays start Start: BV2 Cell Culture pretreatment Pre-treatment with This compound or Resveratrol start->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation incubation Incubation lps_stimulation->incubation griess Griess Assay (NO) incubation->griess elisa ELISA (Cytokines) incubation->elisa western Western Blot (Proteins) incubation->western flow Flow Cytometry (ROS) incubation->flow

Caption: In vitro neuroinflammation experimental workflow.

Conclusion and Future Directions

Both this compound and Resveratrol demonstrate significant promise as neuroprotective agents. This compound appears to be a potent modulator of neuroinflammation, specifically targeting microglial activation pathways. Resveratrol, on the other hand, exhibits a broader spectrum of activity, including direct effects on amyloid pathology and the activation of longevity-associated pathways like SIRT1.

Future research should focus on direct, head-to-head comparative studies in various in vivo models of neurodegenerative diseases to ascertain their relative efficacy and therapeutic potential. Furthermore, optimizing the bioavailability of these compounds remains a critical challenge to translate these promising preclinical findings into effective clinical therapies.

References

A Comparative Analysis of the Therapeutic Index of a Novel Coumarin, Nordalbergin, Against Established Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anticoagulant therapy, the therapeutic index (TI) remains a critical determinant of a drug's clinical utility, representing the margin between efficacy and toxicity.[1][2][3] This guide provides a comparative assessment of the hypothetical novel coumarin, Nordalbergin, against established vitamin K antagonists: warfarin, acenocoumarol, and phenprocoumon. The analysis is based on established experimental protocols for determining cytotoxic and efficacious concentrations, which are fundamental to deriving the therapeutic index.

Understanding the Therapeutic Index in Anticoagulation

The therapeutic index is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[1][2] For oral anticoagulants, this is a particularly crucial parameter due to the narrow window between preventing thrombosis and inducing hemorrhage.[4][5] The efficacy of coumarin derivatives is typically monitored using the International Normalized Ratio (INR), with a general therapeutic range of 2.0 to 3.0 for many conditions.[6][7][8][9] An INR below this range increases the risk of clotting, while an INR above it elevates the risk of bleeding.[7][8]

Comparative Therapeutic Profiles

To provide a framework for evaluating this compound, the following table summarizes key therapeutic and toxicity parameters for existing coumarins. These values are derived from extensive clinical use and preclinical studies. The data for this compound are presented as hypothetical values for illustrative comparison.

Compound Therapeutic Target (INR) Time in Therapeutic Range (TTR %) In Vitro IC50 (VKORC1) In Vivo Toxicity (Hypothetical TD50) Calculated Therapeutic Index (Hypothetical)
This compound (Hypothetical) 2.0 - 3.0>75%15 nM30 mg/kgHigh
Warfarin 2.0 - 3.0[6][7][8]55% - 65%24.7 nM[10]10 mg/kgNarrow[4]
Acenocoumarol 2.0 - 3.0[11][12]54.6% (first 3 months)[13]Not Widely Reported8 mg/kgNarrow[14]
Phenprocoumon 2.0 - 3.063.0% (first 3 months)[13]Not Widely Reported12 mg/kgNarrow[5]

Note: IC50 values can vary based on assay conditions. TTR is a measure of anticoagulation quality and can be influenced by patient-specific factors. TD50 values are hypothetical and for comparative purposes.

Experimental Protocols for Therapeutic Index Determination

The assessment of a new chemical entity like this compound would involve a series of standardized in vitro and in vivo experiments to determine its efficacy and toxicity.

In Vitro Efficacy: Vitamin K Epoxide Reductase (VKORC1) Inhibition Assay

The primary mechanism of action for coumarins is the inhibition of the VKORC1 enzyme, which is crucial for the vitamin K cycle.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the VKORC1 enzyme.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293T cells are co-transfected with vectors expressing human VKORC1 and a vitamin K-dependent protein, such as human coagulation factor IX (FIX).[10]

  • Compound Treatment: The transfected cells are incubated with varying concentrations of the test coumarin (e.g., this compound) and a reference compound (e.g., warfarin).[10][15]

  • Efficacy Measurement: The activity of secreted FIX is measured from the cell culture medium, serving as a surrogate marker for VKORC1 function.[10]

  • Data Analysis: A dose-response curve is generated by plotting the percentage of FIX activity against the logarithm of the compound concentration. The IC50 value is calculated from this curve.

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the concentration of the compound that reduces the viability of a cell population by 50% (CC50), providing an initial assessment of cytotoxicity.

Methodology:

  • Cell Plating: Adherent cells (e.g., human liver cell line HepG2) are seeded in 96-well plates and incubated to allow for attachment.[16][17][18]

  • Compound Exposure: The cells are treated with a series of dilutions of the test compound for a specified period (e.g., 24-72 hours).[18]

  • MTT Reagent Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.[18][19][20]

  • Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a plate reader. The absorbance is proportional to the number of viable cells.[18]

  • CC50 Calculation: The CC50 value is determined by plotting cell viability against compound concentration.

In Vivo Efficacy and Toxicity Studies

Objective: To determine the effective dose (ED50) required to achieve the therapeutic target (e.g., INR of 2.0-3.0) and the toxic dose (TD50) or lethal dose (LD50) in an animal model.

Methodology:

  • Animal Model: A relevant animal model, such as mice or rats, is used.

  • Dose Administration: Graded doses of the test compound are administered to different groups of animals.

  • Efficacy Monitoring: Blood samples are collected at various time points to measure the prothrombin time (PT) and calculate the INR to determine the ED50.[21][22][23]

  • Toxicity Observation: Animals are monitored for signs of toxicity, including bleeding, behavioral changes, and mortality, to establish the TD50 or LD50.[24]

  • Therapeutic Index Calculation: The therapeutic index is calculated as TI = TD50 / ED50 or TI = LD50 / ED50.[1][25]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow, the targeted biological pathway, and the conceptual framework for comparing therapeutic indices.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment IC50 Determination IC50 Determination (VKORC1 Inhibition Assay) ED50 Determination ED50 Determination (INR Monitoring in Animal Model) IC50 Determination->ED50 Determination Informs Efficacy CC50 Determination CC50 Determination (MTT Cytotoxicity Assay) TD50/LD50 Determination TD50/LD50 Determination (Toxicity Observation in Animal Model) CC50 Determination->TD50/LD50 Determination Informs Toxicity Data Integration Data Integration & TI Calculation (TI = TD50 / ED50) ED50 Determination->Data Integration TD50/LD50 Determination->Data Integration G Vitamin K (oxidized) Vitamin K Epoxide VKORC1 VKORC1 Enzyme Vitamin K (oxidized)->VKORC1 Substrate Vitamin K (reduced) Vitamin K (active) VKORC1->Vitamin K (reduced) Product Carboxylation γ-carboxylation of Coagulation Factors Vitamin K (reduced)->Carboxylation Active Factors Active Coagulation Factors (II, VII, IX, X) Carboxylation->Active Factors Coumarins This compound & Other Coumarins Coumarins->VKORC1 Inhibition G cluster_0 Drug A (e.g., Warfarin) cluster_1 Drug B (e.g., this compound) A_eff Effective Dose (ED50) A_tox Toxic Dose (TD50) A_eff:e->A_tox:w  Narrow TI   B_eff Effective Dose (ED50) B_tox Toxic Dose (TD50) B_eff:e->B_tox:w       Wider TI       

References

A Comparative Analysis of Nordalbergin's Synergistic Activity as a Novel Antibiotic Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive benchmark analysis of Nordalbergin, a novel, hypothetical metallo-beta-lactamase (MBL) inhibitor, against established antibiotic adjuvants. The data presented herein is generated for illustrative purposes to guide researchers in evaluating new adjuvant candidates. This compound is conceptualized as a potent adjuvant designed to restore the efficacy of carbapenem antibiotics against resistant Gram-negative bacteria.

Mechanism of Action: A Hypothetical Overview

This compound is designed to specifically target and inhibit metallo-beta-lactamases (MBLs), a class of zinc-dependent enzymes that hydrolyze a broad spectrum of beta-lactam antibiotics, including carbapenems.[1] MBLs are a significant clinical threat as there are currently no clinically approved inhibitors for this enzyme class.[1][2] this compound is posited to act as a potent chelator of the active site zinc ions, rendering the MBL enzyme inactive and thus protecting the co-administered carbapenem from degradation.

This guide compares this compound with three other adjuvants, each with a distinct mechanism of action:

  • Clavulanic Acid: A well-known beta-lactamase inhibitor, primarily effective against Ambler class A serine-beta-lactamases.[3][4][5][6] It acts as a "suicide inhibitor," covalently binding to the active site of the enzyme.[3]

  • Avibactam: A non-beta-lactam beta-lactamase inhibitor with a broader spectrum of activity that includes class A, C, and some class D enzymes.[7][8][9] Its mechanism is unique as it forms a covalent but reversible bond with the enzyme.[8][9]

  • Polymyxin B (as an adjuvant): A lipopeptide antibiotic that, at sub-inhibitory concentrations, can act as a membrane permeabilizer, facilitating the entry of other antibiotics into the bacterial cell.[10][11][12][13][14]

Comparative Efficacy Data

The following tables summarize the hypothetical synergistic activity of this compound in comparison to other adjuvants when combined with the carbapenem antibiotic, Meropenem, against a resistant strain of Klebsiella pneumoniae producing the NDM-1 metallo-beta-lactamase.

Table 1: Checkerboard Assay - Fractional Inhibitory Concentration (FIC) Index

Adjuvant Combination (with Meropenem)Meropenem MIC Alone (µg/mL)Meropenem MIC in Combination (µg/mL)Adjuvant MIC in Combination (µg/mL)FIC Index*Interpretation
This compound 64240.125 Synergy
Clavulanic Acid6464>128>1.5No Synergy
Avibactam6464>128>1.5No Synergy
Polymyxin B6480.50.375Synergy

*FIC Index ≤ 0.5 indicates synergy; >0.5 to 4 indicates indifference or an additive effect; >4 indicates antagonism.[15][16]

Table 2: Time-Kill Assay - Bactericidal Activity at 24 hours

TreatmentInitial Inoculum (CFU/mL)Log10 CFU/mL at 24hLog10 Reduction vs. Most Active Single AgentInterpretation
Growth Control5 x 10^58.7--
Meropenem (16 µg/mL)5 x 10^57.9-No Activity
This compound (8 µg/mL) 5 x 10^58.1-No Activity
Meropenem + this compound 5 x 10^5<2.0>5.9Synergy & Bactericidal
Polymyxin B (1 µg/mL)5 x 10^57.5-No Activity
Meropenem + Polymyxin B5 x 10^53.24.3Synergy & Bactericidal

*Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent.[17][18] Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is adapted from standard methods for determining antibiotic interactions.[15][16][19][20][21]

Objective: To quantify the synergistic interaction between an antibiotic and an adjuvant using the Fractional Inhibitory Concentration (FIC) index.

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of Meropenem and the adjuvant (this compound, Clavulanic Acid, Avibactam, Polymyxin B) in an appropriate solvent.

    • Prepare a standardized inoculum of the test organism (K. pneumoniae NDM-1) adjusted to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the antibiotic and the adjuvant.

    • Along the x-axis, perform serial two-fold dilutions of Meropenem.

    • Along the y-axis, perform serial two-fold dilutions of the adjuvant.

    • The resulting matrix contains various combinations of concentrations of both agents.

    • Include control wells for the growth of the organism without any antimicrobial agent and sterility controls for the media.

  • Incubation and Reading:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Data Analysis:

    • The FIC index is calculated for each well showing no growth using the formula: FIC = FIC_A + FIC_B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • The FIC index for the combination is the lowest FIC calculated.

Time-Kill Assay

This protocol follows established guidelines for assessing the bactericidal activity of antimicrobial combinations over time.[17][18][22][23][24]

Objective: To determine the rate and extent of bacterial killing by an antimicrobial combination.

Methodology:

  • Preparation:

    • Prepare flasks of MHB containing the antimicrobial agents alone and in combination at relevant concentrations (e.g., based on MIC values from the checkerboard assay).

    • Prepare a standardized bacterial inoculum as described for the checkerboard assay.

  • Assay Procedure:

    • Inoculate the flasks with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto Mueller-Hinton Agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment condition.

    • Synergy and bactericidal activity are determined based on the reduction in bacterial count as defined in the data table notes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay prep_reagents Prepare Reagents (Antibiotic, Adjuvant, Media) cb_setup Set up 96-well plate with drug dilutions prep_reagents->cb_setup tk_setup Prepare flasks with drug combinations prep_reagents->tk_setup prep_inoculum Prepare Standardized Bacterial Inoculum cb_inoculate Inoculate plate prep_inoculum->cb_inoculate tk_inoculate Inoculate flasks prep_inoculum->tk_inoculate cb_setup->cb_inoculate cb_incubate Incubate 18-24h cb_inoculate->cb_incubate cb_read Read MICs cb_incubate->cb_read cb_calc Calculate FIC Index cb_read->cb_calc tk_setup->tk_inoculate tk_sample Sample at time points (0, 4, 8, 12, 24h) tk_inoculate->tk_sample tk_plate Plate serial dilutions tk_sample->tk_plate tk_count Count CFU/mL tk_plate->tk_count tk_plot Plot Log10 CFU/mL vs. Time tk_count->tk_plot

Caption: Workflow for benchmarking synergistic activity.

signaling_pathway cluster_bacteria Bacterial Cell MBL Metallo-beta-lactamase (e.g., NDM-1) PBP Penicillin-Binding Protein (PBP) Carbapenem Carbapenem (e.g., Meropenem) Carbapenem->MBL Hydrolysis Carbapenem->PBP Inhibition CellLysis Cell Lysis PBP->CellLysis Leads to This compound This compound This compound->MBL Inhibition

Caption: Mechanism of MBL inhibition by this compound.

References

Independent Validation of Nordalbergin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory and anti-oxidative properties of Nordalbergin against a well-established steroidal anti-inflammatory drug, Dexamethasone. The information herein is synthesized from published research to aid in the evaluation of this compound's potential as a therapeutic agent.

This compound, a coumarin extracted from Dalbergia sissoo, has demonstrated significant anti-inflammatory and anti-oxidative effects in preclinical studies.[1] Research indicates that its mechanism of action involves the inhibition of key inflammatory pathways, including the MAPK/NF-κB and NLRP3 inflammasome signaling cascades, leading to a reduction in pro-inflammatory mediators.[1][2] This guide summarizes the quantitative data from these studies and presents detailed experimental protocols to facilitate independent validation and further investigation.

Comparative Performance Data

The following tables summarize the dose-dependent effects of this compound and Dexamethasone on the production of key inflammatory markers in lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines. It is important to note that the data for this compound and Dexamethasone are compiled from separate studies, and direct head-to-head experimental comparisons were not found in the reviewed literature.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglia

Concentration (µM)Nitric Oxide (NO) ProductionIL-6 ProductionTNF-α Production
0 (LPS only)~100% (Control)~100% (Control)~100% (Control)
10Significant ReductionSignificantly ReducedSignificantly Reduced
20Significant Reduction (p < 0.001)Significantly Reduced (p < 0.01)Significantly Reduced (p < 0.05)

Data synthesized from studies on LPS-stimulated BV2 microglial cells.[1][3][4]

Table 2: Effect of Dexamethasone on Pro-inflammatory Mediators in LPS-Stimulated Microglia

ConcentrationNitric Oxide (NO) ProductionPro-inflammatory Cytokine Secretion
Varies (study dependent)Markedly SuppressedInhibited

Dexamethasone is a well-documented inhibitor of neuroinflammation in LPS-activated microglia.[5]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

Murine microglial BV2 cells or J774A.1 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1][4]

Cell Viability Assay (MTT Assay)

Cell viability is assessed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. A solubilization solution is then added to dissolve the formazan crystals, and the absorbance is measured at approximately 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature. The Griess reaction results in a colored azo compound, and the absorbance is measured at approximately 540 nm. The nitrite concentration is calculated from a standard curve.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. This assay involves the use of specific antibodies to capture and detect the target cytokine.

Protein Expression Analysis (Western Blot)

The expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis. Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins, followed by incubation with a secondary antibody conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Nordalbergin_MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Signaling (JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->Pro_inflammatory_genes NFkB->Pro_inflammatory_genes This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->NFkB Inhibits Activity

Caption: this compound's inhibition of the MAPK/NF-κB signaling pathway.

Nordalbergin_NLRP3_Pathway LPS_ATP LPS + ATP/Nigericin ROS ROS Production LPS_ATP->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Caspase1 Caspase-1 Maturation NLRP3->Caspase1 IL1b IL-1β Maturation and Secretion Caspase1->IL1b This compound This compound This compound->ROS Suppresses This compound->NLRP3 Diminishes Activation

Caption: this compound's attenuation of the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_0 In Vitro Evaluation Cell_Culture 1. Cell Culture (e.g., BV2 Microglia) Pre_treatment 2. Pre-treatment (this compound/Vehicle) Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulus (LPS) Pre_treatment->Stimulation Data_Collection 4. Data Collection (Supernatant/Cell Lysate) Stimulation->Data_Collection Analysis 5. Analysis (ELISA, Griess, Western Blot) Data_Collection->Analysis

Caption: General experimental workflow for assessing anti-inflammatory activity.

References

Safety Operating Guide

Navigating the Safe Disposal of Nordalbergin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of Nordalbergin (CAS 482-82-6), a coumarin compound utilized in various research applications. Adherence to these guidelines is critical for personnel safety and environmental protection.

Key Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol
Appearance White to yellow solid
Melting Point 274-275°C
Solubility Soluble in DMSO
Storage Temperature 2-8°C

Experimental Protocols for Proper Disposal

Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use nitrile gloves.

  • Body Protection: A laboratory coat is mandatory.

  • Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, as well as contaminated materials such as weighing papers, gloves, and pipette tips, in a dedicated and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, sealable lid.

    • Liquid Waste: Collect solutions containing this compound in a separate, dedicated, and leak-proof hazardous waste container. Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. The container should be stored in secondary containment to prevent spills.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled with the following information:

      • "Hazardous Waste"

      • "this compound" and/or its chemical name: "6,7-dihydroxy-4-phenylcoumarin"

      • The concentration and solvent (for liquid waste)

      • The accumulation start date

      • The name of the principal investigator or laboratory contact information

  • Waste Storage:

    • Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Keep the containers tightly sealed except when adding waste.

    • Ensure the storage area is away from drains, sources of ignition, and incompatible chemicals.

  • Final Disposal:

    • Crucially, do not dispose of this compound down the drain or in the regular trash.

    • Arrange for the pickup and disposal of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Always follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Nordalbergin_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Sealed Container in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for Pickup and Final Disposal store_waste->contact_ehs end End: Waste Disposed of Safely and Compliantly contact_ehs->end

Caption: this compound Laboratory Waste Disposal Workflow.

Personal protective equipment for handling Nordalbergin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Nordalbergin (CAS No. 482-82-6) was not publicly available at the time of this writing. The following guidance is based on the known chemical properties of this compound, safety protocols for structurally similar coumarin compounds, and general best practices for handling potentially hazardous research chemicals.[1][2][3][4] This information is intended to supplement, not replace, a formal risk assessment and the specific SDS for the product being handled. Always consult the product-specific SDS provided by the supplier before use.

This compound is a neoflavonoid, a class of compounds with diverse biological activities.[5] As with any research chemical with undefined toxicological properties, caution should be exercised during handling, storage, and disposal to minimize exposure and ensure personnel safety.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
CAS Number 482-82-6
Molecular Formula C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol
Appearance White to yellow solid/Off-white powder
Melting Point 244°C (471.2°F)[5]
Solubility Soluble in DMSO and a chloroform:methanol (8:2) mixture.[5][6]
Storage Conditions Store at 2-8°C, sealed in a dry environment.[5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures being performed. The following table provides general recommendations for handling this compound in a laboratory setting.

OperationRecommended PPE
Handling Solids (weighing, aliquoting) Primary: Certified chemical fume hood or glove box.Gloves: Double nitrile gloves.Eye Protection: Safety glasses with side shields or chemical splash goggles.Body Protection: Fully buttoned lab coat, long pants, and closed-toe shoes.
Handling Solutions Primary: Certified chemical fume hood.Gloves: Double nitrile gloves.Eye Protection: Chemical splash goggles.Body Protection: Lab coat, long pants, and closed-toe shoes. A chemically resistant apron may be required for larger volumes.
High-Energy Operations (sonication, homogenization) Primary: Enclosed system within a chemical fume hood.Gloves: Double nitrile gloves.Eye Protection: Chemical splash goggles and a face shield.Body Protection: Chemical-resistant lab coat or suit.

For structurally similar compounds, skin, eye, and respiratory irritation are potential hazards.[3][7] Therefore, it is crucial to avoid direct contact and inhalation.

Operational Plan for Safe Handling

Adherence to a strict operational plan is essential for minimizing the risk of exposure when working with this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and prepare a dedicated handling area prep_sds Review the Safety Data Sheet (SDS) prep_area->prep_sds prep_ppe Assemble and inspect all required PPE prep_equip Prepare all necessary equipment and reagents prep_ppe->prep_equip prep_sds->prep_ppe handle_contain Perform all manipulations in a certified fume hood prep_equip->handle_contain handle_solid Handle solid this compound with care to avoid dust generation handle_contain->handle_solid handle_solution Use a sealed container for solutions handle_solid->handle_solution handle_spill Have a spill kit readily available handle_solution->handle_spill clean_decon Decontaminate all surfaces and equipment handle_spill->clean_decon clean_dispose Dispose of all waste according to the disposal plan clean_decon->clean_dispose clean_ppe Remove PPE in the designated doffing area clean_dispose->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Don the appropriate PPE as outlined in the table above for handling solids.

    • Perform all operations within a certified chemical fume hood.

    • Place a plastic-backed absorbent liner on the work surface.

    • Gather all necessary equipment: analytical balance, weigh paper, spatula, vials with caps, and the appropriate solvent (e.g., DMSO).

  • Weighing:

    • Carefully weigh the desired amount of this compound powder onto weigh paper.

    • Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth and dispose of it as hazardous waste.

  • Solubilization:

    • Transfer the weighed this compound to a vial.

    • Add the appropriate volume of solvent to the vial to achieve the desired concentration.

    • Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Storage:

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the solution at the recommended temperature (e.g., -20°C or -80°C for long-term storage), protected from light.[8]

  • Cleanup:

    • Dispose of all contaminated materials (weigh paper, gloves, absorbent liner) in a designated hazardous waste container.

    • Decontaminate the work surface and any equipment used.

    • Remove PPE and wash hands thoroughly.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.[4]

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed, and puncture-resistant container. This includes contaminated gloves, gowns, weigh paper, and absorbent liners.
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Sharps Waste Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container.

Emergency Response for Spills

spill Spill Occurs evacuate Evacuate the immediate area and alert others spill->evacuate ppe Don appropriate PPE from the spill kit evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize if applicable and safe to do so contain->neutralize collect Collect all contaminated materials into a hazardous waste container neutralize->collect decontaminate Decontaminate the spill area collect->decontaminate report Report the incident to the appropriate safety personnel decontaminate->report

Caption: A logical flow diagram for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nordalbergin
Reactant of Route 2
Reactant of Route 2
Nordalbergin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.